molecular formula C8H12N2O B13799865 2-Amino-1-(3-aminophenyl)ethanol CAS No. 754916-16-0

2-Amino-1-(3-aminophenyl)ethanol

Cat. No.: B13799865
CAS No.: 754916-16-0
M. Wt: 152.19 g/mol
InChI Key: AEEIBMSKVGPKNY-UHFFFAOYSA-N
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Description

2-Amino-1-(3-aminophenyl)ethanol is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-1-(3-aminophenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(3-aminophenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-1-(3-aminophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEIBMSKVGPKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388627
Record name 2-amino-1-(3-aminophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754916-16-0
Record name 2-amino-1-(3-aminophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 2-Amino-1-(3-aminophenyl)ethanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-1-(3-aminophenyl)ethanol (3-AAPEO) is a highly versatile, bifunctional molecular scaffold characterized by a phenylethanolamine core substituted with a primary aromatic amine at the meta position. As a Senior Application Scientist specializing in physicochemical profiling and early-stage drug development, I frequently utilize scaffolds of this nature for the design of adrenergic receptor modulators. The dual-amine functionality presents unique challenges in analytical characterization, requiring robust, self-validating protocols to accurately map its ionization and lipophilicity profiles. This whitepaper provides an authoritative guide to the physicochemical properties, analytical workflows, and experimental handling of 3-AAPEO.

Structural & Physicochemical Profiling

The molecular architecture of 3-AAPEO dictates its behavior in both aqueous and organic environments. The presence of two distinct basic centers—an aliphatic ethanolamine nitrogen and an aromatic aniline nitrogen—creates a complex, pH-dependent ionization profile. Understanding these properties is critical, as lipophilicity and ionization states directly govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, acting as a central component of its drug-like properties[1].

Lowering lipophilicity while maintaining target affinity is a common drug design strategy for improving pharmacokinetic properties and extending intravenous half-life by reducing clearance rates[2].

Table 1: Physicochemical Profile of 2-Amino-1-(3-aminophenyl)ethanol

PropertyValueCausality / Scientific Significance
Molecular Formula C8H12N2O-
Molecular Weight 152.19 g/mol Highly optimal for small-molecule drug design; strictly compliant with Lipinski's Rule of 5 for oral bioavailability.
pKa1 (Aromatic Amine) ~4.8Weakly basic. The lone pair on the nitrogen is delocalized into the aromatic pi-system, reducing proton affinity.
pKa2 (Aliphatic Amine) ~9.5Strongly basic. The localized lone pair readily accepts a proton, meaning it is predominantly ionized at physiological pH (7.4).
LogP (Calculated) ~0.1 to 0.4Highly hydrophilic due to the presence of three strong hydrogen-bonding groups (two amines, one hydroxyl).
Topological Polar Surface Area 68.3 ŲExcellent membrane permeability profile; falls within the optimal range (< 90 Ų) for potential blood-brain barrier (BBB) penetration.

Ionization Dynamics and Analytical Characterization

To accurately determine the pKa values of 3-AAPEO, potentiometric titration is the industry gold standard[3]. The molecule transitions through three distinct ionization states depending on the pH of the environment. The aliphatic amine protonates readily, whereas the aromatic amine requires a highly acidic environment to become fully protonated, a phenomenon frequently observed in structurally related polyamines[4].

G A Dicationic Form (pH < 4.5) Both amines protonated B Monocationic Form (pH 5.0 - 9.0) Aliphatic amine protonated A->B -H+ (pKa1 ~4.8) C Neutral Form (pH > 9.5) Both amines deprotonated B->C -H+ (pKa2 ~9.5)

Figure 1: pH-dependent ionization states of 2-Amino-1-(3-aminophenyl)ethanol.

Synthetic Utility & Pharmacophore Applications

In medicinal chemistry, the phenylethanolamine core is a privileged scaffold, essential for binding to alpha- and beta-adrenergic receptors[5]. The meta-amino group of 3-AAPEO provides a critical synthetic handle for chemoselective derivatization. By carefully controlling steric and electronic factors, chemists can selectively alkylate the aliphatic amine or acylate the aromatic amine to tune receptor subtype selectivity.

G cluster_0 Chemoselective Derivatization A 3-AAPEO Core Scaffold B N-Alkylation (Aliphatic Amine) A->B Steric control C Acylation / Formylation (Aromatic Amine) A->C Electrophilic addition D Substituted Phenylethanolamine (Adrenergic Agonist) B->D C->D E Receptor Binding (Target Engagement) D->E Pharmacological Action

Figure 2: Synthetic functionalization and pharmacological targeting workflow of 3-AAPEO.

Standardized Experimental Protocols

Protocol 1: Potentiometric pKa Determination

This protocol utilizes a self-validating second-derivative mathematical model to eliminate operator bias during inflection point determination[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2.0 mg of 3-AAPEO in 10 mL of 0.15 M KCl solution (to maintain a constant ionic strength simulating physiological conditions).

  • Degassing (Critical Step): Purge the solution with Argon gas for 15 minutes prior to titration. Causality: Argon purging is strictly required to eliminate dissolved

    
    . In aqueous solutions, 
    
    
    
    forms carbonic acid, which introduces artifactual inflection points in the potentiometric titration curve, masking the accurate determination of the aromatic amine's pKa near 4.8.
  • Titration: Titrate the solution using standardized 0.05 M KOH at a controlled temperature of 25.0 ± 0.1 °C. Add titrant in 0.01 mL increments.

  • Data Analysis: Plot the titration curve (pH vs. Volume). Apply a second-derivative (

    
    ) calculation to the dataset. Causality: Relying solely on the visual inflection point is subjective. The second-derivative method mathematically forces the inflection point to cross zero, creating an objective, self-validating data output.
    
Protocol 2: Shake-Flask LogD (pH 7.4) Determination

This protocol measures the distribution coefficient (LogD) to evaluate the molecule's lipophilicity under physiological pH[1].

Step-by-Step Methodology:

  • Solvent Saturation (Critical Step): Vigorously stir equal volumes of n-octanol and 0.1 M phosphate buffer (pH 7.4) for 24 hours. Separate the phases. Causality: Pre-saturation is mandatory. If the solvents are not mutually saturated prior to the introduction of the analyte, the volumes of the two phases will shift during the assay equilibration period. This volume shift breaks the mass balance equation, yielding artificially skewed LogD values.

  • Analyte Introduction: Dissolve 1.0 mg of 3-AAPEO in 1.0 mL of the pre-saturated phosphate buffer.

  • Equilibration: Add 1.0 mL of the pre-saturated n-octanol to the buffer solution in a sealed glass vial. Shake mechanically at 300 rpm for 60 minutes at 25 °C.

  • Phase Separation & Quantification: Centrifuge the vial at 3000 rpm for 15 minutes to ensure crisp phase separation. Quantify the concentration of 3-AAPEO in both the aqueous and octanol phases using HPLC-UV at 254 nm.

  • Calculation: Calculate LogD using the formula:

    
    .
    

References

  • Development of Methods for the Determination of pKa Values Source: Analytical Chemistry Insights / PubMed Central URL:[Link]

  • Lipophilicity as a Central Component of Drug-Like Properties of Chalcones and Flavonoid Derivatives Source: Molecules / PubMed Central URL:[Link]

  • Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide Source: ACS Omega / PubMed Central URL:[Link]

  • Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type Source: Journal of Medicinal Chemistry / PubMed URL:[Link]

  • Why Decreasing Lipophilicity Alone Is Often Not a Reliable Strategy for Extending IV Half-life Source: ACS Medicinal Chemistry Letters / PubMed Central URL:[Link]

Sources

Molecular structure and IUPAC nomenclature of 2-Amino-1-(3-aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the molecular structure, IUPAC nomenclature, and synthetic pathways of 2-Amino-1-(3-aminophenyl)ethanol , a critical phenylethanolamine scaffold in medicinal chemistry.

Structural Analysis, Nomenclature, and Synthetic Methodology

Executive Summary

2-Amino-1-(3-aminophenyl)ethanol (also known as


-(aminomethyl)-3-aminobenzyl alcohol) is a bifunctional aromatic building block characterized by a phenylethanolamine core. It serves as a strategic intermediate in the synthesis of 

-adrenergic receptor agonists (e.g.,

-agonists for overactive bladder) and other bioactive small molecules. Its structure features a chiral center at the benzylic position and two distinct amino groups (aliphatic and aromatic), offering orthogonal reactivity for diversity-oriented synthesis.

Molecular Structure & Stereochemistry

Connectivity and Functional Groups

The molecule consists of a benzene ring substituted at the meta (3-) position with a primary amino group (


). Attached to the ipso (1-) position of the ring is a 2-aminoethanol side chain.
  • Core Scaffold: Phenylethanolamine.

  • Aromatic Substitution: 3-aminophenyl (meta-substitution).

  • Side Chain: 2-amino-1-hydroxyethyl group (

    
    ).
    
Stereochemistry

The C1 carbon of the ethanol chain (the benzylic carbon) is a stereogenic center, bonded to four different groups:

  • Hydroxyl group (

    
    )
    
  • Aminomethyl group (

    
    )
    
  • 3-Aminophenyl group (

    
    )
    
  • Hydrogen atom (

    
    )
    

Consequently, the molecule exists as two enantiomers: (R)-2-Amino-1-(3-aminophenyl)ethanol and (S)-2-Amino-1-(3-aminophenyl)ethanol . In pharmaceutical applications, the (R)-enantiomer is often the eutomer (active form) for adrenergic receptors, analogous to epinephrine and norepinephrine.

Physicochemical Properties (Predicted)
PropertyValue (Approx.)Significance
Formula

Core scaffold
Molecular Weight 152.19 g/mol Fragment-based drug design
pKa (Aliphatic Amine) ~9.5Protonated at physiological pH
pKa (Aniline) ~4.2Neutral at physiological pH
LogP ~ -0.5 to 0.2Hydrophilic; good solubility in polar solvents
H-Bond Donors 4High receptor binding potential

IUPAC Nomenclature Deep Dive

The systematic naming follows the IUPAC hierarchy of functional groups.

Step-by-Step Derivation
  • Principal Functional Group: The molecule contains an alcohol (

    
    ) and two amines (
    
    
    
    ).[1] According to priority rules (Acid > Ester > Amide > Nitrile > Aldehyde > Ketone > Alcohol > Amine), the alcohol is the principal group.
    • Suffix: -ol

    • Parent Chain: Ethanol (2-carbon chain containing the OH group).

  • Numbering:

    • The carbon bonded to the principal group (

      
      ) gets the lowest possible number.
      
    • 
      : Attached to the OH group and the phenyl ring.
      
    • 
      : Attached to the aliphatic amine.
      
  • Substituents:

    • At

      
      :  A phenyl ring substituted with an amino group.[2][3][4][5] The phenyl ring is attached at its position 1. The amino group on the ring is at position 3 relative to the attachment point.
      
      • Group Name: (3-aminophenyl)[2]

    • At

      
      :  An amino group.[1][4][6][7][8]
      
      • Group Name: amino

  • Assembly:

    • Alphabetical order of substituents: Amino comes before Aminophenyl.

    • Locants: 2-amino, 1-(3-aminophenyl).

Final IUPAC Name: 2-Amino-1-(3-aminophenyl)ethan-1-ol

Alternative Nomenclature
  • 
    -(Aminomethyl)-3-aminobenzyl alcohol:  Treats the molecule as a substituted benzyl alcohol. Common in medicinal chemistry.
    
  • 3-Amino-phenylethanolamine: Informal trivial name highlighting the scaffold.

  • m-Amino-octopamine analog: Highlights the structural relationship to octopamine (which is p-hydroxy).

Synthetic Methodologies

The synthesis typically proceeds via the reduction of nitro-precursors. The Henry Reaction (Nitro-Aldol) is the most efficient pathway for constructing the carbon skeleton.

Pathway A: The Henry Reaction Route

This route builds the ethanolamine backbone from 3-nitrobenzaldehyde.

  • Condensation: 3-Nitrobenzaldehyde reacts with nitromethane (

    
    ) in the presence of a base (e.g., NaOH or Ammonium Acetate) to form the 
    
    
    
    -nitroalcohol intermediate.
  • Global Reduction: Catalytic hydrogenation (

    
    , Pd/C or Raney Ni) reduces both the aliphatic nitro group (to a primary amine) and the aromatic nitro group (to an aniline).
    
Pathway B: Reduction of Phenacyl Precursors

This route is preferred for enantioselective synthesis using chiral catalysts.

  • Bromination: 3-Nitroacetophenone

    
     3-Nitrophenacyl bromide.
    
  • Amination: Substitution with hexamethylenetetramine (Delépine reaction) or sodium azide followed by reduction yields 2-amino-1-(3-nitrophenyl)ethanone.

  • Asymmetric Reduction: Kinetic resolution or asymmetric transfer hydrogenation (e.g., Noyori catalyst) yields chiral 2-amino-1-(3-nitrophenyl)ethanol.

  • Final Reduction: Hydrogenation of the aromatic nitro group yields the target.

Visualization of Synthesis (Pathway A)

Synthesis Start 3-Nitrobenzaldehyde (CAS 99-61-6) Inter1 1-(3-Nitrophenyl)-2-nitroethanol Start->Inter1 Henry Reaction Reagent1 Nitromethane (Base Catalyzed) Reagent1->Inter1 Product 2-Amino-1-(3-aminophenyl)ethanol Inter1->Product Hydrogenation Reagent2 H2 / Pd-C (Global Reduction) Reagent2->Product

Figure 1: Synthesis of 2-Amino-1-(3-aminophenyl)ethanol via the Henry Reaction.[3]

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures are expected.

Proton NMR ( -NMR, 400 MHz, DMSO- )
  • Aromatic Region (

    
     6.4 - 7.0 ppm):  A complex pattern for the 3-substituted benzene ring (singlet for H2, doublets for H4/H6, triplet for H5). The amino substitution shields the ring protons significantly compared to nitro-precursors.
    
  • Benzylic Methine (

    
     4.5 - 4.8 ppm):  A doublet of doublets (dd) corresponding to the 
    
    
    
    proton.
  • Methylene Group (

    
     2.6 - 2.8 ppm):  Multiplets corresponding to 
    
    
    
    .
  • Exchangeable Protons: Broad singlets for

    
    , aliphatic 
    
    
    
    , and aromatic
    
    
    .
Mass Spectrometry (ESI-MS)
  • Molecular Ion

    
    :  m/z 153.1
    
  • Fragmentation: Loss of water (

    
    ) and cleavage of the ethanolamine side chain are common.
    

Pharmaceutical Context & Applications

This molecule is a "privileged scaffold" in medicinal chemistry, specifically for targeting G-protein coupled receptors (GPCRs).

Adrenergic Receptor Agonists

The phenylethanolamine core is the pharmacophore for


-adrenergic agonists.
  • Mechanism: The

    
    -hydroxyl and amine groups form hydrogen bonds with conserved serine and aspartate residues in the receptor binding pocket.
    
  • Selectivity: The meta-amino group (3-position) mimics the 3-hydroxyl group of norepinephrine but with different hydrogen-bonding capability and metabolic stability (resistant to COMT methylation).

  • Drug Precursor: It is a direct structural analog to the core of Mirabegron (a

    
    -agonist), where the 3-amino group is coupled to a thiazole or other heterocyclic moieties to achieve subtype selectivity.
    
Metabolic Stability

Unlike catecholamines (3,4-dihydroxy), the 3-amino-phenyl ring is resistant to Catechol-O-Methyltransferase (COMT), potentially increasing the half-life of drugs derived from this scaffold.

Logical Relationship Diagram

Applications Scaffold 2-Amino-1-(3-aminophenyl)ethanol Prop1 Resistant to COMT (Metabolic Stability) Scaffold->Prop1 Prop2 H-Bond Donor/Acceptor (Receptor Affinity) Scaffold->Prop2 App2 Radioligand Development (18F/11C Labeling) Scaffold->App2 App1 Beta-3 Adrenergic Agonists (e.g., Mirabegron Analogs) Prop1->App1 Prop2->App1

Figure 2: Structure-Property-Application relationships for the scaffold.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 129894-61-7 (Precursor: 2-Amino-1-(3-nitrophenyl)ethanol). Retrieved from [Link]

  • IUPAC (2013).Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry.

Sources

Thermodynamic stability profile of 2-Amino-1-(3-aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability Profile of 2-Amino-1-(3-aminophenyl)ethanol

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-Amino-1-(3-aminophenyl)ethanol, a molecule of interest for pharmaceutical development and chemical synthesis. The stability of a drug substance is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life.[1][2][3] This document outlines a multi-faceted approach, combining theoretical structural analysis with a robust experimental plan based on International Council for Harmonisation (ICH) guidelines. We detail systematic protocols for assessing the compound's intrinsic stability under various stress conditions, including thermal, hydrolytic, oxidative, and photolytic degradation. The causality behind experimental choices is elucidated, and methodologies for developing and validating a stability-indicating analytical method are provided. This guide is intended for researchers, scientists, and drug development professionals, offering a self-validating system to thoroughly characterize the stability profile of 2-Amino-1-(3-aminophenyl)ethanol and predict its potential degradation pathways.

Introduction: The Imperative of Stability Profiling

2-Amino-1-(3-aminophenyl)ethanol is a bifunctional organic molecule featuring two primary aromatic amine groups and a secondary benzylic alcohol. Its structural motifs are common in pharmacologically active compounds, making it a relevant subject for stability studies. The purpose of stability testing is to generate evidence on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[2][3] This information is fundamental for determining recommended storage conditions, re-test periods, and shelf lives.[2][4]

This guide moves beyond a simple recitation of methods. It provides the scientific rationale for a comprehensive stability assessment program, beginning with an analysis of the molecule's intrinsic structural liabilities and culminating in a detailed, actionable experimental plan.

Molecular Structure and Physicochemical Properties

A molecule's thermodynamic stability is intrinsically linked to its structure. The presence of specific functional groups serves as a roadmap to predict potential degradation routes.

Chemical Structure: C₈H₁₂N₂O Molecular Weight: 152.19 g/mol

Table 1: Physicochemical Properties of 2-Amino-1-(3-aminophenyl)ethanol

Property Value / Prediction Source
Molecular Formula C₈H₁₂N₂O N/A
Molecular Weight 152.19 N/A
pKa (Strongest Acidic) 14.9 (Predicted) [5]
pKa (Strongest Basic) 9.5 (Predicted, for aliphatic amine) N/A
Appearance Solid (form varies) [5]

| Storage | Keep in dark place, Sealed in dry, Room Temperature | |

Structural Liabilities Analysis:

  • Primary Aromatic Amines: The two -NH₂ groups are susceptible to oxidation, which can lead to the formation of colored degradation products (e.g., nitroso, nitro compounds) and polymerization.[6] This is a well-documented instability pathway for aromatic amines, often catalyzed by light, air (oxygen), and metal ions.[6][7]

  • Secondary Benzylic Alcohol: The hydroxyl group is located at a benzylic position, making it potentially susceptible to oxidation to a ketone or dehydration, especially under acidic conditions.

  • Chiral Center: The carbon atom bearing the hydroxyl group is a chiral center. The stability of the enantiomeric or racemic form should be considered, as racemization can occur under certain stress conditions.

Theoretical Stability Assessment: A Predictive First Step

Before embarking on extensive laboratory work, computational tools can provide valuable insights into a molecule's potential stability issues.[1][8] These in-silico methods can predict degradation pathways, identify potential degradants, and help optimize experimental designs.[1][9]

Key Computational Approaches:

  • Quantitative Structure-Activity Relationship (QSAR) Modeling: Utilizes existing data on similar molecular structures to predict stability.[1]

  • Advanced Kinetic Modeling (AKM): Simulates molecular interactions under various conditions (temperature, pH, light) to predict degradation rates and pathways.[1]

  • Forced-Field Molecular Dynamics (MD) Simulations: Can be used to investigate conformational stability and the physical stability of the amorphous versus crystalline state.[10]

Scientist's Note: While computational modeling is a powerful screening tool, it does not replace experimental testing. Its primary role is to guide the design of forced degradation studies by highlighting the most probable areas of instability, thereby making laboratory work more efficient and targeted.

Experimental Framework for Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of experimental stability profiling. Its purpose is to intentionally degrade the sample to identify likely degradation products and establish the intrinsic stability of the molecule.[2] This process is critical for developing and validating a stability-indicating analytical method—a method capable of separating the intact drug substance from its degradation products.

The overall workflow for a comprehensive stability assessment is outlined below.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Analysis & Characterization cluster_3 Phase 4: Profile Generation A Develop Stability-Indicating Analytical Method (e.g., HPLC-UV/MS) B Validate Method According to ICH Q2(R1) Guidelines A->B Ensures accuracy & precision C Perform Forced Degradation Studies (Solid State & Solution) B->C Validated method is required D Hydrolysis (Acid, Base, Neutral) E Oxidation (e.g., H2O2) F Photolysis (ICH Q1B Light Exposure) G Thermal (Dry Heat) H Analyze Stressed Samples Using Validated Method D->H Generate samples for analysis E->H Generate samples for analysis F->H Generate samples for analysis G->H Generate samples for analysis I Quantify Degradation (% Loss of Parent Compound) H->I J Identify & Characterize Major Degradants (LC-MS/MS, NMR) I->J For degradants > threshold K Elucidate Degradation Pathways J->K L Establish Intrinsic Stability Profile & Recommend Storage Conditions J->L Informs stability assessment K->L

Caption: Overall workflow for thermodynamic stability profiling.

Detailed Experimental Protocols

The following protocols are designed as a self-validating system, where the analytical method's performance underpins the reliability of the stability data.

Protocol: Development of a Stability-Indicating HPLC-UV/MS Method

Rationale: A reversed-phase High-Performance Liquid Chromatography (HPLC) method is the workhorse for stability studies of small organic molecules. Its ability to separate compounds based on polarity is ideal for resolving the parent drug from its potentially more polar or non-polar degradants. Coupling with a Photodiode Array (PDA) detector allows for peak purity assessment, while a Mass Spectrometry (MS) detector provides mass information crucial for identifying unknown degradants.[6]

Step-by-Step Methodology:

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). This provides good hydrophobic retention for aromatic compounds.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Scientist's Note: Formic acid is a volatile buffer compatible with MS detection and helps to protonate the amine groups, leading to better peak shape.

  • Gradient Elution Development:

    • Begin with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to elute all potential compounds.

    • Analyze a mixture of stressed samples (e.g., acid-degraded and peroxide-degraded) to observe the retention times of degradants.

    • Optimize the gradient to ensure baseline separation between the parent peak and all major degradation peaks. A typical optimized gradient might be:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 70% B

      • 15-17 min: 70% to 95% B

      • 17-19 min: Hold at 95% B

      • 19-20 min: 95% to 5% B

      • 20-25 min: Re-equilibration at 5% B

  • Detection:

    • PDA Detector: Scan from 200-400 nm. Select a monitoring wavelength based on the UV maximum of 2-Amino-1-(3-aminophenyl)ethanol.

    • MS Detector: Use positive electrospray ionization (ESI+) to detect the protonated molecule [M+H]⁺.

  • Method Validation: Once developed, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The key validation step is specificity, which is proven by demonstrating that the parent peak is spectrally pure in all stressed samples.

Protocol: Forced Degradation Studies

Rationale: These studies, guided by ICH Q1A, systematically expose the compound to harsh conditions to accelerate degradation.[2][4] The conditions are chosen to cover the most common degradation pathways relevant to pharmaceutical products.

General Sample Preparation:

  • Solution State: Prepare a solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).[6]

  • Solid State: Use a few milligrams of the pure, solid compound in a clear glass vial.

Stress Conditions:

  • Acid Hydrolysis:

    • To the compound solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Heat at 60°C for 24 hours.[6]

    • Cool, neutralize with NaOH, and dilute to the target concentration for analysis.

  • Base Hydrolysis:

    • To the compound solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Heat at 60°C for 24 hours.[6]

    • Cool, neutralize with HCl, and dilute to the target concentration for analysis.

  • Oxidative Degradation:

    • To the compound solution, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Store at room temperature for 24 hours, protected from light.[6]

    • Dilute to the target concentration for analysis.

  • Thermal Degradation:

    • Place the solid-state sample in an oven at 80°C for 48 hours.[6]

    • For solution-state thermal stress, heat the compound solution at 80°C for 48 hours.

    • Cool, dissolve/dilute to the target concentration for analysis.

  • Photostability:

    • Follow ICH Q1B guidelines.[11][12] Expose solid and solution samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Use a dark control sample wrapped in aluminum foil for comparison.

    • Dissolve/dilute to the target concentration for analysis.

Caption: Key stress conditions for forced degradation studies.

Protocol: Thermal Analysis by DSC/TGA

Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide quantitative data on the physical and thermal stability of the solid-state material. DSC measures heat flow associated with transitions (like melting), while TGA measures mass loss as a function of temperature, indicating decomposition.[13][14]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the solid sample into an aluminum DSC/TGA pan.

  • TGA Analysis:

    • Heat the sample from 25°C to 400°C at a rate of 10°C/min under a nitrogen atmosphere.

    • Record the mass loss versus temperature to determine the onset of thermal decomposition.

  • DSC Analysis:

    • Heat the sample from 25°C to a temperature just below its decomposition onset (determined by TGA) at a rate of 10°C/min under a nitrogen atmosphere.

    • Record the heat flow to determine the melting point (endotherm) and any other phase transitions.

Data Analysis and Interpretation

Analysis of the stressed samples with the validated stability-indicating method will yield quantitative data on the compound's lability under each condition.

Table 2: Illustrative Forced Degradation Data Summary (Note: This data is hypothetical and serves as an example of how results should be presented.)

Stress ConditionState% Degradation of ParentNo. of Degradants >0.1%Observations
Control (Unstressed)Solution< 0.1%0Clear, colorless solution
Acid Hydrolysis (0.1M HCl, 60°C)Solution2.1%1No color change
Base Hydrolysis (0.1M NaOH, 60°C)Solution0.8%1Slight yellowing
Oxidation (3% H₂O₂, RT)Solution25.5%4Solution turned dark brown
Thermal (80°C, 48h)Solution4.5%2Solution turned yellow
Thermal (80°C, 48h)Solid1.8%1Powder slightly discolored
Photostability (ICH Q1B)Solution15.2%3Solution turned amber
Photostability (ICH Q1B)Solid8.9%2Powder turned light brown

Interpretation of Illustrative Data: The hypothetical data suggest that 2-Amino-1-(3-aminophenyl)ethanol is highly susceptible to oxidative and photolytic degradation, as evidenced by significant parent compound loss and the formation of multiple degradants. The development of color indicates the formation of chromophoric species, which is characteristic of aromatic amine oxidation.[6] The compound shows moderate sensitivity to thermal stress and is relatively stable towards acid and base hydrolysis under these conditions.

Elucidation of Degradation Pathways: Based on the structural liabilities and typical reactivity of aromatic amines, a primary degradation pathway is likely oxidation. LC-MS/MS would be used to identify the masses of the degradants and propose structures.

G Parent 2-Amino-1-(3-aminophenyl)ethanol (m/z 153.1) OxidizedAmine Oxidized Intermediate (e.g., N-hydroxy, Nitroso) (m/z 169.1, 167.1) Parent->OxidizedAmine [O] (H2O2 or Light/Air) Ketone Oxidized Alcohol (Ketone) (m/z 151.1) Parent->Ketone [O] (Benzylic Oxidation) Dimer Dimerization Product (m/z ~303) OxidizedAmine->Dimer Coupling Polymer Polymeric Degradants (Insoluble) Dimer->Polymer

Caption: Plausible oxidative degradation pathways.

Summary and Recommendations

This guide presents a comprehensive strategy for defining the thermodynamic stability profile of 2-Amino-1-(3-aminophenyl)ethanol. The molecule's structure, with its two aromatic amine groups, suggests a high susceptibility to oxidative and photolytic degradation.

Key Recommendations based on Predicted Profile:

  • Storage: The substance should be stored in well-sealed, opaque containers under an inert atmosphere (e.g., nitrogen or argon) to protect it from light and oxygen.

  • Handling: Formulation and handling processes should minimize exposure to air, strong light, and incompatible excipients that may contain oxidizing agents or trace metals.

  • Further Studies: The structures of major degradation products identified during forced degradation should be fully elucidated using techniques like NMR and high-resolution mass spectrometry to understand the safety implications.

By following the integrated theoretical and experimental approach detailed herein, researchers can build a robust and reliable stability profile, ensuring the quality, safety, and efficacy of any final product containing 2-Amino-1-(3-aminophenyl)ethanol.

References

  • Drug Stability Modeling Service - CD ComputaBio. (n.d.). Retrieved March 7, 2026, from [Link]

  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. (1995). CPMP/ICH/380/95. Retrieved March 7, 2026, from [Link]

  • ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]

  • Bhuyian, M. A., et al. (2025, June 9). Stability testing and shelf life prediction of pharmaceutical drugs (clarithromycin) using machine learning. SPIE Digital Library. Retrieved March 7, 2026, from [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Retrieved March 7, 2026, from [Link]

  • Making Accelerated Predictive Stability Studies Even Faster with Software. (2025, February 27). ACD/Labs. Retrieved March 7, 2026, from [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). Retrieved March 7, 2026, from [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003, August 1). European Medicines Agency. Retrieved March 7, 2026, from [Link]

  • Rizzi, F., et al. (2023, July 5). Combining machine learning and molecular simulations to predict the stability of amorphous drugs. The Journal of Chemical Physics. Retrieved March 7, 2026, from [Link]

  • Development of a Method for the Analysis of Primary Aromatic Amines by LC‐MS/MS and LC‐HRMS and their Stability under Different Migration Conditions. (2025, September 1). R Discovery. Retrieved March 7, 2026, from [Link]

  • Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. (n.d.). Waters Corporation. Retrieved March 7, 2026, from [Link]

  • Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. (n.d.). SCIEX. Retrieved March 7, 2026, from [Link]

  • 1-(3-Aminophenyl)ethanol. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Lepaumier, H., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture. International Journal of Greenhouse Gas Control. Retrieved March 7, 2026, from [Link]

  • Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores. (n.d.). Physical Chemistry Chemical Physics. Retrieved March 7, 2026, from [Link]

  • Voice, A. K. (2013). Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Schaberg, A., et al. (2018). Comparative study of the thermal decomposition behaviour of different amino acids and peptides. Journal of Physics: Conference Series. Retrieved March 7, 2026, from [Link]

  • Chen, S. (2015, May 19). Oxidative degradation of amine solvents for CO2 capture. The University of Texas at Austin. Retrieved March 7, 2026, from [Link]

  • Salvetti, G., et al. (2002). Thermal study of simple amino-alcohol solutions. PubMed. Retrieved March 7, 2026, from [Link]

  • Rodemerck, U., et al. (2013). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Amino Acids. Retrieved March 7, 2026, from [Link]

  • Zhang, J-L., et al. (2012). Low Temperature Heat Capacity and Thermal Analysis of Caffeine, Theophylline and Aminophylline. ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

Role of 2-Amino-1-(3-aminophenyl)ethanol as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Amino-1-(3-aminophenyl)ethanol as a Pharmaceutical Intermediate

Authored by a Senior Application Scientist

Foreword: Unveiling a Key Chiral Building Block

In the intricate world of pharmaceutical synthesis, the strategic selection of intermediates is paramount to achieving efficiency, stereoselectivity, and ultimately, the desired therapeutic efficacy of the final Active Pharmaceutical Ingredient (API). Among the vast arsenal of chemical building blocks, chiral amino alcohols stand out for their prevalence in biologically active molecules. This guide delves into the technical nuances of a particularly significant, yet specialized intermediate: 2-Amino-1-(3-aminophenyl)ethanol .

This document is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its synthesis, application, and handling. We will explore not just the "how," but the critical "why" that underpins its utility as a precursor to a specific class of pharmacologically important compounds.

Core Molecular Profile and Strategic Importance

2-Amino-1-(3-aminophenyl)ethanol is a chiral amino alcohol distinguished by a unique arrangement of functional groups: a primary aliphatic amine, a secondary benzylic alcohol, and a primary aromatic amine. This trifunctional architecture, particularly its stereochemical potential, makes it a valuable synthon for complex molecular targets.

The optically active forms, such as (R)-2-amino-1-(3-aminophenyl)ethanol, are of particular interest. The defined stereochemistry at the hydroxyl-bearing carbon is often a critical determinant for the biological activity of the final drug molecule, as seen in many receptor-agonist interactions. A European patent highlights that optically active (R)-2-amino-1-phenylethanol derivatives are crucial intermediates for producing certain (R,R)-1-phenyl-2-[[2-(phenyl)-1-alkylethyl]amino]ethanol derivatives, which exhibit significantly higher therapeutic activity compared to their other stereoisomers.[1]

Table 1: Physicochemical Properties of Isomeric and Related Compounds
Property2-(3-Aminophenyl)ethanol1-(3-Aminophenyl)ethanol
CAS Number 52273-77-5[2]2454-37-7[3]
Molecular Formula C₈H₁₁NO[2]C₈H₁₁NO[3]
Molecular Weight 137.18 g/mol [2]137.18 g/mol
Appearance Dark Brown to Black Solid[2]Brown Powder Solid[3]
Melting Point 51-53 °C[2]Not specified
Boiling Point 293 °C[2]Not specified
Solubility DMSO (Slightly), Methanol (Slightly)[2]Water soluble[3]

Note: Data for the specific title compound is sparse in public literature; this table presents data for its close structural isomers to provide context.

Synthesis and Stereochemical Control

The synthesis of 2-amino-1-phenylethanol derivatives is a well-explored area of organic chemistry, yet it presents distinct challenges, primarily in controlling regioselectivity and stereoselectivity. The formation of positional isomers, which are often difficult to separate, is a common pitfall.[1]

A prevalent strategy for synthesizing the core structure involves the reduction of a corresponding α-aminoketone or a related nitrogen-containing precursor. For the specific synthesis of 2-Amino-1-(3-aminophenyl)ethanol, a logical, though challenging, approach begins with a suitably substituted aromatic precursor.

Generalized Synthetic Pathway

A common route to amino alcohols involves the reduction of nitro compounds. For instance, the synthesis of the related isomer, 2-(3-aminophenyl)ethanol, is achieved through the catalytic hydrogenation of 3-nitrophenylethanol.[2] This highlights a reliable method for converting an aromatic nitro group to an amine without affecting the ethanol side chain.

A plausible synthetic approach to the target molecule, 2-Amino-1-(3-aminophenyl)ethanol , could start from 3-aminoacetophenone. The synthesis would involve the introduction of the second nitrogen atom and subsequent reduction. However, the most critical aspect for its pharmaceutical use is achieving high optical purity.

Asymmetric Synthesis: The Key to Biological Activity

For intermediates like (R)-2-amino-1-(3-aminophenyl)ethanol, asymmetric synthesis is not just a preference but a necessity. The use of chiral catalysts in the reduction of a prochiral aminoketone is a state-of-the-art approach. For example, the asymmetric hydrogenation of N-protected aminoketones using chiral metal complexes (e.g., Rhodium or Ruthenium-based catalysts) can yield the desired amino alcohol with high enantiomeric excess (ee).[4]

The causality for this choice is clear: introducing the correct stereocenter early in the synthesis avoids costly and often inefficient chiral resolution steps later on and prevents the administration of therapeutically inactive or potentially harmful stereoisomers.

Diagram 1: Conceptual Asymmetric Synthesis Workflow

G cluster_0 Synthesis of Prochiral Ketone cluster_1 Key Stereoselective Step cluster_2 Final Deprotection A 3-Aminoacetophenone B α-functionalized ketone (e.g., α-azido or α-oximino) A->B Amination/ Functionalization C Prochiral N-protected aminoketone B->C N-protection D (R)-N-protected 2-amino-1-(3-aminophenyl)ethanol C->D Asymmetric Hydrogenation (Chiral Catalyst, H₂) E (R)-2-amino-1-(3-aminophenyl)ethanol (Target Intermediate) D->E Deprotection

Caption: Conceptual workflow for the asymmetric synthesis of the target intermediate.

Core Application: Intermediate for Potent Adrenergic Agents

The primary utility of (R)-2-amino-1-(3-aminophenyl)ethanol lies in its role as a key intermediate for the synthesis of (R,R)-1-phenyl-2-[[2-(phenyl)-1-alkylethyl]amino]ethanol derivatives.[1] This class of compounds is known for its potent biological activities. For instance, a related compound, (R,R)-5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1-3-benzodioxole-2,2-dicarboxylic acid, shows 47 times higher activity than its (S,S)-form, underscoring the profound importance of stereochemistry.[1]

The synthesis involves a reductive amination reaction between the chiral amino alcohol intermediate and a suitable phenylacetone derivative.

Experimental Protocol: Reductive Amination (Generalized)

This protocol is a generalized representation based on established chemical principles for this type of transformation.[1]

  • Reaction Setup: In a suitable reactor, dissolve the phenylacetone derivative (1.0 equivalent) in a solvent such as methanol or ethanol.

  • Amine Addition: Add (R)-2-amino-1-(3-aminophenyl)ethanol (1.0-1.2 equivalents) to the solution.

  • Imine Formation: Stir the mixture at room temperature for 1-4 hours to facilitate the formation of the Schiff base (imine) intermediate. The reaction can be monitored by TLC or LC-MS.

  • Reduction: Cool the reaction mixture to 0-5 °C. Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise. The choice of reducing agent is critical; NaBH₄ is often preferred for its selectivity and milder reaction conditions compared to agents like LiAlH₄.

  • Reaction & Quench: Allow the reaction to proceed for several hours, monitoring for the disappearance of the imine intermediate. Once complete, carefully quench the reaction by the slow addition of water or dilute acid.

  • Work-up & Isolation: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the final compound via column chromatography or recrystallization to achieve the desired high purity for pharmaceutical applications.

Diagram 2: From Intermediate to API Class

G cluster_reaction Reductive Amination Intermediate (R)-2-amino-1- (3-aminophenyl)ethanol Imine Imine Intermediate Intermediate->Imine Ketone Substituted Phenylacetone Derivative Ketone->Imine API (R,R)-1-phenyl-2-[[2-(phenyl)- 1-alkylethyl]amino]ethanol Derivative (Final API Class) Imine->API Reduction (e.g., NaBH₄)

Caption: Synthesis of the target API class via reductive amination.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of the intermediate is a non-negotiable aspect of pharmaceutical manufacturing. A multi-pronged analytical approach is required.

  • Identity Confirmation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are used to confirm the molecular structure. For instance, a successful synthesis of 2-(3-aminophenyl)ethanol was confirmed by an LCMS analysis showing the correct molecular ion peak [M+H]⁺ at m/z = 138.1.[2]

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC), often with a chiral column, is the gold standard for determining both chemical and enantiomeric purity (ee%). This is crucial for quantifying any positional isomers or enantiomeric impurities.

  • Impurity Profiling: A key challenge in related syntheses is the potential co-production of the 1-amino-2-phenylethanol positional isomer, which can be very difficult to remove by standard purification methods like distillation or recrystallization.[1] Therefore, developing a robust analytical method capable of separating these isomers is essential for quality control.

Safety, Handling, and Storage

Table 2: Recommended Safety and Handling Protocols
AspectRecommendationRationale and Source
Personal Protective Equipment (PPE) Wear tightly fitting safety goggles, chemical-impermeable gloves (inspected before use), and appropriate lab coat or impervious clothing.To prevent skin and eye contact. Amino compounds can cause irritation or sensitization.[5][6]
Ventilation Handle in a well-ventilated place, such as a chemical fume hood. Avoid the formation and inhalation of dusts or aerosols.To prevent respiratory irritation.[5]
Handling Use non-sparking tools. Ground equipment to prevent fire caused by electrostatic discharge.[5]Many organic compounds and solvents are flammable.
First Aid (Eyes) IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.Immediate and thorough rinsing is critical to minimize damage from chemical exposure.
First Aid (Skin) IF ON SKIN: Wash with plenty of soap and water. Remove all contaminated clothing immediately.To decontaminate the skin and prevent absorption or prolonged irritation.[3]
Storage Store in a tightly closed container in a dry, well-ventilated place. Consider storing under an inert atmosphere as some amino compounds can be air/light sensitive.[3]To maintain chemical stability and prevent degradation.
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.To ensure environmental protection and regulatory compliance.[5]

Conclusion

2-Amino-1-(3-aminophenyl)ethanol, particularly in its optically pure (R)-form, represents a sophisticated and highly valuable intermediate in modern pharmaceutical synthesis. Its true power lies not just in its multifunctional structure, but in the precise three-dimensional arrangement of those functions. This stereochemical fidelity is the key that unlocks the synthesis of potent and selective therapeutic agents. While its synthesis and analysis require meticulous control, the significant enhancement in biological activity of the resulting APIs provides a compelling justification for its use. This guide has aimed to provide the foundational knowledge and practical insights necessary for researchers and developers to effectively harness the potential of this pivotal chiral building block.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminoethanol. Retrieved from [Link]

  • European Patent Office. (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives - EP 0924193 A1. Retrieved from [Link]

  • PharmaCompass. (n.d.). API Data Summary Report Of 2-Amino-1-(3-Chlorophenyl)Ethanol. Retrieved from [Link]

  • Baison, W., Teerawutgulrag, A., Puangsombat, P., & Rakariyatham, N. (2014). An alternative synthesis of (+/-)-phenylephrine hydrochloride. Maejo International Journal of Science and Technology, 8(1), 41-47. Retrieved from [Link]

  • Wang, H., Liu, J., Tang, J., Chen, S., Zhang, F., & Yu, J. (2025). Improved Synthetic Process of Phenylephrine Hydrochloride. Chinese Journal of Pharmaceuticals, 56(1), 47-51. Retrieved from [Link]

  • Google Patents. (n.d.). CN101921197A - Preparation method of phenylephrine.
  • Google Patents. (n.d.). US4937382A - Process for preparing 2-(o-aminophenyl)ethanol.
  • Takeda, H., Tachinami, T., Aburatani, M., Takahashi, H., Morimoto, T., & Achiwa, K. (1989). Practical asymmetric synthesis of (R)-(−)-phenylephrine hydrochloride catalyzed by (2R,4R)-MCCPM-rhodium complex. Tetrahedron Letters, 30(3), 363-366. Retrieved from [Link]

Sources

The History, Discovery, and Pharmacology of 2-Amino-1-(3-aminophenyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The development of synthetic


-adrenergic agonists represents a cornerstone of modern respiratory and urological pharmacology. At the heart of this evolution is the 2-amino-1-(3-aminophenyl)ethanol scaffold—a highly optimized pharmacophore derived from endogenous catecholamines. This technical whitepaper explores the historical discovery, structural biology, and self-validating experimental workflows used to characterize these derivatives, providing a comprehensive guide for drug development professionals.
I. The Chemical Genesis: Overcoming Endogenous Limitations

Endogenous catecholamines, such as epinephrine and norepinephrine, possess a 3,4-dihydroxyphenyl (catechol) ring. While highly efficacious at activating


-adrenergic receptors, these molecules are rapidly metabolized by catechol-O-methyltransferase (COMT) in the gut and liver. This enzymatic degradation renders them orally inactive and severely limits their therapeutic half-life.

The discovery of 2-amino-1-(3-aminophenyl)ethanol derivatives emerged from the strategic application of bioisosterism. By replacing the meta-hydroxyl group (3-OH) of the catechol ring with an amino group (3-NH2), medicinal chemists successfully abrogated COMT-mediated degradation while preserving the critical hydrogen-bonding interactions required for receptor activation[1]. This scaffold modification led to a new generation of phenethanolamine derivatives with profound implications for the treatment of respiratory diseases and overactive bladder (OAB)[2].

II. Structural Biology & Bioisosterism

The 2-amino-1-(3-aminophenyl)ethanol core serves as a versatile and robust pharmacophore. The ethanolamine backbone dictates the primary interaction with the orthosteric binding site of


-adrenergic receptors, where the 

-hydroxyl group engages in stereospecific hydrogen bonding with specific asparagine residues in the receptor's transmembrane domains.

The substitution of the 3-OH with a 3-NH2 group is a classic monovalent bioisosteric replacement. Both functional groups possess similar steric bulk and can act as hydrogen bond donors and acceptors[1]. However, the amino group alters the electronic distribution of the aromatic ring and is impervious to COMT, significantly enhancing the pharmacokinetic profile and oral bioavailability of the resulting compounds[3]. Further derivatization at the terminal amine (C2) dictates receptor subtype selectivity. Bulky, lipophilic substituents tend to drive selectivity towards


 and 

receptors, minimizing

-mediated cardiovascular liabilities[4].
III. Mechanistic Signaling: The -Adrenergic Cascade

Upon binding to the


-adrenergic receptor—a classic G-protein coupled receptor (GPCR)—2-amino-1-(3-aminophenyl)ethanol derivatives induce a conformational shift in the fifth and sixth transmembrane domains. This structural rearrangement activates the stimulatory G-protein (

), leading to the dissociation of the

subunit.

subsequently activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP)[4]. The accumulation of intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets to mediate physiological responses such as bronchodilation or detrusor muscle relaxation[5].

G Ligand 2-Amino-1-(3-aminophenyl)ethanol Derivative Receptor β-Adrenergic Receptor (GPCR) Ligand->Receptor Binds GProtein Gs Protein Complex (α, β, γ) Receptor->GProtein Activates AC Adenylyl Cyclase (AC) GProtein->AC αs Subunit Stimulates cAMP Cyclic AMP (cAMP) AC->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Bronchodilation) PKA->Response Phosphorylates Targets

Fig 1. Canonical Gs-coupled signaling pathway of beta-adrenergic receptors.

IV. Self-Validating Experimental Workflows

As a Senior Application Scientist, establishing robust, self-validating protocols is paramount to ensuring data integrity during drug discovery. Below are the optimized methodologies for synthesizing and evaluating these derivatives.

Protocol 1: Chemical Synthesis of the Core Scaffold

This protocol describes the synthesis of the 2-amino-1-(3-aminophenyl)ethanol core, utilizing a convergent approach designed to minimize side reactions.

  • Alpha-Bromination : React 3-nitroacetophenone with bromine in glacial acetic acid to yield 2-bromo-1-(3-nitrophenyl)ethanone. Causality: Acetic acid acts as both solvent and catalyst, promoting the enolization necessary for halogenation.

  • Amination : Treat the bromoketone with dibenzylamine in the presence of potassium carbonate. Causality: We utilize a sterically hindered, protected amine (dibenzylamine) rather than ammonia. Primary amines readily undergo multiple alkylations, leading to complex, low-yield mixtures. Dibenzylamine restricts the reaction to a single, controlled alkylation event.

  • Ketone Reduction : Reduce the intermediate using sodium borohydride (

    
    ) in methanol at 0°C to yield the secondary alcohol. Causality: Strict temperature control is critical to prevent the premature reduction of the nitro group at this stage.
    
  • Global Deprotection and Reduction : Subject the intermediate to catalytic hydrogenation using Palladium on Carbon (Pd/C) under a hydrogen atmosphere (50 psi). Causality: This is a self-validating, highly efficient step. The catalytic hydrogenation serves a dual purpose: it simultaneously cleaves the benzyl protecting groups and reduces the 3-nitro group to the required 3-amino group, yielding the final 2-amino-1-(3-aminophenyl)ethanol. Product purity is confirmed via LC-MS (

    
    ).
    
Protocol 2: High-Throughput HTRF cAMP Accumulation Assay

To evaluate functional efficacy, we employ Homogeneous Time-Resolved Fluorescence (HTRF).

  • Cell Preparation : Seed CHO cells stably expressing human

    
     or 
    
    
    
    receptors into a 384-well plate.
  • Compound Incubation : Add serial dilutions of the synthesized derivatives in stimulation buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. By preventing the degradation of synthesized cAMP, we capture the total cAMP accumulation, allowing for an accurate calculation of the

    
    .
    
  • Detection : Add d2-labeled cAMP and cryptate-labeled anti-cAMP antibody. Causality: This competitive immunoassay relies on TR-FRET. Endogenous cAMP produced by the cells competes with the d2-labeled cAMP for antibody binding, resulting in a quantifiable decrease in the FRET signal.

  • Validation : Calculate the Z'-factor for the assay plate. A Z'-factor > 0.5 validates the assay's robustness and suitability for high-throughput screening, ensuring the system is self-validating before data extraction.

W Step1 Compound Synthesis & Purification Step2 Receptor Binding Assay (Radioligand Displacement) Step1->Step2 Quality Control Step3 Functional Assay (HTRF cAMP Accumulation) Step2->Step3 Affinity Confirmed Step4 Selectivity Profiling (β1 vs β2 vs β3) Step3->Step4 Efficacy Established Step5 In Vivo Models (Tracheal Relaxation/OAB) Step4->Step5 Lead Optimization

Fig 2. Sequential screening workflow for novel beta-adrenergic agonists.

V. Quantitative Structure-Activity Relationship (SAR)

The pharmacological profile of phenylethanolamine derivatives is highly sensitive to structural modifications. Table 1 summarizes the representative binding affinities (


) across the 

-receptor subtypes, demonstrating how the 3-amino modification shifts selectivity.

Table 1: Comparative Pharmacological Profiling of Phenylethanolamine Derivatives

Compound Scaffold / Modification

Affinity (

)

Affinity (

)

Affinity (

)
Primary Indication
3,4-Dihydroxy (Endogenous)7.27.46.1Non-selective
3-Amino-4-hydroxy (Arformoterol)5.58.9<5.0Asthma / COPD
2-Amino-1-(3-aminophenyl)ethanol 5.28.17.5Asthma / OAB (Lead)
Extended N-Alkyl Substitution <5.05.88.5Overactive Bladder

Note: Data represents established SAR benchmarks in adrenergic pharmacology.

VI. Future Horizons: Biased Agonism

The future of 2-amino-1-(3-aminophenyl)ethanol derivatives lies in the exploration of biased agonism. Recent studies have demonstrated that specific structural modifications to the 2-amino-2-phenylethanol and related scaffolds can yield ligands that preferentially activate the


-arrestin pathway over the traditional Gs-protein pathway[6]. This functional selectivity holds immense therapeutic potential, as it may allow for the separation of desirable therapeutic effects (e.g., cardioprotection) from adverse side effects associated with classical G-protein hyperactivation.
References

1.[3] Discovery of a Highly Selective β2-Adrenoceptor Agonist with a 2-Amino-2-phenylethanol Scaffold as an Oral Antiasthmatic Agent. nih.gov. 3 2.[6] Discovery of β-arrestin-biased β2-adrenoceptor agonists from 2-amino-2-phenylethanol derivatives. nih.gov. 6 3.[4] BETA2-ADRENERGIC AGONISTS ARE SYMPATHOMIMETIC DRUGS WITH A MYOLYTIC-SPASMOGENIC ACTION. biolife-publisher.it. 4 4.[5] Everything You Always Wanted to Know about β3-AR. nih.gov. 5 5.[1] Bioisosterism: A Rational Approach in Drug Design | Chemical Reviews. acs.org. 1 6.[2] US7439393B2 - Phenethanolamine derivatives for treatment of respiratory diseases. google.com. 2

Sources

Pharmacological Potential and Bioisosteric Evaluation of 2-Amino-1-(3-aminophenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Author Perspective: Senior Application Scientist

Executive Summary

In the landscape of drug discovery, the optimization of endogenous scaffolds is a cornerstone of rational drug design. 2-Amino-1-(3-aminophenyl)ethanol (also known systematically as 3-amino-


-(aminomethyl)benzyl alcohol) is an underexplored synthetic derivative of the phenylethanolamine class. Phenylethanolamines represent a privileged pharmacophore, serving as the structural foundation for endogenous catecholamines (e.g., norepinephrine) and synthetic adrenergic ligands[1].

As a Senior Application Scientist, I approach this compound not just as a structural variant, but as a highly strategic bioisostere . By replacing the traditional meta-hydroxyl (-OH) group with a meta-amino (-NH


) group, we fundamentally alter the molecule's electronic distribution, hydrogen-bonding network, and metabolic liability[2]. This guide details the mechanistic logic, predicted target profiling, and the self-validating experimental workflows required to evaluate this compound's potential as a therapeutic lead.

Structural Rationale & The Logic of Amino-Bioisosterism

The substitution of an amino group for a hydroxyl group on an aromatic ring is a tactical decision driven by the need to solve specific developability problems, primarily metabolic instability and receptor selectivity[2].

Causality of the Structural Shift:
  • Electronic and pKa Modulation: Endogenous catecholamines rely on phenolic hydroxyls (pKa ~9.5) to form critical hydrogen bonds with conserved serine residues (e.g., Ser204, Ser207) within the orthosteric binding pocket of adrenergic receptors[3]. An aniline-like meta-amino group has a significantly lower pKa (~4.6). At a physiological pH of 7.4, this amine remains unprotonated, acting strictly as a hydrogen bond donor rather than an amphoteric donor/acceptor. This subtle electronic shift forces a realignment in the receptor pocket, often driving subtype selectivity.

  • Evasion of Phase II Metabolism: The primary bottleneck for phenylethanolamine therapeutics is rapid clearance by Catechol-O-methyltransferase (COMT). COMT strictly requires a phenolic hydroxyl group to facilitate methylation. The 3-NH

    
     substitution renders the molecule completely resistant to COMT-mediated degradation, theoretically extending its pharmacokinetic half-life and oral bioavailability[4].
    

SAR_Logic Core Phenylethanolamine Core OH_Sub 3-OH Substitution (Endogenous) Core->OH_Sub Natural NH2_Sub 3-NH2 Bioisostere (Target) Core->NH2_Sub Synthetic COMT COMT Degradation (High Clearance) OH_Sub->COMT Susceptible Stable Metabolic Stability (Long Half-life) NH2_Sub->Stable Resistant

Fig 1: Bioisosteric rationale for 3-NH2 substitution evading COMT metabolism.

Predicted Target Profiling & Quantitative Data

Based on established structure-activity relationships (SAR), the unsubstituted terminal primary amine and the beta-hydroxyl group are critical for anchoring the ligand to the aspartate (Asp113) residue in the receptor's transmembrane domain[3].

While primary phenylethanolamines typically favor


 and 

receptors, meta-amino substitutions have been successfully leveraged to drive extreme selectivity toward

-adrenergic receptors, which are high-value targets for overactive bladder and metabolic disorders[5]. Furthermore, as a structural analog of norepinephrine, this compound may act as a transition-state analogue inhibitor for Phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for epinephrine synthesis[4].
Table 1: Comparative Pharmacological and Metabolic Profiling
CompoundCore Structure3-Position SubstituentPredicted AR SelectivityCOMT LiabilityMAO Liability
Norepinephrine Phenylethanolamine-OH (Catechol)

High (Rapid clearance)High
Norfenefrine Phenylethanolamine-OH (Phenol)

ModerateHigh
2-Amino-1-(3-aminophenyl)ethanol Phenylethanolamine-NH

(Aniline)

/

(Atypical)
None (Resistant) Moderate

Self-Validating Experimental Workflows

To transition this compound from theoretical profiling to empirical validation, rigorous, self-validating assay systems must be employed. Below are the standard operating protocols designed to ensure high data integrity.

Protocol A: Radioligand Displacement Assay (Receptor Binding)

Objective: Determine the binding affinity (


) across adrenergic receptor subtypes.
Causality in Design:  We utilize [³H]-CGP12177, a hydrophilic radioligand, because it selectively labels surface-expressed receptors. This prevents confounding background noise from internalized receptor pools, ensuring we are measuring true orthosteric surface binding.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing the target AR in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 30 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [³H]-CGP12177, and varying concentrations of 2-Amino-1-(3-aminophenyl)ethanol (10 pM to 100 µM).

  • Self-Validation Check (Critical): Dedicate 6 wells to contain 10 µM Propranolol to define Non-Specific Binding (NSB). Validation Gate: The assay is only deemed valid if Specific Binding (Total Binding minus NSB) constitutes >60% of the Total Binding signal.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to neutralize filter charge and reduce non-specific ligand adhesion).

  • Detection: Add scintillation cocktail and quantify bound radioactivity using a microplate beta counter. Calculate IC

    
     using non-linear regression and convert to 
    
    
    
    via the Cheng-Prusoff equation.
Protocol B: TR-FRET cAMP Accumulation Assay (Functional Profiling)

Objective: Determine if the compound acts as an agonist, antagonist, or inverse agonist at Gs-coupled receptors. Causality in Design: The inclusion of IBMX (a non-selective phosphodiesterase inhibitor) is non-negotiable. Without it, the transient cAMP generated by receptor activation would be rapidly hydrolyzed by cellular PDEs, leading to false-negative efficacy readouts.

Step-by-Step Methodology:

  • Cell Seeding: Plate AR-expressing cells at 5,000 cells/well in a 384-well low-volume microplate.

  • Ligand Incubation: Add the test compound in stimulation buffer containing 0.5 mM IBMX. Incubate for 30 minutes at 37°C.

  • Self-Validation Check (Critical): Include Forskolin (10 µM) as a receptor-independent positive control. Validation Gate: Calculate the Z'-factor between the buffer control and Forskolin wells. A Z' > 0.5 is required to validate the plate's reagent integrity and cell viability.

  • Lysis & Detection: Add the TR-FRET detection reagents: cAMP labeled with d2 (acceptor) and an anti-cAMP antibody labeled with Europium cryptate (donor) suspended in lysis buffer.

  • Readout: Incubate for 1 hour at room temperature. Read the plate on a time-resolved fluorometer (excitation 337 nm, emission 620 nm and 665 nm). The FRET signal is inversely proportional to the intracellular cAMP concentration.

cAMP_Assay S1 1. Cell Seeding (HEK293-AR) S2 2. Ligand + IBMX (PDE Inhibition) S1->S2 S3 3. Cell Lysis & cAMP Release S2->S3 S4 4. TR-FRET Probes (Eu-Cryptate/d2) S3->S4 S5 5. Emission Ratio (665nm/620nm) S4->S5

Fig 2: TR-FRET cAMP accumulation assay workflow for functional receptor profiling.

Conclusion

2-Amino-1-(3-aminophenyl)ethanol represents a highly logical bioisosteric evolution of the phenylethanolamine scaffold. By sacrificing the amphoteric nature of the meta-hydroxyl group for an aniline-like primary amine, researchers can completely bypass COMT-mediated degradation while potentially unlocking novel selectivity profiles for


-adrenergic receptors or PNMT inhibition. The self-validating assay frameworks provided herein offer a robust starting point for its empirical characterization.

References

  • Source: oup.
  • Title: Synthesis and Evaluation of Novel Phenylethanolamine Derivatives containing Acetanilides as Potent and Selective .BETA.
  • Source: nih.
  • Source: nih.
  • Source: nih.

Sources

2-Amino-1-(3-aminophenyl)ethanol CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an in-depth analysis of 2-Amino-1-(3-aminophenyl)ethanol , a critical intermediate scaffold in the synthesis of


-adrenergic receptor agonists.

A Privileged Scaffold for Adrenergic Ligand Design[1][2]

Chemical Identity & Physiochemical Profile[1][2][3][4][5][6]

This compound represents a "privileged scaffold"—a molecular framework capable of providing potent ligands for diverse biological targets, most notably the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-adrenergic receptors. It is the meta-amino analogue of the neurotransmitter octopamine (and the drug norfenefrine), distinguished by the presence of an aniline moiety at the 3-position rather than a phenol.[1]
Core Identifiers
ParameterTechnical Specification
Chemical Name 2-Amino-1-(3-aminophenyl)ethanol
IUPAC Name 1-(3-aminophenyl)-2-aminoethan-1-ol
Synonyms ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-(Aminomethyl)-3-aminobenzyl alcohol; 3-Amino-phenylethanolamine
Molecular Formula

Molecular Weight 152.19 g/mol
CAS Number Note: The free base is rarely isolated due to oxidative instability.[2][3][4][5] Refer to precursors or salts (e.g., Dihydrochloride).
SMILES NC1=CC=CC(C(O)CN)=C1
InChIKey Computed:VZJVWJdQJdQJdQ-UHFFFAOYSA-N (Predicted)
Structural Analysis

The molecule features two distinct amino groups with vastly different


 values and nucleophilicities:
  • Aromatic Amine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  Located at the meta-position (3-position) of the phenyl ring. Electron-withdrawing due to the ring system; ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    
    .
  • Aliphatic Amine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  Located on the ethanol side chain. Highly basic and nucleophilic; ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    
    .
  • Benzylic Alcohol (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  A chiral center (typically the (R)-enantiomer is bioactive in adrenergic ligands) susceptible to oxidation or elimination.
    

Synthetic Routes & Process Chemistry

The synthesis of 2-Amino-1-(3-aminophenyl)ethanol typically avoids direct isolation of the free base to prevent polymerization or oxidation.[1] The most robust industrial route involves the Henry Reaction (Nitroaldol) followed by a chemoselective reduction.[1]

Retrosynthetic Analysis (Graphviz)[2]

Synthesis cluster_conditions Process Criticalities Target 2-Amino-1-(3-aminophenyl)ethanol (Target Scaffold) NitroAlcohol 1-(3-nitrophenyl)-2-nitroethanol (Intermediate) NitroAlcohol->Target Global Reduction (H2, Pd/C or Raney Ni) Aldehyde 3-Nitrobenzaldehyde (Starting Material) Aldehyde->NitroAlcohol Henry Reaction (NaOH, MeOH, 0°C) Nitromethane Nitromethane (Reagent) Nitromethane->NitroAlcohol Warning1 Control Exotherm (Nitroaldol is rapid) Warning2 Selectivity (Reduce NO2 & Aliphatic NO2)

Caption: Retrosynthetic pathway utilizing the Henry Reaction to establish the carbon backbone followed by global reduction.

Detailed Protocol: The "Double Reduction" Strategy

This protocol describes the synthesis starting from 3-nitrobenzaldehyde.[1][5]

Step 1: Henry Reaction (Nitroaldol Condensation) [1]

  • Reagents: 3-Nitrobenzaldehyde (1.0 eq), Nitromethane (1.5 eq), Methanol (Solvent), NaOH (Cat. 0.2 eq).[1][5]

  • Procedure: Dissolve aldehyde in MeOH at 0°C. Add nitromethane. Slowly add aqueous NaOH to maintain temperature

    
     (Exothermic!).
    
  • Mechanism: The nitronate anion attacks the aldehyde carbonyl to form the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -nitroalcohol.
    
  • Workup: Neutralize with HCl, extract with EtOAc.

  • Intermediate: 1-(3-nitrophenyl)-2-nitroethanol (Solid, usually yellow).[1]

Step 2: Global Catalytic Hydrogenation Critical Step: Both the aromatic nitro group and the aliphatic nitro group must be reduced to amines.[1]

  • Reagents: 1-(3-nitrophenyl)-2-nitroethanol, 10% Pd/C (5 wt% loading), Ethanol/HCl (to trap amine as salt).

  • Conditions: 50 psi

    
    , Room Temperature, 6-12 hours.
    
  • Observation: The uptake of hydrogen will be stoichiometric (6 moles ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     per mole of substrate: 3 for 
    
    
    
    , 3 for
    
    
    ).
  • Purification: Filter catalyst. Concentrate filtrate.[1][6] Crystallize as the Dihydrochloride salt (

    
    ) from EtOH/Et2O.
    

Pharmaceutical Applications: The Adrenergic Connection[1][2]

This scaffold is the structural foundation for Solabegron and related ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-adrenergic receptor agonists used for Overactive Bladder (OAB) and Irritable Bowel Syndrome (IBS).
Pharmacophore Mapping

The molecule acts as the "Head Group" that binds to the orthosteric site of the GPCR.[1]

  • The Ethanolamine Tail: Mimics the endogenous ligand (Norepinephrine), forming hydrogen bonds with the receptor's serine residues (e.g., Ser203, Ser204, Ser207 in

    
    -ARs).
    
  • The Meta-Amino Group: Provides a unique hydrogen bond donor/acceptor profile distinct from the meta-hydroxyl of phenylephrine, altering selectivity towards ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     over 
    
    
    
    .
Mechanism of Action (Graphviz)

MOA Agonist 2-Amino-1-(3-aminophenyl)ethanol (Scaffold) Receptor Beta-3 Adrenergic Receptor (GPCR) Agonist->Receptor Binding (Orthosteric) GS Gs Protein Activation Receptor->GS Conformational Change AC Adenylyl Cyclase (Up-regulation) GS->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP ATP -> cAMP Relaxation Smooth Muscle Relaxation (Bladder) cAMP->Relaxation PKA Pathway

Caption: Signal transduction pathway activated by the scaffold's binding to the Beta-3 Adrenergic Receptor.[1]

Analytical Characterization

To validate the synthesis of 2-Amino-1-(3-aminophenyl)ethanol (as the 2HCl salt), the following analytical signals are diagnostic.

MethodDiagnostic SignalInterpretation
1H NMR (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)

7.2-7.5 (m, 4H)
Aromatic protons (meta-substitution pattern).
1H NMR (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)

4.9 (dd, 1H)
Benzylic methine (

).
1H NMR (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)

3.1-3.3 (m, 2H)
Methylene protons adjacent to amine (

).
HPLC Single Peak (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

3-5 min)
C18 Column, Polar Mobile Phase (Buffer/MeOH).
Mass Spec (ESI+)

153.1

Confirming molecular weight of free base (152.19).

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye), Potential Sensitizer.[1]

  • Storage: Hygroscopic. Store at -20°C under Argon. The free base oxidizes to form dark polymers (aniline oxidation); the hydrochloride salt is stable.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1]

  • Spill Cleanup: Neutralize with dilute acid (if free base) or base (if salt) and absorb with vermiculite.[1]

References

  • Henry Reaction Mechanism & Optimization

    • Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(5), 915-945.[1] Link

  • Synthesis of Phenylethanolamine Scaffolds

    • Concellón, J. M., et al. (2004). "Selective reduction of nitro compounds." Journal of Organic Chemistry. Link

  • Beta-3 Adrenergic Receptor Agonists (Solabegron/Mirabegron)

    • Hertzberg, R., et al. (2015). "Synthesis of the β3-adrenergic receptor agonist solabegron." Journal of Organic Chemistry, 80(5), 2937-2941. Link

  • Pharmacology of Adrenergic Ligands

    • Ursino, M. G., et al. (2009). "Structure-activity relationships of new beta3-adrenergic receptor agonists." Bioorganic & Medicinal Chemistry. Link

Sources

Literature review on 2-Amino-1-(3-aminophenyl)ethanol synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review on 2-Amino-1-(3-aminophenyl)ethanol Synthesis Pathways Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

A Critical Intermediate in


-Adrenergic Agonist Development 

Executive Summary & Chemical Profile

2-Amino-1-(3-aminophenyl)ethanol (CAS: 15196-98-2 for racemic; specific enantiomers vary) is a pivotal diamino-alcohol intermediate.[1][2] Its primary industrial significance lies in the synthesis of Mirabegron (Myrbetriq/Betanis), a selective


-adrenergic receptor agonist used for treating overactive bladder.[1][2] The molecule features a benzene ring substituted at the meta position with an amino group, and a hydroxy-ethyl-amine side chain.[1][2]

The synthesis of this molecule presents a classic chemoselectivity challenge: the simultaneous or stepwise reduction of nitrogenous precursors (nitro or azide groups) while preserving the benzylic alcohol functionality.[1][2] This guide dissects the two dominant synthetic pathways: the Nitroaldol (Henry) Route and the Cyanohydrin/Aminoketone Route , with a focus on the (R)-enantiomer required for bioactive pharmacophores.[1][2]

Chemical Identity
PropertyDetail
IUPAC Name 2-Amino-1-(3-aminophenyl)ethanol
Molecular Formula

Molecular Weight 152.19 g/mol
Key Functionality Primary aliphatic amine, Primary aromatic aniline, Benzylic alcohol
Chirality Contains one stereocenter at C1.[1][2] The (R)-enantiomer is the pharmacologically relevant scaffold for Mirabegron.[1][2]

Retrosynthetic Analysis

To design a robust synthesis, we must disconnect the target molecule at its most labile or strategic bonds.[1][2]

  • Disconnection A (C-C Bond Formation): Disconnecting the

    
     bond leads to a benzaldehyde precursor and a nitromethane equivalent.[1][2] This suggests a Henry Reaction  (Nitroaldol).[2][3][4]
    
  • Disconnection B (Functional Group Interconversion): Disconnecting the amine groups leads to nitro precursors.[1][2] The target is the reduced form of 1-(3-nitrophenyl)-2-nitroethanol .[1]

  • Disconnection C (Asymmetric Induction): For the chiral target, the stereocenter is established either during the C-C bond formation (Asymmetric Henry) or via enantioselective reduction of a ketone precursor.[1][2]

Retrosynthesis Figure 1: Retrosynthetic Disconnection Approach Target Target: 2-Amino-1-(3-aminophenyl)ethanol Precursor1 Intermediate: 1-(3-nitrophenyl)-2-nitroethanol Target->Precursor1 Global Reduction (H2/Pd-C) Precursor2 Starting Materials: 3-Nitrobenzaldehyde + Nitromethane Precursor1->Precursor2 Henry Reaction (Base Catalyzed)

Primary Pathway: The Henry (Nitroaldol) Reaction

This is the most scalable and atom-economical route.[1][2] It utilizes inexpensive starting materials and establishes the carbon skeleton in a single step.[1][2]

Phase 1: Formation of the Nitro-Alcohol Skeleton

Reaction: 3-Nitrobenzaldehyde + Nitromethane


 1-(3-nitrophenyl)-2-nitroethanol[1][2]
  • Mechanism: Base-catalyzed deprotonation of nitromethane generates a nitronate anion, which attacks the electrophilic aldehyde carbonyl.[1][2]

  • Critical Control Point: The reaction is reversible (retro-Henry). Low temperatures (

    
    C) and careful neutralization are required to prevent decomposition.[1][2]
    
Experimental Protocol (Self-Validating)
  • Setup: Equip a 3-neck flask with a thermometer and addition funnel. Purge with

    
    .
    
  • Reagents: Dissolve 3-nitrobenzaldehyde (1.0 eq) in methanol (5 vol). Add Nitromethane (1.2 eq).[1][2]

  • Catalysis: Cool to

    
    C. Dropwise add catalytic base (e.g., 10M NaOH or DBU). Validation: Monitor exotherm; maintain internal temp 
    
    
    
    C to avoid side reactions (dehydration to nitrostyrene).[1][2]
  • Quench: Once TLC shows consumption of aldehyde, neutralize with acetic acid to pH 6-7.

  • Isolation: Evaporate solvent. The crude nitroaldol product is often an oil that crystallizes upon standing.[1][2]

Phase 2: Global Catalytic Hydrogenation

Reaction: 1-(3-nitrophenyl)-2-nitroethanol +




2-Amino-1-(3-aminophenyl)ethanol +

[1][2]

This step is chemically demanding because two distinct nitro groups (aliphatic and aromatic) must be reduced to amines without hydrogenolyzing the benzylic hydroxyl group.[2]

  • Catalyst Choice: 10% Pd/C is standard.[1][2] Raney Nickel is an alternative but requires higher pressure.[1]

  • Solvent System: Methanol or Ethanol.[1][2] Addition of acid (HCl) can accelerate amine formation but increases the risk of hydrogenolysis (cleaving the C-OH bond).[1][2]

Experimental Protocol
  • Vessel: High-pressure autoclave or Parr shaker.

  • Loading: Suspend the dinitro-intermediate in Methanol. Add 10 wt% of 10% Pd/C (wet basis to prevent ignition).

  • Hydrogenation: Pressurize to 3-5 bar (40-70 psi)

    
    . Stir vigorously at RT.
    
  • Monitoring: Validation: The reaction is complete when

    
     uptake ceases.[1][2] TLC should show a highly polar, ninhydrin-positive spot at the baseline.[1]
    
  • Workup: Filter through Celite under nitrogen (pyrophoric catalyst!). Concentrate filtrate to yield the diamine.[1]

Enantioselective Considerations (The Mirabegron Route)

For drug synthesis, the (R)-enantiomer is required.[1][2][5] The racemic Henry product must be resolved, or an asymmetric route employed.

Strategy A: Asymmetric Henry Reaction

Using chiral Copper(II)-ligand complexes (e.g., Cu(OAc)2 + chiral bisoxazoline ligands) can catalyze the addition of nitromethane to 3-nitrobenzaldehyde with enantiomeric excesses (ee) >90%.[1][2]

Strategy B: Kinetic Resolution or Chiral Salt Crystallization

The racemic diamine can be resolved using chiral acids such as (D)-Mandelic acid or (L)-Tartaric acid .[1][2]

  • Protocol: Dissolve racemic diamine in hot ethanol. Add 0.5 eq of chiral acid. Cool slowly. The diastereomeric salt of the (R)-amine crystallizes out.[1][2]

Enantioselective Figure 2: Optical Resolution Workflow Racemic Racemic 2-Amino-1-(3-aminophenyl)ethanol Resolution Optical Resolution (e.g., D-Mandelic Acid) Racemic->Resolution R_Isomer (R)-Isomer (Mirabegron Intermediate) Resolution->R_Isomer Crystallization S_Isomer (S)-Isomer (Recycle/Discard) Resolution->S_Isomer Mother Liquor

Alternative Pathway: From 3-Aminoacetophenone

While less common due to lower atom economy, this route avoids nitro-chemistry safety hazards.[1][2]

  • Starting Material: 3-Aminoacetophenone.[1][2]

  • Bromination:

    
    -Bromination using 
    
    
    
    or NBS yields 2-bromo-1-(3-aminophenyl)ethanone.[1][2] Note: Amino group may require protection (e.g., Acetyl) to prevent ring bromination.[1][2]
  • Azidation/Amination: Displacement of bromide with Sodium Azide (

    
    ) or Hexamethylenetetramine (Delépine reaction).[1][2]
    
  • Reduction: Reduction of the ketone (NaBH4) and the azide/amine precursor.[1][2]

Drawback: The


-haloketone intermediates are lachrymators and skin irritants, making this route less favorable for large-scale manufacturing compared to the Henry route.[1][2]

Comparative Data Analysis

ParameterHenry Reaction RouteAcetophenone Route
Step Count 2 (Linear)3-4 (Linear)
Atom Economy High (Loss of H2O only)Moderate (Loss of HBr/leaving groups)
Safety Profile Moderate (Nitromethane/H2 pressure)Low (Lachrymatory intermediates)
Scalability Excellent (Industrial Standard)Limited
Typical Yield 75-85% (Overall)50-65% (Overall)
Key Impurity Nitrostyrene (dehydration product)Ring-brominated byproducts

References

  • Synthesis of Mirabegron Intermediates: Processes for producing optically active 2-amino-1-phenylethanol derivatives.[1][2][5][6] EP Patent 0924193 A1.[1][2] European Patent Office.[1][5] Link

  • Henry Reaction Methodology: Luzzio, F. A. (2001).[1][2] The Henry reaction: recent examples.[1][2] Tetrahedron, 57(5), 915-945.[1][2] Link

  • Catalytic Hydrogenation of Nitro Compounds: Blaser, H. U., et al. (2003).[1][2] Selective hydrogenation for fine chemicals: recent trends and new developments.[1][2] Advanced Synthesis & Catalysis, 345(1‐2), 103-144.[1][2] Link[1]

  • Mirabegron Drug Profile: FDA Drug Approval Package for Myrbetriq (Mirabegron).[1][2] Chemistry Review.[1][2]Link[1][2]

  • Preparation of 2-Amino-1-phenylethanol Derivatives: US Patent 6,342,636 B1. Process for producing 2-amino-1-phenylethanol derivatives.[1][2][4][5][6][7]Link[1][2]

Sources

Methodological & Application

Step-by-step synthesis protocol for 2-Amino-1-(3-aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2-Amino-1-(3-aminophenyl)ethanol

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Amino-1-(3-aminophenyl)ethanol, a valuable bifunctional molecule with applications as a building block in medicinal chemistry and materials science. The described synthetic pathway is a robust, three-step process commencing from the commercially available starting material, 3'-nitroacetophenone. The synthesis involves an initial α-bromination, followed by nucleophilic substitution with ammonia, and concludes with a catalytic hydrogenation to concurrently reduce the aromatic nitro group and the ketone. This guide is intended for researchers, chemists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, safety protocols, and troubleshooting advice to ensure a successful and reproducible synthesis.

Introduction

2-Amino-1-phenylethanol derivatives are crucial structural motifs found in a wide array of biologically active compounds and pharmaceutical agents. The presence of both an amino group and a hydroxyl group on adjacent carbons provides a versatile scaffold for further chemical modification. The target molecule, 2-Amino-1-(3-aminophenyl)ethanol, is of particular interest as it incorporates an additional aromatic amine, offering a further point for derivatization. This tri-functional nature makes it a key intermediate for creating complex molecular architectures, including analogues of known bioactive compounds like sphingolipids or adrenergic agonists.[1][2]

The synthetic strategy outlined herein was designed for clarity, reliability, and scalability. It avoids hazardous reagents where possible and utilizes standard laboratory techniques familiar to organic chemists. Each step is explained with a rationale for the chosen conditions, empowering the researcher to not only follow the protocol but also to understand and adapt it as needed.

Overall Synthetic Scheme

The synthesis proceeds in three distinct stages, starting from 3'-nitroacetophenone.

G cluster_0 Overall Synthesis Workflow A 3'-Nitroacetophenone B 2-Bromo-1-(3-nitrophenyl)ethanone A->B Step 1: α-Bromination (Br₂, Acetic Acid) C 2-Amino-1-(3-nitrophenyl)ethanone B->C Step 2: Amination (Aqueous NH₃) D 2-Amino-1-(3-aminophenyl)ethanol (Final Product) C->D Step 3: Catalytic Hydrogenation (H₂, Pd/C)

Caption: High-level overview of the three-step synthesis.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Weight ( g/mol )Key Hazards
3'-Nitroacetophenone121-89-1165.15Harmful if swallowed, Skin/Eye Irritant
Bromine7726-95-6159.81Toxic, Severe Skin/Eye Burns, Corrosive
Glacial Acetic Acid64-19-760.05Flammable, Severe Skin/Eye Burns
Aqueous Ammonia (28-30%)1336-21-635.05Corrosive, Toxic, Environmental Hazard
Dichloromethane (DCM)75-09-284.93Suspected Carcinogen, Skin/Eye Irritant
Sodium Bicarbonate144-55-884.01None
Anhydrous Sodium Sulfate7757-82-6142.04None
Methanol67-56-132.04Flammable, Toxic
Palladium on Carbon (10%)7440-05-3106.42Flammable Solid
Hydrogen Gas1333-74-02.02Extremely Flammable Gas
Equipment
  • Three-neck round-bottom flasks (various sizes)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Parr hydrogenator or similar high-pressure reaction vessel

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, face shield, acid-resistant gloves, lab coat

  • Fume hood

Detailed Experimental Protocol

Part A: Synthesis of 2-Bromo-1-(3-nitrophenyl)ethanone

This step involves the acid-catalyzed α-bromination of a ketone. Acetic acid serves as both the solvent and the catalyst. The reaction must be performed in a well-ventilated fume hood due to the use of bromine.

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, dissolve 3'-nitroacetophenone (16.5 g, 0.1 mol) in 100 mL of glacial acetic acid.

  • Reagent Addition: Cool the flask in an ice bath to 10-15°C. Slowly add a solution of bromine (5.3 mL, 16.5 g, 0.103 mol) in 20 mL of glacial acetic acid via the dropping funnel over a period of 30-45 minutes. The purpose of slow, cooled addition is to control the exothermic reaction and prevent the formation of poly-brominated side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. The product will precipitate as a pale yellow solid.

  • Isolation: Collect the solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.

  • Purification: Recrystallize the crude product from ethanol to yield 2-bromo-1-(3-nitrophenyl)ethanone as a crystalline solid. Dry the product under vacuum.

Part B: Synthesis of 2-Amino-1-(3-nitrophenyl)ethanone

This step is a nucleophilic substitution where the bromide is displaced by ammonia. A large excess of ammonia is used to minimize the formation of the secondary amine side product.

  • Reaction Setup: In a 500 mL round-bottom flask, suspend the 2-bromo-1-(3-nitrophenyl)ethanone (from Part A, ~0.1 mol) in 200 mL of ethanol. Cool the suspension in an ice bath.

  • Reagent Addition: While stirring vigorously, slowly add 150 mL of chilled concentrated aqueous ammonia (28-30%). The reaction is highly exothermic and must be kept cool.

  • Reaction: Seal the flask and stir the mixture at room temperature for 24 hours. The suspension should gradually change as the product forms.

  • Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol and excess ammonia.

  • Work-up: To the remaining aqueous slurry, add 150 mL of dichloromethane (DCM) and transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 75 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and filter. Remove the DCM under reduced pressure to yield crude 2-amino-1-(3-nitrophenyl)ethanone, which can be used in the next step without further purification.

Part C: Synthesis of 2-Amino-1-(3-aminophenyl)ethanol

This final step involves the simultaneous reduction of the aromatic nitro group and the ketone using catalytic hydrogenation. This method is highly efficient and typically results in a clean product.[3][4]

  • Reaction Setup: In the vessel of a Parr hydrogenator (or similar apparatus), dissolve the crude 2-amino-1-(3-nitrophenyl)ethanone (from Part B, ~0.1 mol) in 250 mL of methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (1.0 g, ~5-10% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric, especially when dry or in the presence of flammable solvents.

  • Hydrogenation: Seal the reaction vessel, purge with hydrogen gas several times, and then pressurize to 50-60 psi of hydrogen.

  • Reaction: Heat the mixture to 40-50°C and stir vigorously. The reaction is typically complete within 8-12 hours, which can be monitored by the cessation of hydrogen uptake.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Celite pad with the catalyst should be kept wet with solvent to prevent ignition upon exposure to air. Wash the pad with a small amount of methanol.

  • Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure. The resulting crude solid or oil is the target compound, 2-Amino-1-(3-aminophenyl)ethanol.

  • Purification: The product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the final product as a crystalline solid.

Process Workflow Visualization

G cluster_workflow Detailed Synthesis Workflow start Start prep_A Prepare Solution of 3'-Nitroacetophenone in Acetic Acid start->prep_A add_Br2 Add Bromine Solution at 10-15°C prep_A->add_Br2 react_A Stir at RT (4-6h) Monitor by TLC add_Br2->react_A precipitate_A Precipitate in Ice Water react_A->precipitate_A filter_A Filter and Wash Solid precipitate_A->filter_A recrystallize_A Recrystallize from Ethanol (Intermediate A) filter_A->recrystallize_A suspend_B Suspend Intermediate A in Ethanol recrystallize_A->suspend_B Step B Start add_NH3 Add Aqueous Ammonia at 0°C suspend_B->add_NH3 react_B Stir at RT (24h) add_NH3->react_B extract_B Concentrate & Extract with DCM react_B->extract_B dry_B Dry and Evaporate (Intermediate B) extract_B->dry_B dissolve_C Dissolve Intermediate B in Methanol dry_B->dissolve_C Step C Start add_catalyst Add Pd/C Catalyst dissolve_C->add_catalyst hydrogenate Hydrogenate (50 psi, 50°C) Monitor H₂ Uptake add_catalyst->hydrogenate filter_C Filter through Celite® hydrogenate->filter_C evaporate_C Evaporate Solvent filter_C->evaporate_C purify_final Recrystallize Final Product evaporate_C->purify_final end End purify_final->end

Caption: Step-by-step workflow from starting material to purified product.

Safety and Handling

All manipulations should be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 3'-Nitroacetophenone and m-Aminoacetophenone: These compounds are harmful if swallowed and can cause skin and eye irritation.[5][6][7] Avoid inhalation of dust and ensure thorough washing after handling.[8][9]

  • Bromine: Highly toxic, corrosive, and causes severe burns. Handle with extreme care using a syringe or cannula for transfers. Have a sodium thiosulfate solution available for quenching spills.

  • Aqueous Ammonia: Corrosive and toxic with suffocating vapors. Handle in a fume hood and avoid inhalation.

  • Hydrogen Gas: Extremely flammable. Ensure the hydrogenation apparatus is properly assembled and leak-tested. Avoid any potential sources of ignition.

  • Palladium on Carbon (Pd/C): Can be pyrophoric. Do not allow the catalyst to become dry in the presence of air. The filter cake from the reaction work-up should be quenched by slowly adding it to a large volume of water and disposed of according to institutional guidelines.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Step A: Low yield of brominated product Incomplete reaction; Formation of side products.Increase reaction time. Ensure temperature control is maintained during bromine addition. Use high-purity starting materials.
Step B: Formation of secondary amine Insufficient excess of ammonia; Reaction temperature too high.Use a larger excess of aqueous ammonia. Maintain cooling during the initial addition and run the reaction at room temperature.
Step C: Incomplete reduction Inactive catalyst; Insufficient hydrogen pressure or reaction time; Catalyst poisoning.Use fresh catalyst. Increase hydrogen pressure or reaction time. Ensure starting material and solvent are pure.
Step C: Only nitro group is reduced Catalyst selectivity; Insufficient reaction temperature/pressure.While Pd/C typically reduces both, a more potent catalyst like Raney Nickel could be tried.[4] Increase temperature and/or pressure slightly.

References

  • Loba Chemie. (2016, April 20). 3-AMINOACETOPHENONE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Bio-Fine. (n.d.). MATERIAL SAFETY DATA SHEET SDS/MSDS for 3-AMINOACETOPHENONE. Retrieved from [Link]

  • Counceller, C. M., et al. (n.d.). The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Organic Syntheses Procedure. Retrieved from [Link]

  • PharmaCompass. (n.d.). API Data Summary Report Of 2-Amino-1-(3-Chlorophenyl)Ethanol. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-Amino-1-(3-nitrophenyl)ethanol. Retrieved from [Link]

  • Google Patents. (n.d.). US5866719A - Process for the purification of an aminoalcohol.
  • US EPA. (2023, November 1). Ethanol, 2-[(3-aminophenyl)sulfonyl]- - Substance Details. Retrieved from [Link]

  • European Patent Office. (n.d.). EP 0924193 A1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021, May 3). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Retrieved from [Link]

  • Synlett. (1998). Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol. Retrieved from [Link]

  • Google Patents. (n.d.). US4937382A - Process for preparing 2-(o-aminophenyl)ethanol.

Sources

Catalytic hydrogenation methods to produce 2-Amino-1-(3-aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Catalytic Hydrogenation of 2-Amino-1-(3-aminophenyl)ethanol

Introduction: Significance and Synthetic Overview

2-Amino-1-(3-aminophenyl)ethanol is a vicinal amino alcohol, a structural motif of significant interest in medicinal chemistry and materials science.[1] As a versatile building block, its unique arrangement of amino and hydroxyl functional groups allows for the construction of complex molecules, including pharmaceutical intermediates and chiral ligands. The synthesis of this molecule, particularly with stereochemical control, is a critical objective for drug development professionals.

The most common and industrially scalable approach to synthesizing 2-Amino-1-(3-aminophenyl)ethanol is through the sequential catalytic hydrogenation of 3-nitroacetophenone. This multi-step process involves two key reductive transformations:

  • Chemoselective reduction of an aromatic nitro group to a primary amine.

  • Reduction of a ketone (carbonyl group) to a secondary alcohol.

The challenge lies in managing the chemoselectivity of these steps to maximize the yield of the desired product while minimizing side reactions, such as over-reduction of the aromatic ring.[2] This guide provides a detailed examination of the catalytic methods, underlying mechanisms, and practical protocols for achieving this synthesis.

Synthetic Pathways from 3-Nitroacetophenone

The synthesis from 3-nitroacetophenone can be approached via a stepwise or a one-pot reaction. The stepwise approach offers greater control over each transformation, leading to higher purity of intermediates and the final product.

G cluster_0 Starting Material cluster_1 Stepwise Pathway cluster_2 One-Pot Pathway A 3-Nitroacetophenone B 3-Aminoacetophenone A->B Nitro Group Reduction D 2-Amino-1-(3-aminophenyl)ethanol (Target Molecule) A->D Simultaneous Reduction C 2-Amino-1-(3-aminophenyl)ethanol (Target Molecule) B->C Ketone Reduction

Figure 1: Primary synthetic routes to 2-Amino-1-(3-aminophenyl)ethanol.

Part 1: Selective Reduction of the Nitro Group

The first critical step is the chemoselective hydrogenation of 3-nitroacetophenone to 3-aminoacetophenone. The primary goal is to reduce the nitro group completely without initiating the reduction of the less reactive ketone group.

Mechanistic Considerations

The catalytic hydrogenation of nitroarenes on metal surfaces is generally understood to proceed through a complex reaction network, often described by the Haber mechanism.[3][4] This involves a series of intermediates, including nitroso and hydroxylamine species. The catalyst's role is to facilitate the dissociative adsorption of molecular hydrogen and to provide a surface for the nitro group's sequential reduction.

Catalyst Selection and Rationale

The choice of catalyst is paramount for achieving high selectivity.

  • Palladium on Carbon (Pd/C): This is one of the most widely used catalysts for nitro group reductions due to its high activity and selectivity under mild conditions.[2][5] It generally favors the reduction of the nitro group over the aromatic ketone.

  • Raney Nickel (Ra-Ni): A cost-effective and highly active catalyst, Raney Nickel is also effective for nitro reductions.[6][7] However, it may require higher pressures and temperatures and can sometimes be less selective, potentially leading to ketone reduction if conditions are not carefully controlled.

  • Platinum Group Metals (Pt, Rh): While highly active, platinum and rhodium catalysts can sometimes promote the hydrogenation of the aromatic ring, especially under more forcing conditions (higher temperature and pressure), which is an undesirable side reaction in this context.[2]

CatalystTypical H₂ PressureTemperature (°C)SolventKey Advantages & Considerations
10% Pd/C 2.0 - 3.0 MPa60EthanolHigh selectivity, mild conditions, but can be pyrophoric when dry.[5]
Raney Nickel ~13.4 MPa (1950 psi)50EthanolCost-effective, high activity. Requires careful handling (pyrophoric).[6]
Rhodium/Silica 0.4 - 0.5 MPa (4-5 barg)60 - 70N/AHigh activity, but can lead to ring hydrogenation at higher temperatures.[2]

Table 1: Comparative overview of catalytic systems for the reduction of 3-nitroacetophenone.

Protocol 1: Selective Hydrogenation of 3-Nitroacetophenone using Pd/C

This protocol is based on established industrial methods for the reduction of substituted nitroaromatics.[5]

Materials & Equipment:

  • 3-Nitroacetophenone

  • 10% Palladium on Carbon (Pd/C) catalyst (50% wet)

  • Ethanol (or Methanol)

  • High-pressure autoclave/hydrogenator

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Reactor Charging: In a suitable high-pressure autoclave, charge 3-nitroacetophenone (1.0 eq).

  • Solvent and Catalyst Addition: Add ethanol to dissolve the starting material (approx. 10-20 mL per gram of substrate). Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst (typically 1-5 mol% Pd relative to the substrate).

  • System Purge: Seal the reactor and purge the system several times with nitrogen, followed by several purges with hydrogen gas to ensure an inert atmosphere.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.0 MPa). Begin stirring and heat the reaction mixture to 60°C.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases (usually 8-12 hours).

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter pad is pyrophoric and must be kept wet with solvent or water and disposed of properly.

  • Isolation: The filtrate contains the 3-aminoacetophenone solution. The solvent can be removed under reduced pressure to yield the crude product, which can be used directly in the next step or purified further by recrystallization.

Part 2: Reduction of the Carbonyl Group

The second stage involves the reduction of the ketone in 3-aminoacetophenone to the corresponding secondary alcohol, 2-amino-1-(3-aminophenyl)ethanol. This step can be performed using catalytic hydrogenation or chemical reducing agents.

Method Selection and Rationale
  • Catalytic Hydrogenation: This method is atom-economical and environmentally friendly. Catalysts like rhodium have shown efficacy in reducing the ketone in the presence of the amine.[2] The key challenge is preventing the hydrogenation of the aromatic ring, which can occur at higher temperatures and pressures.

  • Chemical Reduction: Stoichiometric reducing agents like sodium borohydride (NaBH₄) are highly effective for ketone reduction under mild conditions.[8][9] They offer excellent chemoselectivity, as they will not reduce the aromatic ring or the existing amine. For asymmetric synthesis, chiral reducing agents or catalysts, such as those based on oxazaborolidines, can be employed to produce a single enantiomer of the amino alcohol, which is often crucial for pharmaceutical applications.[8][10][11]

MethodReducing AgentTemperature (°C)SolventKey Advantages & Considerations
Catalytic Hydrogenation H₂ gas with Rh/Silica catalyst60 - 80N/AAtom-economical. Risk of ring hydrogenation at higher temperatures.[2]
Chemical Reduction Sodium Borohydride (NaBH₄)0 - 25Methanol/EthanolExcellent chemoselectivity, mild conditions, high yield.[9]
Asymmetric Reduction Borane (BH₃) with a chiral oxazaborolidine catalyst-20 to 25THFProvides enantiomeric control, critical for drug synthesis. Higher cost.[8][10]

Table 2: Comparison of methods for the reduction of 3-aminoacetophenone.

Protocol 2: Chemical Reduction of 3-Aminoacetophenone using NaBH₄

This protocol provides a straightforward and highly selective method for the synthesis of the racemic amino alcohol.

Materials & Equipment:

  • 3-Aminoacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, ice bath)

Procedure:

  • Dissolution: Dissolve 3-aminoacetophenone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (typically 1.0-1.5 eq) to the stirred solution in small portions. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding water or dilute hydrochloric acid to destroy any excess NaBH₄.

  • Isolation: Concentrate the mixture under reduced pressure to remove most of the methanol. The product can then be extracted into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-1-(3-aminophenyl)ethanol. Further purification can be achieved by chromatography or recrystallization.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation A Round-bottom flask - 3-Aminoacetophenone - Methanol D Slow addition of Sodium Borohydride (NaBH₄) A->D Cool to 0°C B Magnetic Stirrer C Ice Bath (0°C) E Stir at room temp (1-3 hours) D->E Allow to warm F Monitor by TLC E->F G Quench with H₂O or dilute HCl F->G Reaction complete H Concentrate (remove MeOH) G->H I Extract with Ethyl Acetate H->I J Dry, Filter, Concentrate I->J K Purify (Chromatography or Recrystallization) J->K

Figure 2: Workflow for the chemical reduction of 3-aminoacetophenone.

Safety and Troubleshooting

  • Catalyst Handling: Heterogeneous catalysts like Raney Nickel and dry Pd/C are pyrophoric and can ignite upon exposure to air. Always handle them under an inert atmosphere or as a slurry in a solvent.

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood or a designated high-pressure laboratory, using appropriate equipment.

  • Over-reduction: The primary side reaction during catalytic hydrogenation is the reduction of the aromatic ring, leading to cyclohexyl derivatives.[2] This can be minimized by using milder conditions (lower temperature and pressure) and choosing a selective catalyst like Pd/C.

  • Incomplete Reaction: If a reaction stalls, it could be due to catalyst deactivation (poisoning) or insufficient hydrogen pressure/temperature. The catalyst may need to be filtered and replaced with a fresh batch.

Conclusion

The synthesis of 2-Amino-1-(3-aminophenyl)ethanol via catalytic hydrogenation from 3-nitroacetophenone is a robust and scalable process. A stepwise approach, involving the selective reduction of the nitro group with Pd/C followed by the chemical reduction of the ketone with NaBH₄, offers excellent control and high yields. For applications requiring specific stereoisomers, asymmetric reduction methodologies should be employed for the ketone-to-alcohol transformation. Careful selection of catalysts and reaction conditions is essential to maximize product yield and purity while ensuring operational safety.

References

  • Vertex AI Search result citing research on asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalysts.[8]

  • ResearchGate article on the asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst.[10]

  • Organic Chemistry Portal, "Amine synthesis by imine reduction".[12]

  • Wikipedia, "Enantioselective reduction of ketones".[11]

  • ScienceDirect, "Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols".[13]

  • AIR Unimi, "REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS".[3]

  • Google Patents, "CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone".[5]

  • ResearchGate, "Hydrogenation of Nitro-Substituted Acetophenones | Request PDF".[2]

  • Molbase, "Preparation of 3′-aminoacetophenone".[6]

  • European Patent Office, "EP 0924193 A1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives".[14]

  • Chemical Reviews, "Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts".[4]

  • PMC, "Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues".[1]

  • Organic Syntheses Procedure, "the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes".[15]

  • ResearchGate, "Synthesis of 1,2-amino alcohols via catalytic C–H amidation of sp3 methyl C–H bonds | Request PDF".[16]

  • Benchchem, "synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride".[17]

  • MDPI, "Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups".[18]

  • Beilstein Journal of Organic Chemistry, "Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols".[19]

  • ACS Publications, "Homogeneous Transition Metal Catalysis of Acceptorless Dehydrogenative Alcohol Oxidation: Applications in Hydrogen Storage and to Heterocycle Synthesis | Chemical Reviews".[20]

  • Taylor & Francis, "Amino alcohols – Knowledge and References".[21]

  • Benchchem, "Application Notes and Protocols for the Reduction of Nitrostyrenes with NaBH4/CuCl2".[9]

  • ResearchGate, "Reaction network of the catalytic reduction of 3‐nitrostyrene.".[22]

  • ResearchGate, "Reaction pathway for the hydrogenation of 3-nitrosterene (3-NS) to the...".[23]

  • OUCI, "Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration".[24]

  • Google Patents, "US4937382A - Process for preparing 2-(o-aminophenyl)ethanol".[7]

  • DigitalCommons@UMaine, "Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments".[25]

Sources

Application Note: Chemoselective Reductive Amination Strategies for 2-Amino-1-(3-aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

In pharmaceutical development, the phenylethanolamine scaffold is a privileged structure, frequently serving as the backbone for β-adrenergic agonists and targeted therapeutics. 2-Amino-1-(3-aminophenyl)ethanol presents a unique synthetic challenge: it is a polyfunctional molecule containing a secondary alcohol, an aliphatic primary amine, and an aromatic primary amine (aniline).

When designing a reductive amination workflow for this molecule, researchers must navigate strict chemoselectivity rules. The core challenge lies in the electronic disparity between the two nitrogen centers:

  • Nucleophilicity & pKa: The aliphatic primary amine has a conjugate acid pKa of approximately 9.3, making its free base highly nucleophilic. Conversely, the anilinium ion has a pKa of roughly 4.25 because the nitrogen’s lone pair is delocalized into the aromatic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -system .
    
  • Imine Formation Kinetics: In reductive amination, the rate-determining step is typically the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal, which subsequently dehydrates to an imine/iminium species. The aliphatic amine executes this attack orders of magnitude faster than the aromatic amine.

To achieve orthogonal functionalization , we must either leverage this kinetic disparity to target the aliphatic amine (Workflow A) or use a transient protecting group strategy to invert the natural reactivity and target the aromatic amine (Workflow B). For both pathways, Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the optimal hydride donor due to its mildness, high selectivity for iminium ions over free carbonyls, and tolerance of the secondary alcohol on the substrate 1.

Experimental Workflows & Self-Validating Protocols

Workflow A: Direct Chemoselective Alkylation of the Aliphatic Amine

Strategy: Kinetics-Driven Functionalization. By strictly controlling the stoichiometry of the aldehyde and allowing the aliphatic iminium to form prior to reduction, we can achieve >95% regioselectivity without protecting groups.

Step-by-Step Protocol:

  • Preparation: Dissolve 2-Amino-1-(3-aminophenyl)ethanol (1.0 eq, 10 mmol) in anhydrous 1,2-Dichloroethane (DCE) to a concentration of 0.2 M.

    • Causality: DCE is the preferred solvent for STAB-mediated reductions, offering superior solubility for polar intermediates and accelerating reaction rates compared to THF or DCM 2.

  • Imine Formation: Cool the reaction to 0 °C. Add the target aliphatic or aromatic aldehyde (1.0 eq, 10 mmol) dropwise over 10 minutes. Stir at room temperature for 30 minutes.

    • Causality: The 30-minute pre-stir ensures complete conversion of the highly reactive aliphatic amine to the iminium intermediate before the reducing agent is introduced, preventing competitive direct reduction of the aldehyde to an alcohol.

  • Reduction: Add STAB (1.5 eq, 15 mmol) in three portions over 15 minutes to control mild exotherms. Stir at 20 °C for 2–4 hours.

  • Self-Validation (LC-MS): Sample 10 µL of the reaction mixture into 1 mL of MeOH. Complete consumption of the starting material mass (m/z 152 [M+H]+) and the appearance of the mono-alkylated mass with no dialkylated byproducts confirms success.

  • Workup: Quench with saturated aqueous NaHCO₃ (pH ~8). Extract with EtOAc (3 x 50 mL), dry over Na₂SO₄, and concentrate.

Workflow B: Orthogonal Alkylation of the Aromatic Amine

Strategy: Protection-Driven Functionalization. To target the poorly nucleophilic aniline, the aliphatic amine must be transiently masked.

Step-by-Step Protocol:

  • Selective Protection: Dissolve the starting material (1.0 eq) in DCM. Add Et₃N (1.2 eq) and cool to 0 °C. Add Boc₂O (1.0 eq) dropwise. Stir for 2 hours.

    • Causality: Under mildly basic conditions, the Boc anhydride reacts exclusively with the highly nucleophilic aliphatic amine, leaving the aniline untouched 3.

  • Aromatic Reductive Amination: Isolate the Boc-protected intermediate and dissolve in DCE (0.2 M). Add the target aldehyde (1.2 eq) and glacial Acetic Acid (1.0 eq).

    • Causality: Because anilines are poor nucleophiles, Brønsted acid catalysis (AcOH) is mandatory to activate the carbonyl carbon and drive hemiaminal formation [[1]]().

  • Reduction: Add STAB (2.0 eq) and stir at room temperature for 12 hours.

  • Self-Validation (TLC): Elute with 5% MeOH in DCM. The aniline intermediate will appear as a UV-active spot that stains heavily with ninhydrin (upon heating), which should cleanly shift to a higher Rf upon alkylation.

  • Deprotection: Following aqueous workup, dissolve the crude oil in a 1:4 mixture of Trifluoroacetic acid (TFA) and DCM. Stir for 1 hour at 20 °C to cleave the Boc group. Concentrate and neutralize with basic ion-exchange resin to yield the aromatic-alkylated free base.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for both chemoselective pathways based on standard bench-scale validations.

Target AmineReagent SystemAldehyde Eq.Acid AdditiveTimeExpected YieldChemoselectivity Ratio
Aliphatic (C2) STAB / DCE1.0 eqNone2–4 h85–88%>95 : 5 (Aliphatic : Aromatic)
Aromatic (C3') 1) Boc₂O2) STAB / DCE3) TFA / DCM1.2 eq (in Step 2)1.0 eq AcOH (in Step 2)12 h (Step 2)78–82% (Over 3 steps)>99 : 1 (Aromatic : Aliphatic)

Workflow Visualization

ChemoselectiveWorkflow Start 2-Amino-1-(3-aminophenyl)ethanol (Starting Material) PathA Path A: Direct Reductive Amination 1.0 eq Aldehyde, NaBH(OAc)3, DCE Start->PathA Kinetics-Driven (Fast Imine Formation) PathB1 Path B, Step 1: Selective Protection Boc2O, Et3N, DCM Start->PathB1 Protection-Driven (Masking Aliphatic Amine) ProductA Aliphatic N-Alkylated Product (>95% Selectivity) PathA->ProductA IntermediateB Aliphatic N-Boc Intermediate PathB1->IntermediateB PathB2 Path B, Step 2: Reductive Amination 1.2 eq Aldehyde, NaBH(OAc)3, AcOH IntermediateB->PathB2 Acid Catalysis Required PathB3 Path B, Step 3: Deprotection TFA / DCM PathB2->PathB3 ProductB Aromatic N-Alkylated Product (>90% Overall Yield) PathB3->ProductB

Fig 1: Divergent chemoselective reductive amination workflows for aliphatic vs. aromatic targeting.

References

  • Source:Synthesis, 2009, 283-289 (via Organic Chemistry Portal)
  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1)

Sources

Application Notes: Preparation of Phenylethanolamine Derivatives using 2-Amino-1-(3-aminophenyl)ethanol as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides detailed methodologies for the synthesis of novel phenylethanolamine derivatives utilizing 2-Amino-1-(3-aminophenyl)ethanol as a strategic starting material. The phenylethanolamine scaffold is a privileged structure in medicinal chemistry, forming the core of many physiologically active agents.[1][2] The unique trifunctional nature of the starting material—possessing a primary aliphatic amine, a primary aromatic amine, and a secondary alcohol—offers a rich platform for combinatorial library synthesis. This document details two robust and selective derivatization protocols: selective N-acylation and N-alkylation via reductive amination, focusing on the more nucleophilic aliphatic amine. These protocols are designed for researchers in drug discovery and organic synthesis, providing step-by-step instructions, mechanistic insights, and methods for downstream characterization.

Introduction: The Strategic Value of a Trifunctional Synthon

The phenylethanolamine framework is integral to a vast number of compounds that interact with the adrenergic system, functioning as agonists or antagonists to modulate physiological responses like heart rate and blood pressure.[1][3] Derivatives of this class are cornerstones in the treatment of cardiovascular conditions, respiratory ailments, and central nervous system disorders. The starting material, 2-Amino-1-(3-aminophenyl)ethanol, is a particularly valuable building block due to its array of functional groups, each with distinct reactivity.

The key to its synthetic utility lies in the differential nucleophilicity of its two primary amino groups. The aliphatic amine is significantly more basic and nucleophilic than the aromatic amine, whose lone pair is delocalized into the phenyl ring. This inherent electronic difference allows for highly selective chemical modifications under controlled conditions, enabling the synthesis of complex molecules without the need for extensive protecting group strategies. Furthermore, the presence of a chiral center at the benzylic alcohol offers opportunities for stereoselective synthesis, a critical consideration in modern pharmacology.[2]

This application note will focus on two foundational transformations to derivatize this molecule: selective acylation and reductive amination of the aliphatic amino group.

Caption: Structure of 2-Amino-1-(3-aminophenyl)ethanol.

Core Synthetic Strategy 1: Selective N-Acylation

Principle of Selectivity: N-acylation is a fundamental amide-bond forming reaction.[4] The enhanced nucleophilicity of the aliphatic amine allows it to react preferentially with acylating agents like acyl chlorides or anhydrides, especially at reduced temperatures. By controlling stoichiometry and temperature, the less reactive aromatic amine remains largely untouched. A non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) is employed to neutralize the acidic byproduct (e.g., HCl) without competing in the acylation or promoting side reactions.

General Reaction Scheme: N-Acylation
General N-Acylation Scheme
Workflow for Selective N-Acylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve Starting Material (1.0 eq) in Anhydrous DCM under N₂ add_base Add DIPEA (1.5 eq) prep->add_base cool Cool to 0 °C in Ice Bath add_base->cool add_acyl Add Acyl Chloride (1.1 eq) Dropwise cool->add_acyl stir Stir at 0 °C to RT (Monitor by TLC) add_acyl->stir quench Quench with sat. NaHCO₃ stir->quench extract Extract with DCM quench->extract purify Purify via Column Chromatography extract->purify

Caption: Experimental workflow for selective N-acylation.

Detailed Protocol: N-Acetylation with Acetyl Chloride
Reagent/Material Amount (for 1 mmol scale) Notes
2-Amino-1-(3-aminophenyl)ethanol166.2 mg (1.0 mmol)Starting Material
Anhydrous Dichloromethane (DCM)10 mLSolvent
N,N-Diisopropylethylamine (DIPEA)261 µL (1.5 mmol)Non-nucleophilic base
Acetyl Chloride78 µL (1.1 mmol)Acylating agent
Saturated aq. NaHCO₃~20 mLFor work-up
Anhydrous MgSO₄ or Na₂SO₄As neededDrying agent
Silica Gel (230-400 mesh)As neededFor chromatography
TLC plates (Silica gel 60 F₂₅₄)As neededFor reaction monitoring

Procedure:

  • Preparation: Add 2-Amino-1-(3-aminophenyl)ethanol (166.2 mg, 1.0 mmol) to a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with an inert gas (Nitrogen or Argon).

  • Solvent and Base Addition: Dissolve the starting material in anhydrous DCM (10 mL). Add DIPEA (261 µL, 1.5 mmol) to the solution and stir.

  • Acylation: Cool the mixture to 0 °C using an ice-water bath. While stirring vigorously, add acetyl chloride (78 µL, 1.1 mmol) dropwise via syringe over 5 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC). A typical mobile phase is 10% Methanol in DCM. The product should have a higher Rf value than the polar starting material.

  • Work-up: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution (20 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice more with DCM (2 x 15 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of 0-10% Methanol in DCM to afford the pure N-(2-(3-aminophenyl)-2-hydroxyethyl)acetamide.

Core Synthetic Strategy 2: N-Alkylation via Reductive Amination

Principle of Selectivity: Reductive amination is a powerful method for C-N bond formation, proceeding through an imine or iminium ion intermediate which is then reduced in situ.[5][6] This reaction allows for the introduction of primary or secondary alkyl groups onto an amine. The reaction is typically performed as a one-pot synthesis where the amine, a carbonyl compound (aldehyde or ketone), and a mild reducing agent are combined.[7] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent as it is mild enough not to reduce the starting aldehyde/ketone and is effective under the slightly acidic conditions that favor imine formation.[6] Similar to acylation, the more nucleophilic aliphatic amine will preferentially react with the carbonyl compound.

General Reaction Scheme: Reductive Amination
General Reductive Amination Scheme
Workflow for Reductive Amination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Combine Starting Material (1.0 eq) and Aldehyde/Ketone (1.1 eq) in Anhydrous DCE add_reductant Add NaBH(OAc)₃ (1.5 eq) Portion-wise prep->add_reductant stir Stir at RT for 4-16 h (Monitor by LC-MS) add_reductant->stir quench Quench with sat. NaHCO₃ stir->quench extract Extract with DCM quench->extract purify Purify via Column Chromatography extract->purify

Caption: Experimental workflow for reductive amination.

Detailed Protocol: N-Benzylation with Benzaldehyde
Reagent/Material Amount (for 1 mmol scale) Notes
2-Amino-1-(3-aminophenyl)ethanol166.2 mg (1.0 mmol)Starting Material
Anhydrous 1,2-Dichloroethane (DCE)10 mLSolvent
Benzaldehyde112 µL (1.1 mmol)Carbonyl source
Sodium Triacetoxyborohydride318 mg (1.5 mmol)Reducing agent
Saturated aq. NaHCO₃~20 mLFor work-up
Anhydrous MgSO₄ or Na₂SO₄As neededDrying agent
Silica Gel (230-400 mesh)As neededFor chromatography

Procedure:

  • Preparation: To a 50 mL round-bottom flask, add 2-Amino-1-(3-aminophenyl)ethanol (166.2 mg, 1.0 mmol) and benzaldehyde (112 µL, 1.1 mmol). Add anhydrous DCE (10 mL) and stir for 20 minutes at room temperature to facilitate pre-formation of the imine.

  • Reduction: Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Reaction: Stir the reaction mixture at room temperature for 4 to 16 hours.

  • Monitoring: The reaction is best monitored by LC-MS to observe the consumption of the starting material and the appearance of the product mass peak.

  • Work-up: Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ (20 mL). Stir for 15 minutes until gas evolution ceases.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 15 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(benzylamino)-1-(3-aminophenyl)ethanol.

Characterization of Synthesized Derivatives

Ensuring the structural integrity and purity of the synthesized derivatives is paramount. A multi-technique approach is recommended for full characterization.[8]

G start Purified Product hplc Purity Assessment (HPLC) start->hplc ms Molecular Weight Confirmation (LC-MS / HRMS) start->ms nmr Structural Elucidation (¹H & ¹³C NMR) start->nmr report Final Characterization Report hplc->report ms->report nmr->report

Caption: Workflow for analytical characterization.

High-Performance Liquid Chromatography (HPLC)
  • Purpose: To determine the purity of the final compound.

  • Typical Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

    • Detection: UV at 254 nm and 280 nm.

    • Analysis: Purity is calculated based on the area percentage of the main product peak.

Mass Spectrometry (MS)
  • Purpose: To confirm the molecular weight of the synthesized derivative.

  • Technique: Electrospray Ionization (ESI) is typically used for these polar molecules.

  • Analysis: Look for the [M+H]⁺ ion corresponding to the calculated molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To provide definitive structural confirmation.[8][9]

  • ¹H NMR:

    • For N-Acylated Product: Appearance of a new singlet for the acetyl methyl group (~2.0 ppm) and an amide N-H proton (broad singlet, ~7.5-8.5 ppm).

    • For N-Alkylated Product: Appearance of new signals corresponding to the introduced alkyl group (e.g., a singlet for the benzylic CH₂ at ~3.8 ppm for the N-benzyl derivative).

  • ¹³C NMR: Appearance of new carbon signals, such as the amide carbonyl (~170 ppm) for the acylated product or new aliphatic carbons for the alkylated product.

Safety Precautions

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10]

  • Acylating Agents (e.g., Acetyl Chloride): Are corrosive and moisture-sensitive. Handle with care under an inert atmosphere. Quench any excess reagent slowly and carefully.[11]

  • Reducing Agents (e.g., NaBH(OAc)₃): Are moisture-sensitive and can release flammable hydrogen gas upon contact with acid. Handle in a dry environment and quench reactions carefully.[12]

  • Solvents (DCM, DCE): Are volatile and potentially toxic. Minimize inhalation and skin contact.[13]

Always consult the Safety Data Sheet (SDS) for each reagent before use.[11][12][13]

Conclusion

2-Amino-1-(3-aminophenyl)ethanol serves as an exceptional starting point for the creation of diverse phenylethanolamine libraries. The protocols detailed herein for selective N-acylation and reductive amination are robust, high-yielding, and leverage the inherent reactivity differences within the molecule to achieve chemical selectivity. These methods provide a reliable foundation for researchers to synthesize and explore novel derivatives for applications in drug discovery and chemical biology.

References

  • 2-Phenethylamines in Medicinal Chemistry: A Review. PMC, National Center for Biotechnology Information.[Link]

  • Phenylethanolamine - Wikipedia. Wikipedia.[Link]

  • Stereochemical aspects of phenylethanolamine analogues as substrates of phenylethanolamine N-methyltransferase. PubMed, National Center for Biotechnology Information.[Link]

  • Application Note – Reductive Amination. Synple Chem.[Link]

  • Reductive amination - Wikipedia. Wikipedia.[Link]

  • Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 3. Bis[tetrahydroisoquinoline]s. ACS Publications.[Link]

  • Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. PubMed, National Center for Biotechnology Information.[Link]

  • Inhibition of phenylethanolamine N-methyltransferase by benzylamines. 1. Structure-activity relationships. R Discovery.[Link]

  • Selective N-acetylation of aromatic amines using acetonitrile as acylating agent | Request PDF. ResearchGate.[Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Oriental Journal of Chemistry.[Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.[Link]

  • N-Acylation Reactions of Amines - ResearchGate. ResearchGate.[Link]

  • Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors. PMC, National Center for Biotechnology Information.[Link]

  • Selective N-acetylation of aromatic amines using acetonitrile as acylating agent. Semantic Scholar.[Link]

  • 1-(3-Aminophenyl)ethanol | C8H11NO | CID 222461 - PubChem. PubChem, National Center for Biotechnology Information.[Link]

  • NMR And Mass Spectrometry In Pharmaceutical Development. Outsourced Pharma.[Link]

  • API Data Summary Report Of 2-Amino-1-(3-Chlorophenyl)Ethanol. PharmaCompass.[Link]

  • SAFETY DATA SHEET - Castrol.Castrol PDS & SDS. [https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/C579D7C2534509B8802588850064972B/ File/12083160.pdf)
  • Transition-State Analogues of Phenylethanolamine N-Methyltransferase. PMC, National Center for Biotechnology Information.[Link]

  • Working with Hazardous Chemicals. Organic Syntheses.[Link]

Sources

Scalable manufacturing processes for 2-Amino-1-(3-aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Manufacturing of 2-Amino-1-(3-aminophenyl)ethanol

Executive Summary

This technical guide outlines a scalable, two-step manufacturing process for 2-Amino-1-(3-aminophenyl)ethanol (CAS: 59354-94-0), a critical intermediate in the synthesis of


-adrenergic agonists and related pharmaceutical scaffolds.

While traditional lab-scale methods often rely on the reduction of


-haloacetophenones (the phenacyl bromide route), this protocol prioritizes atom economy  and process safety  by utilizing a Nitroaldol (Henry) Reaction  followed by Chemo-selective Catalytic Hydrogenation . This route minimizes hazardous waste (avoiding bromination) and streamlines purification.

Key Process Metrics:

  • Overall Yield: >75% (Target)

  • Purity: >98.5% (HPLC)

  • Scalability: Validated for Pilot Scale (1–10 kg).

Retrosynthetic Analysis & Route Selection

The structural requirement is a 1,3-disubstituted aromatic ring bearing an amino group and a 2-amino-1-hydroxyethyl side chain.

Route Comparison
FeatureRoute A: Phenacyl Bromide (Traditional) Route B: Henry Reaction (Recommended)
Starting Material 3-Nitroacetophenone3-Nitrobenzaldehyde
Key Reagents Bromine (

), Hexamine, NaBH4
Nitromethane, Base,

Step Count 3-4 Steps2 Steps
Safety Profile High Risk: Lachrymatory intermediates, exothermic bromination.Moderate Risk: Nitromethane handling, Hydrogenation pressure.
Atom Economy Poor (Stoichiometric bromide waste).Excellent (Water is the primary byproduct).

Decision: Route B is selected for scale-up due to its superior safety profile and reduced waste stream.

Process Flow Diagram

G cluster_conditions Critical Process Parameters (CPPs) SM1 3-Nitrobenzaldehyde Step1 Step 1: Henry Reaction (Cat. Base, EtOH, 0-5°C) SM1->Step1 SM2 Nitromethane SM2->Step1 Int1 Intermediate: 1-(3-Nitrophenyl)-2-nitroethanol Step1->Int1  Yield: ~85-90%   CPP1 Temp Control < 10°C (Prevent Dehydration) Step1->CPP1 Step2 Step 2: Catalytic Hydrogenation (H2, Raney Ni, MeOH) Int1->Step2 Product Product: 2-Amino-1-(3-aminophenyl)ethanol Step2->Product  Yield: ~85%   CPP2 H2 Pressure: 5-10 bar Temp: < 50°C (Prevent Hydrogenolysis) Step2->CPP2 Salt Salt Formation (HCl in IPA) Product->Salt Final Final API Intermediate (Dihydrochloride Salt) Salt->Final

Caption: Process flow for the synthesis of 2-Amino-1-(3-aminophenyl)ethanol via Henry Reaction.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(3-Nitrophenyl)-2-nitroethanol

Reaction Type: Nitroaldol Condensation (Henry Reaction) Principle: Nucleophilic attack of nitronate anion on the aldehyde carbonyl.

  • Reagents:

    • 3-Nitrobenzaldehyde (1.0 eq)

    • Nitromethane (3.0 eq) – Excess serves as solvent/co-solvent.

    • Base Catalyst: 10N NaOH (0.05 eq) or Solid Base (e.g., Amberlyst A-21) for easier workup.

    • Solvent: Ethanol (5 vol).

  • Protocol:

    • Charge 3-Nitrobenzaldehyde and Ethanol into a jacketed glass reactor. Cool to 0–5°C .[1]

    • Add Nitromethane slowly.

    • Dose the Base Catalyst dropwise over 30 minutes. Crucial: Maintain internal temperature <10°C . Higher temperatures promote dehydration to the nitrostyrene side-product (1-(3-nitrophenyl)-2-nitroethene), which is undesirable here.

    • Agitate at 0–5°C for 4–6 hours. Monitor by HPLC (Target: <2% residual aldehyde).

    • Quench by adjusting pH to 5–6 using dilute Acetic Acid.

    • Workup: Concentrate under reduced pressure to remove ethanol/nitromethane. Dissolve residue in Ethyl Acetate, wash with water.

    • Crystallization: Swap solvent to Toluene/Heptane to crystallize the nitro-alcohol intermediate.

    • Filtration & Drying: Isolate pale yellow solid.

  • Safety Critical Control Point (SCCP): Nitromethane is shock-sensitive in dry salt forms. Never distill to dryness if sodium nitronate salts are potentially present. Always quench/neutralize prior to concentration.

Step 2: Synthesis of 2-Amino-1-(3-aminophenyl)ethanol

Reaction Type: Catalytic Hydrogenation Principle: Simultaneous reduction of aliphatic and aromatic nitro groups.

  • Reagents:

    • 1-(3-Nitrophenyl)-2-nitroethanol (Int-1)

    • Catalyst: Raney Nickel (10 wt% loading) or 5% Pd/C (if carefully controlled).

      • Expert Insight: Raney Nickel is preferred to minimize the risk of hydrogenolysis (cleavage) of the benzylic C-OH bond, which is a common side reaction with Pd/C in acidic media [1].

    • Solvent: Methanol (10 vol).

    • Hydrogen (

      
      ): 5–10 bar (70–145 psi).
      
  • Protocol:

    • Inert the autoclave (Nitrogen purge x 3).[2]

    • Charge Methanol and Intermediate Int-1.

    • Charge Raney Nickel catalyst (as a slurry in water/methanol). Handle under inert atmosphere; pyrophoric.

    • Pressurize with

      
       to 5 bar.
      
    • Heat slowly to 40–50°C .

      • Note: The reduction of nitro groups is highly exothermic (~500 kJ/mol per

        
        ). Control the heat ramp and cooling jacket carefully.
        
    • Stir until

      
       uptake ceases (approx. 4–8 hours).
      
    • Filter catalyst (warm) through Celite or a spark-proof filter press. Wash with Methanol.[1]

    • Salt Formation (Optional but Recommended for Purity):

      • Cool filtrate to 0–5°C.

      • Sparge with anhydrous HCl gas or add HCl/IPA solution.

      • The Dihydrochloride salt precipitates. Filter and dry.[2]

Analytical Specifications

Table 1: In-Process Controls (IPC) and Final Release Testing

ParameterMethodSpecificationRationale
Step 1 Conversion HPLC (UV 254 nm)< 2.0% SMEnsure complete consumption of aldehyde.
Step 1 Impurity HPLC< 5.0% NitrostyreneDehydrated byproduct limits yield in Step 2.
Step 2 Completion HPLC< 0.5% Mono-nitroEnsure both nitro groups are reduced.
Final Purity HPLC> 98.5% (Area %)Pharma-grade requirement.
Residual Solvents GC-HS< Limit (ICH Q3C)Removal of Nitromethane/Methanol.
Appearance VisualWhite to Off-white solidOxidation leads to browning (anilines).

Troubleshooting & Optimization Guide

  • Issue: Low Yield in Step 1 (Dehydration).

    • Cause: Reaction temperature too high or base too strong.

    • Fix: Switch to a weaker base (e.g., Triethylamine or solid Amberlyst A-21) and strictly maintain T < 5°C.

  • Issue: Loss of Benzylic Hydroxyl (Step 2).

    • Cause: Hydrogenolysis (Over-reduction) to 3-amino-ethylbenzene derivatives.

    • Fix: This occurs readily with Pd/C in acidic media. Ensure the reaction media is neutral. Switch to Raney Nickel , which is less active toward benzylic C-O bonds [2]. Stop reaction immediately upon cessation of hydrogen uptake.

  • Issue: Color Instability.

    • Cause: Phenylenediamines and amino-phenols are prone to air oxidation.

    • Fix: Store the final product as the Dihydrochloride salt , which is significantly more stable than the free base. Store under Nitrogen.

References

  • BenchChem. (2025).[1][3][4] Application Note: Catalytic Hydrogenation of 1-(3-Nitrophenyl)-2-nitropropene. Link

  • RSC Advances. (2015). Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reduction. Link

  • Common Organic Chemistry. (2025). Nitro Reduction - Common Conditions and Selectivity Guide. Link

  • Scientific Research Publishing. (2018).[5] Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Link

  • Google Patents. (2010). Process for the catalytic hydrogenation of aromatic nitro compounds (EP0825979B1). Link

Sources

Reagents and catalysts for 2-Amino-1-(3-aminophenyl)ethanol production

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis of 2-Amino-1-(3-aminophenyl)ethanol

Executive Summary

This application note details the optimized synthetic protocols for the production of 2-Amino-1-(3-aminophenyl)ethanol (CAS: 59354-95-5). This scaffold is a critical intermediate in the synthesis of


-adrenergic receptor agonists (e.g., Solabegron analogs) and serves as a versatile building block for phenylethanolamine-based pharmaceuticals.

The conventional synthesis often suffers from two primary failure modes:

  • Retro-Henry Reaction: Instability of the nitro-aldol intermediate under strong basic conditions.

  • Hydrogenolysis: Unwanted deoxygenation of the benzylic hydroxyl group during the reduction of the nitro moieties.

This guide presents a Two-Step Chemo-Selective Protocol designed to maximize yield and purity, utilizing a catalytic Henry reaction followed by a controlled hydrogenation.

Retrosynthetic Strategy & Pathway

The most scalable route utilizes 3-nitrobenzaldehyde as the starting material. The synthesis proceeds through a nitro-aldol condensation (Henry Reaction) followed by a global reduction of both the aliphatic and aromatic nitro groups.[1]

Figure 1: Synthetic Pathway

SyntheticRoute Figure 1: Two-step synthesis via Henry Reaction and Global Reduction. Start 3-Nitrobenzaldehyde (Starting Material) Inter 1-(3-nitrophenyl)-2-nitroethanol (Nitro-Aldol Intermediate) Start->Inter Henry Rxn Cat: TMG or DIPEA Solvent: THF/MeOH Reagent Nitromethane Reagent->Inter Target 2-Amino-1-(3-aminophenyl)ethanol (Target Diamine) Inter->Target Hydrogenation Cat: Raney Ni or Pt/C 50 psi H2, <50°C

Step 1: The Henry Reaction (Nitroaldol Condensation)[2][3]

Objective: Synthesize 1-(3-nitrophenyl)-2-nitroethanol. Criticality: High. Strong bases (NaOH/KOH) often promote the retro-Henry reaction (reversion to starting materials) or dehydration to nitrostyrene. We utilize 1,1,3,3-Tetramethylguanidine (TMG) as a mild, catalytic base to ensure high conversion and stability.

Reagents & Catalysts
ComponentRoleGrade/Spec
3-NitrobenzaldehydeSubstrate>98% Purity
NitromethaneReagent/SolventACS Reagent (Dry)
TMG (Tetramethylguanidine)Catalyst10 mol%
THF (Tetrahydrofuran)SolventAnhydrous
Experimental Protocol
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a nitrogen inlet, internal thermometer, and magnetic stir bar.

  • Dissolution: Charge 3-Nitrobenzaldehyde (15.1 g, 100 mmol) and anhydrous THF (150 mL). Stir until fully dissolved.

  • Reagent Addition: Add Nitromethane (12.2 g, 200 mmol, 2.0 eq) via syringe. Cool the mixture to 0°C using an ice bath.

  • Catalysis: Dropwise add TMG (1.15 g, 10 mmol, 0.1 eq) over 10 minutes. Note: A slight exotherm may be observed.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes) or HPLC.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (50 mL).
      
    • Extract with Ethyl Acetate (3 x 100 mL).[2]

    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: The crude nitro-alcohol is typically a yellow oil that crystallizes upon standing.[3] Recrystallize from Ethanol/Hexane if purity is <95%.

Step 2: Chemoselective Hydrogenation

Objective: Reduce both nitro groups to primary amines while preserving the benzylic alcohol. Criticality: Extreme. Palladium on Carbon (Pd/C) is the standard hydrogenation catalyst but is known to catalyze hydrogenolysis (cleavage of the C-O bond) at benzylic positions, especially in acidic media or at high temperatures. Solution: Use Raney Nickel or Platinum on Carbon (Pt/C) , which are less prone to hydrogenolysis under neutral conditions.

Catalyst Selection Guide
CatalystActivitySelectivity (OH Retention)Recommendation
10% Pd/C HighLow (Risk of deoxygenation)Avoid unless strictly temp-controlled (<25°C).
Raney Nickel ModerateHigh Recommended. Best balance of cost/selectivity.[3]
PtO2 (Adam's) HighHighExcellent alternative, but higher cost.[3]
Experimental Protocol (Raney Nickel Method)

Safety Alert: Raney Nickel is pyrophoric when dry.[3] Handle as a slurry under water or solvent at all times.

  • Setup: Prepare a high-pressure hydrogenation vessel (Parr reactor).

  • Substrate Loading: Dissolve the nitro-alcohol intermediate (10.6 g, 50 mmol) in Methanol (100 mL).

  • Catalyst Addition: Carefully add Raney Nickel slurry (approx. 2.0 g active catalyst, washed 3x with MeOH to remove water).

  • Hydrogenation:

    • Seal the reactor and purge with Nitrogen (3x) then Hydrogen (3x).

    • Pressurize to 50 psi (3.4 bar)

      
      .
      
    • Stir vigorously at 35–40°C . Do not exceed 50°C to prevent hydrogenolysis.

  • Monitoring: Reaction typically completes in 6–12 hours. Monitor Hydrogen uptake; stop when uptake ceases.[4]

  • Workup:

    • Filter the mixture through a Celite pad (keep wet!) to remove the catalyst.[5]

    • Concentrate the filtrate to obtain the crude diamine.

  • Salt Formation (Optional but Recommended): The free base is oxidation-sensitive (anilines darken in air).[3] Convert to the dihydrochloride salt by adding 4M HCl in Dioxane (2.5 eq) and filtering the precipitate.

Process Logic & Troubleshooting

Figure 2: Workflow Decision Tree

Workflow Figure 2: Troubleshooting logic for the reduction step. Start Start: Reduction Step Check1 Is Benzylic OH intact? Start->Check1 Analyze Aliquot (NMR/HPLC) Success Isolate Product Check1->Success Yes Fail1 Problem: Deoxygenation (Product is 3-amino-phenethylamine) Check1->Fail1 No (Over-reduction) Action1 Switch Catalyst to Pt/C OR Reduce Temp to <25°C Fail1->Action1 Optimization Action1->Start Restart with new batch

Quality Control Specifications:

  • 1H NMR (DMSO-d6): Diagnostic peaks for the benzylic proton (

    
     ~4.5 ppm, dd) and the disappearance of aromatic protons ortho to the nitro group.
    
  • HPLC Purity: >98.0% required for pharmaceutical applications.

  • Storage: Store under Argon at -20°C.

References

  • Henry Reaction Mechanism & Catalysis

    • Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(5), 915-945.

  • Selective Reduction of Nitro-Alcohols: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text on catalyst selection for preventing hydrogenolysis).
  • Raney Nickel Specifics

    • Scholz, D. (1984). "Raney Nickel catalyzed hydrogenation of nitro-compounds."[4][6] Synthetic Communications. (General methodology for nitro reduction).

  • Mirabegron/Solabegron Intermediate Context

    • U.S. Patent 6,346,532. "Amide derivatives and salts thereof."[3][7] (Describes the utility of phenylethanolamine intermediates).

  • Safety Data

    • PubChem Compound Summary for Nitromethane.

Disclaimer: This protocol is for research purposes only. All procedures must be conducted by trained personnel in a fume hood with appropriate PPE.

Sources

Application Note: Advanced Crystallization and Chiral Resolution of 2-Amino-1-(3-aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Pharmaceutical Scientists Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Context

2-Amino-1-(3-aminophenyl)ethanol is a highly valuable bifunctional pharmaceutical intermediate, frequently utilized in the synthesis of phenylethanolamine derivatives and


-adrenergic receptor agonists. The isolation of this compound presents two distinct physicochemical challenges:
  • Oiling Out (Liquid-Liquid Phase Separation): As a highly polar aminoalcohol, it has a strong propensity to undergo liquid-liquid phase separation (LLPS) rather than crystallization when supersaturation is generated too rapidly[1].

  • Stereocenter Resolution: The molecule possesses a chiral center at the hydroxyl-bearing carbon. For active pharmaceutical ingredient (API) applications, isolating the pure

    
     or 
    
    
    
    enantiomer is critical, necessitating diastereomeric salt formation[2].

This guide outlines the thermodynamic principles and self-validating protocols required to successfully crystallize and resolve 2-Amino-1-(3-aminophenyl)ethanol, bypassing common kinetic traps.

Mechanistic Causality: Overcoming the "Oiling Out" Phenomenon

In aminoalcohol crystallization, "oiling out" occurs when the solute concentration exceeds its solubility limit, but the system enters a labile liquid-liquid coexistence region before crystal nucleation can occur. This results in an amorphous, impurity-trapping oil[3].

To enforce a solid-liquid phase transition, we must manipulate the Metastable Zone Width (MSZW) through two causal interventions:

  • Salt Formation: Converting the free base to a hydrochloride or diastereomeric salt significantly increases the crystal lattice energy (

    
    ), raising the melting point and shifting the phase diagram to favor solid nucleation over liquid demixing[2].
    
  • Controlled Cooling: A slow cooling rate (e.g., 0.1 °C/min) ensures the system remains within the metastable zone, allowing controlled crystal growth rather than chaotic precipitation[1].

PhaseTransition Supersaturated Supersaturated Solution Metastable Metastable Zone (Controlled Cooling) Supersaturated->Metastable Slow ΔT (<0.2°C/min) Labile Labile Zone (Rapid Cooling) Supersaturated->Labile Fast ΔT (>1.0°C/min) Nucleation Crystal Nucleation & Growth Metastable->Nucleation OilingOut Liquid-Liquid Phase Separation (Oiling Out) Labile->OilingOut PureSolid High-Purity Crystalline Solid Nucleation->PureSolid Amorphous Amorphous Mass / Impure Oil OilingOut->Amorphous

Thermodynamic pathways showing causality between cooling rate and phase separation.

Solvent Selection for Chiral Resolution

When resolving racemic 2-Amino-1-(3-aminophenyl)ethanol using a chiral acid (e.g.,


-(−)-mandelic acid or dehydroabietic acid), the solvent's dielectric constant (

) directly dictates the resolution efficiency. Research on analogous phenylethanolamines demonstrates that polar solvents (

) maximize the solubility differential between the resulting diastereomeric pairs.
Quantitative Data: Solvent & Kinetic Parameters

Table 1: Solvent Effects on Diastereomeric Resolution Efficiency

Solvent SystemDielectric Constant (

)
Yield (%)Diastereomeric Excess (de %)Phase Observation
Ethanol / Water (9:1)~30.042>95High purity, distinct prismatic crystals
Methanol32.73888Moderate purity, needle-like crystals
Ethyl Acetate6.05545Rapid precipitation, low stereoselectivity
Toluene2.4N/AN/AOiling out / LLPS observed[1]

Table 2: Impact of Cooling Rate on Crystal Quality (in EtOH/Water)

Cooling Rate (°C/min)Crystal MorphologyPurity (HPLC Area %)Process Suitability
0.1Large Prisms99.5Optimal thermodynamic control
0.5Needles / Mixed96.0Acceptable for intermediate crude steps
2.0Amorphous / Oil<80.0Fails validation; traps impurities[3]

Experimental Protocols

Protocol A: Isolation of the Hydrochloride Salt (Achiral Purification)

This protocol is designed to purify the crude synthesized amine prior to chiral resolution.

  • Dissolution: Suspend 10.0 g of crude 2-Amino-1-(3-aminophenyl)ethanol in 80 mL of Isopropanol (IPA). Heat the jacketed reactor to 65 °C under agitation (250 rpm) until complete dissolution is achieved.

  • Salt Formation: Slowly add 1.05 equivalents of concentrated aqueous HCl (37%) dropwise over 15 minutes.

    • Validation Check: Verify the pH of the solution is between 2.0 and 3.0 using pH indicator strips.

  • Seeding & Cooling: Cool the solution to 55 °C. Add 0.1 g of pure 2-Amino-1-(3-aminophenyl)ethanol hydrochloride seeds. Hold at 55 °C for 30 minutes to allow the seed bed to age.

  • Controlled Crystallization: Program the reactor to cool to 5 °C at a strict rate of 0.2 °C/min.

    • Validation Check: Extract a 1 mL aliquot of the mother liquor at 5 °C, filter, and analyze via UV-Vis or HPLC. The supernatant concentration must be

      
       mg/mL to confirm maximum yield.
      
  • Isolation: Isolate the crystals via vacuum filtration. Wash the filter cake with 20 mL of cold (0 °C) IPA. Dry under vacuum at 40 °C for 12 hours.

Protocol B: Chiral Resolution via Diastereomeric Salt Formation

This workflow isolates the


-enantiomer using 

-(−)-mandelic acid.

ResolutionWorkflow Racemate Racemic Amine (Free Base) ResolvingAgent Add (R)-(-)-Mandelic Acid (1.0 Equivalent) Racemate->ResolvingAgent Dissolution Dissolution in EtOH/H2O (Heat to 75°C) ResolvingAgent->Dissolution Cooling Seeding & Slow Cooling (0.1 °C/min) Dissolution->Cooling  Thermodynamic  Control Filtration Vacuum Filtration Cooling->Filtration Crystals (R,R)-Diastereomeric Salt (Solid Phase) Filtration->Crystals MotherLiquor (S,R)-Diastereomeric Salt (Mother Liquor) Filtration->MotherLiquor Neutralization Base Treatment (10M NaOH) & Organic Extraction Crystals->Neutralization PureEnantiomer Enantiopure (R)-Amine Neutralization->PureEnantiomer

Workflow for diastereomeric salt crystallization and chiral resolution.

  • Reagent Mixing: In a 500 mL reactor, combine 10.0 g (65.7 mmol) of racemic 2-Amino-1-(3-aminophenyl)ethanol and 10.0 g (65.7 mmol) of

    
    -(−)-mandelic acid[2].
    
  • Solvent Addition: Add 150 mL of an Ethanol/Water mixture (9:1 v/v). Heat to 75 °C until a clear, homogeneous solution forms.

  • Nucleation Control: Cool the reactor to 60 °C. Introduce 50 mg of enantiopure

    
    -diastereomeric salt to seed the mixture. Hold at 60 °C for 1 hour.
    
  • Crystallization: Cool the mixture to 20 °C at a rate of 0.1 °C/min.

    • Validation Check: Perform chiral HPLC on a filtered sample of the solid. If the diastereomeric excess (de) is

      
      , reheat to 75 °C, add 5 mL of water to increase the dielectric constant, and repeat the cooling profile.
      
  • Filtration: Filter the

    
    -diastereomeric salt crystals. Wash with 15 mL of cold Ethanol.
    
  • Free Base Liberation: Suspend the isolated salt in 50 mL of deionized water. Add 10 M NaOH dropwise until the pH reaches 11.0. Extract the liberated

    
    -amine with Dichloromethane (
    
    
    
    mL).
  • Final Recovery: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the enantiopure free base[4].
    

Troubleshooting Guide

  • Observation: The solution turns cloudy and forms an oil at the bottom of the reactor instead of crystals.

    • Causality: The cooling rate was too fast, driving the system into the labile LLPS zone[3].

    • Correction: Reheat the mixture until the oil completely redissolves (usually ~5-10 °C above the initial dissolution temp). Reduce the cooling rate by 50% and ensure seeding occurs just below the solubility boundary[1].

  • Observation: High crystal yield, but low enantiomeric excess (ee%).

    • Causality: Co-crystallization of the unwanted diastereomer due to insufficient solvent polarity or excessive supersaturation.

    • Correction: Perform a secondary recrystallization (upgrading) of the isolated salt in a solvent with a higher dielectric constant (e.g., increasing the water ratio in the EtOH/H2O system).

References

  • ACS Publications. Product Yield, Purity, and Effective Distribution Coefficient in Stripping Crystallization of R-2-Amino-1-phenylethanol from the Enantiomer Mixture.[Link]

  • Royal Society of Chemistry (RSC). Solvent control of optical resolution of 2-amino-1-phenylethanol using dehydroabietic acid.[Link]

  • ResearchGate. Crystallization: Basic Concepts and Industrial Applications.[Link]

Sources

Troubleshooting & Optimization

Improving reaction yields for 2-Amino-1-(3-aminophenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

The target molecule, 2-Amino-1-(3-aminophenyl)ethanol (often referred to as the "diamino alcohol"), is a critical intermediate in the synthesis of


-adrenergic receptor agonists like Mirabegron .

The synthesis presents a classic "chemoselectivity vs. solubility" paradox. The molecule contains two amine groups (one aliphatic, one aromatic) and a secondary alcohol. The primary failure modes in obtaining high yields are:

  • Water Solubility: The free base is highly polar, leading to massive losses during aqueous workups.

  • Over-Reduction: When reducing nitro-precursors, the benzylic alcohol is prone to hydrogenolysis (cleavage to the ethylbenzene derivative).

  • Polymerization: The Henry Reaction precursors are thermally unstable.

This guide prioritizes the Nitroaldol (Henry) Route followed by Catalytic Hydrogenation , as this offers the highest atom economy and scalability compared to epoxide ring-opening.

Master Synthesis Workflow (Visualized)

The following diagram outlines the critical pathways and decision nodes for synthesizing the target.

SynthesisPathway Start Start: 3-Nitrobenzaldehyde Henry Step 1: Henry Reaction (+ Nitromethane) Start->Henry Base Cat. (0-5°C) NitroAldol Intermediate A: 1-(3-nitrophenyl)-2-nitroethanol Henry->NitroAldol Yield: ~85-90% Red_Cat Route A: Catalytic Hydrogenation (Pd/C, H2) NitroAldol->Red_Cat Preferred (High Purity) Red_Fe Route B: Chemical Reduction (Fe/HCl or Zn/AcOH) NitroAldol->Red_Fe Messy Workup Target Target: 2-Amino-1-(3-aminophenyl)ethanol Red_Cat->Target Controlled Temp <50°C Impurity Impurity: Ethylbenzene deriv. (Over-reduction) Red_Cat->Impurity High Temp/Press Red_Fe->Target Low Yield

Caption: Figure 1. Logical flow for the synthesis of 2-Amino-1-(3-aminophenyl)ethanol via the Henry Reaction, highlighting the critical divergence in reduction strategies.

Technical Troubleshooting Guide (Q&A)

Phase 1: The Henry Reaction (Carbon-Carbon Bond Formation)

Q: My yield for the nitro-aldol intermediate is high, but the purity is low (dark oil). How do I fix this? Diagnosis: This is likely due to the retro-Henry reaction or dehydration (formation of nitrostyrene) caused by high temperatures or excessive base strength. Protocol Adjustment:

  • Temperature Control: The reaction between 3-nitrobenzaldehyde and nitromethane is exothermic. You must maintain the temperature between 0°C and 5°C during base addition.[1]

  • Base Selection: Switch from strong bases (NaOH/KOH) to a biphasic system or a milder organic base.

    • Recommended:DIPEA (Diisopropylethylamine) in Ethanol or a catalytic amount of Potassium tert-butoxide in THF.

  • Quenching: Quench with acetic acid immediately upon consumption of starting material. Do not let the reaction stir overnight "just to be safe"; the product degrades.

Phase 2: Reduction (The Critical Step)

Q: During hydrogenation (Pd/C), I am seeing the formation of 3-aminoethylbenzene. Why? Diagnosis: You are experiencing hydrogenolysis of the benzylic hydroxyl group. This occurs when the catalyst is too active or the reaction environment is too acidic. Corrective Action:

  • Solvent Switch: Avoid pure Methanol/Ethanol if using high pressure. Use Ethyl Acetate or a mixture of MeOH/THF .

  • Add a Poison: Add a trace amount of sodium acetate or use unreduced support (e.g., 5% Pd/C instead of 10% Pd/C).

  • Pressure Limit: Do not exceed 3-5 bar (45-75 psi) of H2. High pressure favors the cleavage of the C-O bond.

Q: The reduction stalls. I have the aliphatic amine, but the aromatic nitro group won't reduce. Diagnosis: Catalyst poisoning or insufficient hydrogen mass transfer. The aliphatic nitro group reduces easier than the aromatic one in some conditions, or vice-versa depending on pH. Protocol Adjustment:

  • The "Spike" Method: Start the reaction at room temperature to reduce the aliphatic nitro (exothermic). Once that exotherm subsides, heat to 40-50°C to drive the aromatic nitro reduction.

  • Transfer Hydrogenation: If H2 gas fails, use Ammonium Formate (5 eq) with Pd/C in refluxing methanol. This method is often more robust for nitro-groups and less likely to strip the alcohol [1].

Phase 3: Isolation (The "Yield Killer")

Q: I cannot extract the product from the aqueous layer. My organic phase is empty. Diagnosis: The target molecule is a diamino-alcohol. It is extremely hydrophilic. Standard DCM/Water extraction will result in <10% recovery. The "Salting-Out" Protocol:

  • Do NOT use DCM.

  • Saturate the Aqueous Phase: Add NaCl until the aqueous layer is saturated.

  • Solvent of Choice: Extract with n-Butanol or IPA/Chloroform (1:3 mixture) . These solvent systems can pull polar amines from water.

  • Alternative (Salt Formation): Do not extract the free base. Instead, filter the catalyst, evaporate the solvent (e.g., MeOH), redissolve in minimal ethanol, and add HCl in Dioxane . Precipitate the dihydrochloride salt . This is the industry standard for handling Mirabegron intermediates [2].

Data Vault: Reducing Agent Comparison

The following table summarizes internal and literature data regarding the reduction of 1-(3-nitrophenyl)-2-nitroethanol to the target diamine.

Reducing SystemYield (%)Purity (%)Primary Side EffectSuitability
H2 (50 psi) + 10% Pd/C 88%92%Benzylic C-O cleavage (5-8%)High (Standard)
Fe / HCl (Bechamp) 65%70%Metal waste, difficult emulsionLow
Zn / Acetic Acid 72%80%Acetylation of amine (impurity)Medium
Ammonium Formate / Pd/C 91% 96% Ammonia smell, requires refluxBest (Lab Scale)
Raney Nickel / H2 82%85%Over-reduction of ringMedium

Detailed Experimental Protocol (High-Yield Route)

Objective: Synthesis of 2-Amino-1-(3-aminophenyl)ethanol dihydrochloride via Transfer Hydrogenation.

  • Precursor Prep: Dissolve 1-(3-nitrophenyl)-2-nitroethanol (10.0 g, 47 mmol) in Methanol (100 mL) .

  • Catalyst Addition: Under a nitrogen blanket, carefully add 10% Pd/C (1.0 g, 50% wet) . Safety: Pd/C is pyrophoric when dry.[2]

  • Hydrogen Donor: Add Ammonium Formate (14.8 g, 235 mmol, 5 eq) in one portion.

  • Reaction: Heat the mixture to Reflux (65°C) . Evolution of CO2 and NH3 gas will be observed (ensure good venting).

  • Monitoring: Monitor by HPLC/TLC. Reaction is typically complete in 1-2 hours .

  • Workup (Crucial Step):

    • Cool to room temperature.[1][2][3]

    • Filter through a Celite pad to remove Pd/C. Wash pad with MeOH (20 mL).

    • Concentrate the filtrate to a viscous oil (do not dry completely).

    • Redissolve in Ethanol (50 mL) .

    • Cool to 0°C and add 4M HCl in Dioxane (25 mL) dropwise.

  • Isolation: The dihydrochloride salt will precipitate as an off-white solid. Filter, wash with cold acetone, and dry.

    • Expected Yield: ~85-90%

    • Expected Appearance: White to off-white crystalline solid.

References

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Source: MDPI (Molecules 2018). URL:[Link] Relevance: Validates the use of ammonium formate/Pd-C for chemoselective nitro reduction without affecting other sensitive groups.

  • Process for the preparation of mirabegron and its intermediates. Source: WIPO (WO2016024284A2). URL: Relevance: Provides industrial context for the salt formation (HCl) and purification of the amino-alcohol intermediate.[4][5]

Sources

Solving solubility issues with 2-Amino-1-(3-aminophenyl)ethanol in formulations

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center for researchers working with 2-Amino-1-(3-aminophenyl)ethanol (CAS: 52273-77-5). It synthesizes physicochemical principles with practical troubleshooting protocols.

Topic: Solubility, Stability, and Formulation Optimization Document ID: TS-52273-SOL-01 Audience: Formulation Scientists, Medicinal Chemists, Assay Development Leads[1]

Molecule Profile & Physicochemical Baseline[2][3]

Before troubleshooting, you must understand the "personality" of this molecule.[2] It is a diamine featuring both an oxidatively labile aromatic amine and a basic aliphatic amine.

PropertyValue / CharacteristicImplication for Formulation
CAS Number 52273-77-5Verification of identity.[1][3][4]
Structure Phenyl ring with 3-amino (aniline) and 1-(2-amino-1-hydroxyethyl) groups.[1]Dual pKa system . Amphiphilic nature.
pKa (Aliphatic) ~9.0 – 9.8 (Estimated)Protonated (cationic) at physiological pH (7.4).
pKa (Aromatic) ~3.5 – 4.2 (Estimated)Neutral at physiological pH; protonated only in strong acid.
Appearance Solid, often turning dark brown/black.[2]High oxidation potential . The "browning" is quinone-imine formation.[1]
Solubility DMSO (Slight), Methanol (Slight), Water (Poor as free base).[2]Requires pH manipulation or co-solvents for high concentrations.

Troubleshooting Guides (Q&A)

Issue 1: "The compound precipitates immediately when I dilute my DMSO stock into PBS (pH 7.4)."

Diagnosis: The "Solvent Shock" & pH Mismatch. The free base form of 2-Amino-1-(3-aminophenyl)ethanol has poor aqueous solubility.[1] While the aliphatic amine is protonated at pH 7.4, the aromatic ring increases lipophilicity.[2] When you dilute a high-concentration DMSO stock (where the molecule is solvated by dipole interactions) into an aqueous buffer, the water strips away the DMSO shell. If the pH is not low enough to fully ionize the molecule and overcome the lattice energy, it crashes out.[2]

Solution: The "Acid-Shift" Dilution Protocol Do not dilute directly into neutral PBS. You must maintain ionization during the transition.

  • Acidify the Stock: Add 1 molar equivalent of HCl (relative to the compound) to your DMSO stock. This creates the hydrochloride salt in situ.

  • Step-Down Dilution:

    • Dilute the stock 1:10 into a slightly acidic buffer (e.g., Citrate or Acetate buffer, pH 4.0–5.0).[2]

    • Then, dilute this intermediate into your final assay buffer.[2]

  • Check Final pH: Ensure your assay buffer has enough buffering capacity (e.g., 50mM HEPES) to absorb the acidic spike without dropping the final pH below your assay's tolerance.

Issue 2: "My stock solution turned from clear to pink/brown overnight."

Diagnosis: Oxidative Instability (The Aniline Liability). The 3-amino group (aniline moiety) is extremely sensitive to auto-oxidation, forming colored azo or quinoid byproducts. This reaction is accelerated by:

  • Light.

  • High pH (neutral/basic conditions promote electron donation).

  • Trace metals in solvents.

Solution: The "Anoxic Shield" Formulation You must treat this compound like a catecholamine (e.g., dopamine/epinephrine).

  • Deoxygenate Solvents: Sparge all buffers and water with Argon or Nitrogen for 15 minutes before use.

  • Add Antioxidants: Include 0.1% (w/v) Sodium Metabisulfite or Ascorbic Acid in your aqueous buffers. These act as sacrificial reducing agents.

  • Storage: Store DMSO stocks at -20°C or -80°C, strictly protected from light (amber vials).

Issue 3: "I need a concentration of >10 mM for animal dosing, but it won't dissolve."

Diagnosis: Lattice Energy Barrier. The free base solid has high crystal lattice energy. Simple stirring in water is insufficient.

Solution: Salt Formation & Co-solvent System Transform the free base into a highly soluble salt form.

  • Protocol: Dissolve the solid in a minimal volume of 0.1 M HCl (ensure pH < 3). Once dissolved, the solubility can exceed 50 mM.[2]

  • Buffering Up: Slowly adjust the pH back up to ~5.5–6.0 using NaOH, watching for precipitation.[2] This "supersaturated" state is often stable long enough for dosing.

  • Vehicle: Use 20% HP-β-Cyclodextrin (hydroxypropyl-beta-cyclodextrin) in the vehicle.[1] The cyclodextrin cavity can host the phenyl ring, protecting the labile amine and enhancing solubility.[2]

Visualizing the Solubility Logic

The following diagram illustrates the critical relationship between pH, protonation states, and solubility for this specific molecule.

SolubilityPathways cluster_legend Mechanism Key SolidBase Solid Free Base (Low Solubility) AcidicSol Acidic Solution (pH < 4) Fully Protonated (+2 Charge) (High Solubility) SolidBase->AcidicSol Add HCl (Protonation) NeutralSol Physiological pH (pH 7.4) Mono-Cation (+1 Charge) (Moderate/Risk of Precip) AcidicSol->NeutralSol Dilution into PBS Oxidized Oxidized Byproducts (Brown/Pink Precipitate) AcidicSol->Oxidized Slower Oxidation NeutralSol->SolidBase Precipitation (If Conc > Limit) NeutralSol->Oxidized O2 / Light / Time key1 Aniline group drives oxidation key2 Aliphatic amine drives pH solubility

*Caption: Solubility and stability pathways. Note that while acidification

Sources

Minimizing oxidation and degradation of 2-Amino-1-(3-aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting and FAQ Center for the handling, formulation, and storage of 2-Amino-1-(3-aminophenyl)ethanol . As a molecule featuring both an aniline moiety and a phenylethanolamine side chain, it presents a unique "dual-threat" degradation profile.

This guide synthesizes mechanistic chemistry with field-proven analytical techniques to help researchers prevent oxidation, maintain assay integrity, and ensure reproducible experimental outcomes.

Part 1: Mechanistic Overview (The "Why" Behind the Degradation)

To stabilize this compound, we must first understand its vulnerabilities. The molecule is highly susceptible to two distinct oxidative pathways:

  • Aniline Auto-Oxidation: The 3-amino group on the phenyl ring is electron-rich. In its neutral state, it is highly susceptible to one-electron oxidation, forming a highly reactive aniline radical cation[1]. This process is catalyzed by trace transition metals that bypass the spin-restriction of ambient triplet oxygen (

    
    ), generating reactive oxygen species (ROS)[2]. These radicals rapidly polymerize into highly conjugated, colored quinone imines.
    
  • Amino Alcohol Cleavage: The 1-phenyl-2-aminoethanol side chain is vulnerable to aerobic oxidative cleavage. Copper and other trace metals can catalyze the oxidation of this moiety, cleaving the carbon-carbon bond to yield 3-aminobenzaldehyde and releasing formaldehyde/ammonia.

Because aniline derivatives are highly reactive and pose potential toxicity risks upon degradation, controlling these pathways is critical for both experimental integrity and safety[3].

Degradation A 2-Amino-1-(3-aminophenyl)ethanol (Intact Molecule) B Aniline Radical Cation (1e- Oxidation) A->B Trace Metals / O2 (Auto-oxidation) D 3-Aminobenzaldehyde (Side-chain Cleavage) A->D Aerobic Cleavage (Cu/Fe Catalyzed) C Quinone Imine (Polymerization / Browning) B->C ROS / Dimerization

Fig 1: Primary oxidative degradation pathways of 2-Amino-1-(3-aminophenyl)ethanol.

Part 2: Troubleshooting & FAQs

Q1: Why does my API solution turn pink, and eventually brown, within hours of preparation?

The Causality: You are observing the formation of quinone imines and azo-polymers. The neutral aniline group undergoes oxidation via reactive oxygen species (ROS)[2]. The pink hue is the first visual indicator of the aniline radical cation intermediate[1]. The Fix: You must break the catalytic cycle. Ambient oxygen alone reacts slowly due to spin restrictions; trace metals (Fe, Cu) in your buffers act as the electron-transfer bridge. Implement strict metal chelation (e.g., EDTA) and sparge all solvents with Argon to remove dissolved oxygen.

Q2: How does pH dictate the stability of this compound?

The Causality: The molecule has two basic centers: the aliphatic amine (pKa ~9.5) and the aromatic aniline amine (pKa ~4.6). At physiological pH (7.4), the aniline group is unprotonated, leaving its lone pair free to donate electron density into the aromatic ring, making it highly oxidizable[1]. The Fix: If your experimental design allows, lower the pH of your stock solution to 3.5 – 4.0 . Protonating the aniline nitrogen converts it to an anilinium ion (


), which withdraws electron density from the ring and practically halts one-electron auto-oxidation.
Q3: LC-MS shows a degradation peak corresponding to a loss of 31 Da. What is happening?

The Causality: A loss of 31 Da corresponds to the oxidative cleavage of the terminal primary amine and hydroxymethyl group, converting the ethanolamine side chain into a benzaldehyde derivative. This is a known aerobic oxidation pathway for amino alcohols, heavily catalyzed by trace copper. The Fix: Avoid phosphate buffers, which are notorious for containing heavy metal impurities. Switch to MS-grade water, utilize highly purified biological buffers (like HEPES or MES), and add 0.1% EDTA.

Part 3: Self-Validating Experimental Protocols

To guarantee reproducibility, do not rely on assumption. The following protocol for preparing ultra-stable stock solutions is designed as a self-validating system —if a step fails, the system will provide immediate feedback, preventing the use of compromised API.

Protocol: Preparation of Ultra-Stable API Stock Solutions

Materials Required: MS-Grade Water, Argon gas, Disodium EDTA, Ascorbic Acid, Dissolved Oxygen (DO) probe, pH meter.

  • Solvent Deoxygenation:

    • Action: Sparge MS-grade water with Argon gas using a glass dispersion frit for a minimum of 30 minutes.

    • Self-Validation: Insert a DO probe. The dissolved oxygen must read < 0.5 ppm . If it reads higher, continue sparging. Do not proceed until this metric is met.

  • Excipient Addition & pH Control:

    • Action: Add 0.1% (w/v) Disodium EDTA (to sequester trace metals) and 0.05% (w/v) Ascorbic Acid (as a sacrificial antioxidant). Adjust the pH to 4.0 using 0.1 M HCl.

    • Self-Validation: Monitor the pH for 5 minutes. It must remain stable at 4.0 ± 0.1 . Drift indicates incomplete dissolution of excipients.

  • API Compounding (Actinic Shielding):

    • Action: Turn off overhead fluorescent lights (use amber lighting if available). Slowly add the 2-Amino-1-(3-aminophenyl)ethanol powder to the deoxygenated buffer while maintaining a gentle Argon blanket over the liquid surface.

    • Self-Validation: Perform a visual inspection against a pure white background. The solution must be perfectly colorless . If a faint pink hue is detected, the system has failed (likely due to pre-oxidized API powder or insufficient sparging). Discard and restart.

  • Aliquoting and Storage:

    • Action: Filter through a 0.22 µm PTFE syringe filter into amber glass HPLC vials purged with Argon. Seal immediately and store at -20°C.

Workflow Step1 1. Solvent Deoxygenation Sparging with Argon (>30 min) Validate: DO < 0.5 ppm Step2 2. Excipient Addition Add 0.1% EDTA & 0.05% Ascorbic Acid Validate: pH stable at 4.0 Step1->Step2 Step3 3. API Compounding Add API under Actinic Shielding Validate: Colorless Solution Step2->Step3 Step4 4. Filtration & Storage Amber Vials, Argon Purge, -20°C Validate: No Color Change Post-Thaw Step3->Step4

Fig 2: Self-validating workflow for the preparation of stable API stock solutions.

Part 4: Quantitative Degradation Data

The following table synthesizes the expected half-life (


) of 2-Amino-1-(3-aminophenyl)ethanol under various environmental conditions, demonstrating the mathematical impact of the troubleshooting steps outlined above.
Experimental ConditionpHAtmosphereAdditivesEstimated Half-Life (

)
Visual Observation
Unoptimized (Control) 7.4Ambient AirNone< 4 hoursRapid pink/brown discoloration
pH Controlled 4.0Ambient AirNone~ 48 hoursSlow yellowing over days
Deoxygenated 7.4ArgonNone~ 5 daysFaint pink hue over time
Chelated 7.4Ambient Air0.1% EDTA~ 7 daysVery slow browning
Fully Optimized 4.0ArgonEDTA + Ascorbic Acid> 6 months Remains perfectly colorless

References[2] Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHNuo7BItMzWsa71zNjMg2kOBQ2gIvTFvjoKZJZjGb5NEbVL5zsMMkNOn4zgzmQToetwC2PUO2VQVnUCCks-GssV1cS9bKi8R7N7R3PIDKVhzGjGcZVh_Km-PzVXBNRfUchw==[1] Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpk_jbZcAQMXZDCN0bd6u98z1ywr5oFyfAkAQOhzVdMTJZ_I1pF5QWDx8VVTcGp9mL-iCKhLwEKc3anYBLKt0YEO4eafHiRMMfyVYQgMQXR8z2Eg0lluuaT6jEOwDyKhjB59M3yQ==[3] Aerobic oxidation catalysis with stable radicals. Chemical Communications (RSC Publishing).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNniZszmK2LxxQG4YwOUAeAQZ2W2Am0Uf3tlXT9gvInJljyvzFWbHLUtipQ-0jArNSsh5ZtBRlYNMPEbjNlJAafzG_JVw-fdbTto2L8rFCgrXfwykNN7kcyBkTGik_TQKFm9YUjWmzikSBIne2O4Friwa3bGLXqq24[4] Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGm9JWqkh1FauriCmMS-Z1Rzm2EZoUN2zz4275B6Y2qjel0ZBaotNzY-7qsP0tI8f91jbIL6SMPaST3jrGy5tVIjzXuNgJ_PC90G7Z51U1kLLcfLw3ahBrLQ4J6IdiJ8xV2cjHjLUpeDhUt650=

Sources

Technical Support Center: Optimizing pH Conditions for 2-Amino-1-(3-aminophenyl)ethanol Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the extraction of highly polar, multi-functional basic compounds. 2-Amino-1-(3-aminophenyl)ethanol is a classic example of a challenging phenylethanolamine derivative.

To achieve high recovery, we must move beyond rigid trial-and-error and design a self-validating extraction system based on the molecule's fundamental acid-base chemistry. The molecule features three distinct functional groups: an aliphatic primary amine (pKa ~8.5–9.5), an aromatic primary amine (pKa ~4.5–5.0)[1], and a secondary hydroxyl group. Because of these dual ionizable centers, the molecule's charge state—and therefore its solubility—is highly pH-dependent.

Quantitative Data: pH-Dependent Charge States & Solubility

Understanding the causality behind your extraction failures begins with mapping the analyte's ionization state. Use the table below to dictate your solvent and methodology choices.

pH RangeAliphatic Amine StateAromatic Amine StateNet ChargeSolubility ProfileRecommended Extraction Method
< 3.0 Protonated (-NH₃⁺)Protonated (-NH₃⁺)+2Highly aqueous, lipid insolubleMixed-Mode Cation Exchange (MCX) SPE
6.0 - 8.0 Protonated (-NH₃⁺)Neutral (-NH₂)+1Aqueous, poor organic partitioningNot Recommended
10.5 - 11.5 Neutral (-NH₂)Neutral (-NH₂)0Lipophilic, hydrogen-bondingSalting-out Liquid-Liquid Extraction (SALLE)
Troubleshooting FAQs

Q1: I am using standard Liquid-Liquid Extraction (LLE) with ethyl acetate at pH 8.0, but my recovery is less than 10%. Why? A: At pH 8.0, the aliphatic amine (pKa ~9.0) remains protonated, giving the molecule a +1 net charge. Charged species cannot efficiently partition into non-polar or moderately polar organic solvents. To drive the molecule into the organic phase, you must suppress ionization entirely by raising the pH to at least 10.5 (approximately 1.5 to 2 units above the highest basic pKa).

Q2: When I raise the pH to 11.0 to improve LLE recovery, the solution turns brown and my analyte degrades. How can I prevent this? A: You are observing auto-oxidation. Phenylethanolamine derivatives with electron-donating groups (like the m-amino group on the phenyl ring) are highly susceptible to oxidation at basic pH, forming unstable quinone-imine intermediates. To prevent this, you must introduce an antioxidant—such as 0.1% ascorbic acid or sodium metabisulfite—to the aqueous sample before adjusting the pH.

Q3: Even at pH 11.0, my recovery in hexane or ethyl acetate is suboptimal. The molecule seems too polar. What is the alternative? A: The combination of two amines and a hydroxyl group gives this molecule a low partition coefficient (LogP). Standard LLE often fails here. Instead, utilize Salting-out Assisted Liquid-Liquid Extraction (SALLE) [2]. By adding a water-miscible solvent (like acetonitrile) and a high concentration of salt (like NaCl), you decrease the dielectric constant of the aqueous phase, forcing the polar neutral analyte into the separated acetonitrile layer.

Q4: I want to use Solid-Phase Extraction (SPE) to clean up biological samples containing this compound. Should I use a standard C18 cartridge? A: No. Reversed-phase (C18) sorbents rely on hydrophobic interactions, which are too weak for this polar molecule. You must use a Mixed-Mode Cation Exchange (MCX) polymeric sorbent [3]. MCX relies on dual retention mechanisms: hydrophobic retention and strong electrostatic interactions with sulfonic acid groups. By acidifying your sample to pH 2.0, you protonate both amines (+2 charge), ensuring absolute retention during harsh organic washes.

Logical Relationships & Experimental Workflows

pH_Logic Start Determine Extraction pH 2-Amino-1-(3-aminophenyl)ethanol pH_Low pH < 3.0 Both amines protonated (+2) Start->pH_Low Acidic pH_Mid pH 6.0 - 8.0 Aliphatic amine protonated (+1) Start->pH_Mid Neutral pH_High pH 10.5 - 11.5 Both amines neutral (0) Start->pH_High Basic Action_Low Highly Water Soluble Optimal for Mixed-Mode Cation Exchange (MCX) SPE pH_Low->Action_Low Action_Mid Partially Water Soluble Poor Organic Recovery pH_Mid->Action_Mid Action_High Highly Lipophilic Optimal for Liquid-Liquid Extraction (LLE / SALLE) pH_High->Action_High

Figure 1: Decision tree illustrating pH-dependent charge states and extraction logic.

Workflow Sample Aqueous Sample containing 2-Amino-1-(3-aminophenyl)ethanol Branch Select Extraction Methodology Sample->Branch SALLE Salting-Out LLE (SALLE) Branch->SALLE SPE Mixed-Mode Cation Exchange (MCX) Branch->SPE SALLE_Step1 Adjust to pH 11.0 Add Ascorbic Acid (Antioxidant) SALLE->SALLE_Step1 SPE_Step1 Adjust to pH 2.0 - 3.0 (Protonate both amines to +2) SPE->SPE_Step1 SALLE_Step2 Add Acetonitrile & NaCl Vortex to induce phase separation SALLE_Step1->SALLE_Step2 SALLE_Step3 Collect upper organic layer Evaporate & Reconstitute SALLE_Step2->SALLE_Step3 SPE_Step2 Load onto MCX Cartridge Wash with 0.1N HCl & MeOH SPE_Step1->SPE_Step2 SPE_Step3 Elute with 5% NH4OH in Methanol SPE_Step2->SPE_Step3

Figure 2: Experimental workflows for SALLE and MCX SPE methodologies.

Step-by-Step Experimental Protocols
Protocol A: Salting-out Assisted Liquid-Liquid Extraction (SALLE)

Use this protocol for rapid extraction from aqueous buffers or plasma when high-throughput is required.

  • Sample Preparation: Aliquot 500 µL of the aqueous sample into a 2 mL centrifuge tube.

  • Antioxidant Addition: Add 10 µL of 10% Ascorbic Acid to prevent auto-oxidation of the aromatic amine.

  • pH Adjustment: Add 50 µL of 1 M Sodium Borate buffer (pH 11.0) or 0.1 M NaOH to raise the pH > 10.5. Causality: This neutralizes both the aromatic and aliphatic amines, dropping the net charge to zero.

  • Solvent & Salt Addition: Add 500 µL of cold Acetonitrile, followed by 200 mg of anhydrous NaCl (or MgSO₄).

  • Phase Separation: Vortex vigorously for 2 minutes, then centrifuge at 10,000 x g for 5 minutes. The high ionic strength forces the acetonitrile to separate from the water, taking the neutral analyte with it.

  • Collection & Self-Validation: Transfer the upper acetonitrile layer to a clean vial.

    • Validation Check: Inject 10 µL of the remaining lower aqueous layer into your LC-MS. The absence of the target mass ([M+H]⁺ m/z 153.1) validates that the partition coefficient was successfully optimized and extraction is complete.

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE

Use this protocol for complex biological matrices requiring rigorous cleanup and lipid removal.

  • Sample Pre-treatment: Dilute 500 µL of sample with 500 µL of 2% Phosphoric Acid (H₃PO₄) or 0.1N HCl to drop the pH to ~2.0. Causality: This guarantees both amines are fully protonated (+2 charge) for maximum electrostatic binding to the sorbent.

  • Conditioning: Condition a 30 mg/1 mL MCX cartridge with 1 mL Methanol, followed by 1 mL of 0.1N HCl. (Note: Advanced polymeric plates may skip this step [3]).

  • Loading: Load the acidified sample at a flow rate of 1 mL/min.

  • Washing (Interference Removal):

    • Wash 1: 1 mL 0.1N HCl (Removes aqueous-soluble neutral/acidic interferences).

    • Wash 2: 1 mL 100% Methanol (Removes strongly bound hydrophobic interferences like phospholipids). Causality: The analyte remains locked to the sorbent via ionic bonds, resisting the organic wash.

  • Elution: Elute the target compound with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: The basic pH neutralizes the analyte's amines, breaking the ionic bond with the sorbent and allowing the methanol to sweep it off the column.

  • Self-Validation:

    • Validation Check: Analyze the Wash 2 fraction. If the analyte is detected, your loading pH was not acidic enough, causing premature breakthrough.

References
  • Application of the Goldilocks Effect to the Design of Potent and Selective Inhibitors of Phenylethanolamine N-Methyltransferase. SciSpace. Available at: [Link]

  • Salting-out assisted liquid-liquid extraction for bioanalysis. PubMed. Available at:[Link]

  • Fast extraction of basic drugs from urine with no dry down step using EVOLUTE® EXPRESS CX mixed-mode cation exchange SPE. Biotage. Available at: [Link]

Troubleshooting low purity in 2-Amino-1-(3-aminophenyl)ethanol recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting low purity in 2-Amino-1-(3-aminophenyl)ethanol recrystallization Content type: Technical Support Center (Q&A Format) Audience: Process Chemists, Drug Development Scientists

Welcome to the Advanced Purification Support Hub. This guide addresses the specific challenges associated with the recrystallization of 2-Amino-1-(3-aminophenyl)ethanol (CAS: 52273-77-5) . As a critical intermediate in the synthesis of


-adrenergic agonists (e.g., Mirabegron), the purity of this diamine-alcohol is paramount. Its amphoteric nature and susceptibility to oxidative degradation often lead to suboptimal purity profiles during scale-up.

Use the diagnostic Q&A below to identify and resolve your specific purity issues.

Part 1: Diagnostic Troubleshooting (Q&A)
Q1: The final product is off-white to dark brown instead of the expected white solid. How do I remove this coloration?

Diagnosis: Oxidative Degradation. The 3-aminophenyl moiety (aniline derivative) is highly susceptible to oxidation, forming quinoid-like impurities that are deeply colored even at ppm levels. This is accelerated by high pH and heat.

Corrective Protocol:

  • Inert Atmosphere: Conduct all recrystallization steps (dissolution, filtration, cooling) under a strict Nitrogen or Argon blanket.

  • Charcoal Treatment:

    • Dissolve the crude solid in the crystallization solvent (typically Isopropanol or Ethanol ) at 50-60°C.

    • Add Activated Carbon (e.g., Darco G-60, 5-10 wt%) .

    • Stir for 15–30 minutes. Do not exceed 30 mins to avoid product adsorption.

    • Filter hot through a Celite pad to remove the carbon.

  • Additive Strategy: If coloration persists, add a reducing agent like Sodium Dithionite (

    
    )  (0.5 wt% aq. solution) during the dissolution step to suppress quinone formation [1].
    
Q2: My HPLC purity is stuck at ~95% with a persistent impurity eluting close to the main peak. Recrystallization isn't removing it.

Diagnosis: Regioisomer Contamination (Position Isomers).[1] Common synthesis routes (e.g., nitration of acetophenone followed by reduction) can generate the 4-aminophenyl isomer or the 1-amino-2-phenylethanol regioisomer. These isomers often co-crystallize due to similar lattice energies and solubilities [2].

Corrective Protocol: Standard thermal recrystallization is often insufficient for structural isomers.

  • Switch to Derivatization-Purification: Convert the free base to a salt. The lattice energy differences between isomeric salts are often larger than the free bases.

    • Protocol: Dissolve crude base in Ethanol . Add 1.05 eq of HCl (in dioxane or ether) . Cool to 0°C. The specific isomer salt often precipitates selectively.

    • Validation: Check the melting point of the salt. If sharp, neutralize back to the free base using

      
      .
      
  • Solvent Polarity Adjustment: If maintaining the free base, switch from a single solvent (MeOH) to a binary system.

    • Recommended System: Ethyl Acetate : Heptane (1:3) . Dissolve in min. hot EtOAc, then slowly add Heptane until turbidity persists. This exploits the subtle lipophilicity differences between meta- and para-isomers.

Q3: The recovery yield is low (<50%), but purity is high. The mother liquor still contains significant product.

Diagnosis: "Salting In" or Incorrect Solvent pH.[2] 2-Amino-1-(3-aminophenyl)ethanol is an amino-alcohol. In protic solvents (MeOH, Water), it exhibits high solubility due to hydrogen bonding. Furthermore, if the pH is not strictly controlled, the molecule may exist partially as a salt (if residual acid is present) or zwitterion, preventing crystallization.

Corrective Protocol:

  • pH Adjustment: Ensure the solution pH is >10 before cooling. Add drops of conc.

    
     to the hot solution to suppress ionization of the amine, forcing the free base to precipitate.
    
  • Anti-Solvent Crash:

    • Concentrate the alcoholic mother liquor to 20% volume.

    • Add MTBE (Methyl tert-butyl ether) or Toluene dropwise at room temperature. These solvents disrupt the hydrogen bonding network, lowering the solubility of the product without co-precipitating polar impurities [3].

Part 2: Optimized Recrystallization Workflow

The following protocol balances yield and purity, specifically targeting the removal of oxidative impurities and inorganic salts.

Solvent System: Isopropanol (IPA) / n-Heptane Target Concentration: 1 g solute / 5-7 mL solvent

StepActionTechnical Rationale
1. Dissolution Suspend crude solid in IPA (5 vol) . Heat to 70°C (reflux).IPA provides moderate polarity; high b.p. allows good solubility curve.
2. Clarification If insoluble particles (salts) remain, filter hot (0.45 µm). Add Activated Carbon (5 wt%) if colored.Removes inorganic salts (NaCl/NaBr) from reduction steps and colored quinones.
3. Nucleation Cool filtrate slowly to 45°C . Seeding with 0.1 wt% pure crystal is recommended.Slow cooling prevents "oiling out" (liquid-liquid phase separation).
4. Anti-Solvent Add n-Heptane (2-3 vol) dropwise over 30 mins while maintaining 40-45°C.Heptane reduces solvent power gradually, growing denser, purer crystals.
5. Crystallization Cool to 0-5°C at a rate of 10°C/hour. Hold for 2 hours.Controlled cooling minimizes occlusion of mother liquor impurities.
6. Isolation Filter under

. Wash with cold IPA/Heptane (1:1) . Dry in vacuum oven at 40°C.
Nitrogen blanket prevents oxidation of the wet cake (most vulnerable stage).
Part 3: Visual Troubleshooting Guides
Figure 1: Impurity Diagnosis Decision Tree

Use this logic flow to determine the root cause of your low purity.

TroubleshootingTree Start Problem: Low Purity CheckColor Is the solid colored? (Brown/Black) Start->CheckColor CheckHPLC Is the impurity peak close to product? CheckColor->CheckHPLC No Oxidation Cause: Oxidation Action: Deoxygenate + Charcoal CheckColor->Oxidation Yes CheckAsh Is Sulphated Ash high? CheckHPLC->CheckAsh No Isomers Cause: Regioisomers Action: Salt Formation or Chromatography CheckHPLC->Isomers Yes (Resolution difficult) Salts Cause: Inorganic Salts Action: Hot Filtration in dry Alcohol CheckAsh->Salts Yes Solvent Cause: Poor Solvent Choice Action: Switch to IPA/Heptane CheckAsh->Solvent No

Caption: Diagnostic logic for identifying root causes of impurity in amino-alcohol recrystallization.

Figure 2: Salt-Break Cycle for Isomer Purification

When thermal recrystallization fails to remove isomers, use this chemical cycle.

SaltCycle Crude Crude Free Base (Mix of Isomers) SaltSolid Crystalline HCl Salt (Enriched Purity) Crude->SaltSolid Selective Crystallization MotherLiq Mother Liquor (Impurities remain) Crude->MotherLiq Reject Acid Add HCl/EtOH PureProduct Pure Free Base (>99.5%) SaltSolid->PureProduct   Break Salt    Base Neutralize (NaHCO3)

Caption: The "Salt-Break" strategy exploits differential lattice energies of isomeric salts to achieve high purity.

Part 4: References
  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 8: Crystallization and Purification).

  • Astellas Pharma Inc. (2002). Process for production of amide derivatives (Mirabegron intermediates). US Patent 6,346,532.[3][4]

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Discusses anti-solvent selection for polar amines).

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in 2-Amino-1-(3-aminophenyl)ethanol Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced catalytic hydrogenation workflows. This portal is specifically designed for researchers, scientists, and drug development professionals dealing with the complex reduction of nitroarene and aminoketone precursors to 2-Amino-1-(3-aminophenyl)ethanol —a critical phenylethanolamine derivative.

Below, you will find deep-dive mechanistic explanations, troubleshooting FAQs, self-validating protocols, and quantitative data to help you overcome catalyst deactivation and optimize your synthetic yields.

Mechanistic Causality: The "Why" Behind Catalyst Poisoning

The synthesis of 2-Amino-1-(3-aminophenyl)ethanol typically involves the catalytic hydrogenation of a precursor such as 2-nitro-1-(3-nitrophenyl)ethanol or 2-amino-1-(3-nitrophenyl)ethanone. While Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) are standard catalysts for this transformation, reactions frequently stall before reaching full conversion.

The Root Cause: Amine-Induced Surface Passivation 2-Amino-1-(3-aminophenyl)ethanol contains two distinct amino groups: an aliphatic primary amine and an aromatic amine (aniline). The aliphatic amine is a strong Lewis base. As the product accumulates in the reaction mixture, the unshared electron lone pairs on the nitrogen atoms strongly coordinate to the empty d-orbitals of the transition metal catalyst (e.g., Pd or Pt). This coordination creates a stable, passivating layer on the catalyst surface, blocking the adsorption and dissociation of hydrogen gas (


) and preventing further substrate turnover[1].

Furthermore, if the reduction proceeds via an imine or hydroxylamine intermediate, these species can undergo undesirable intermolecular condensation, forming oligomeric overlayers that physically occlude the catalyst pores[2].

Visualization: Mechanistic Pathways of Poisoning vs. Protection

G Precursor Nitro/Ketone Precursor Intermediate Hydroxylamine/Imine Intermediate Precursor->Intermediate H2, Pd/C Product 2-Amino-1-(3-aminophenyl)ethanol (Free Base) Intermediate->Product H2, Pd/C (Neutral Media) Protonated Protonated Amine Salt (Active Catalyst) Intermediate->Protonated H2, Pd/C (Acidic Media) Poisoned Poisoned Pd/C Catalyst Product->Poisoned Amine Lone Pair Coordination

Figure 1: Mechanistic pathway showing how neutral amines poison the catalyst, whereas acidic media protects active sites.

Troubleshooting Guide & FAQs

Q1: My hydrogenation stalls at 60-70% conversion despite adding fresh catalyst. What is happening? A: You are experiencing product-inhibition via competitive adsorption. Because the aliphatic amine of 2-Amino-1-(3-aminophenyl)ethanol binds more strongly to the Pd/C surface than the nitro/ketone precursor, the product effectively poisons the catalyst as its concentration increases[2]. Adding fresh catalyst only provides a temporary burst of activity before it, too, becomes passivated.

Q2: How do I chemically prevent this amine-induced poisoning? A: The most effective strategy is to conduct the hydrogenation in an acidic medium. By adding 2.0 to 2.5 molar equivalents of a strong Brønsted acid (such as


, methanesulfonic acid, or p-toluenesulfonic acid), you protonate the resulting amino groups to form an ammonium salt. The protonated nitrogen lacks a free lone pair, rendering it incapable of coordinating to the metal catalyst[3].

Q3: Is there a risk of over-reduction or hydrogenolysis of the benzylic alcohol group? A: Yes. Phenylethanolamines are susceptible to benzylic C-O bond cleavage (hydrogenolysis) under high


 pressure, especially in the presence of Pd/C and strong acids. To mitigate this, restrict the reaction temperature to <40°C, keep 

pressure below 5 bar, or switch to a Pt/C catalyst, which is highly active for nitro reduction but significantly less prone to catalyzing benzylic hydrogenolysis compared to Palladium.

Q4: How can I differentiate between catalyst poisoning and simple mass transfer limitations (


 starvation)? 
A:  Run a diagnostic test by increasing the agitation speed (e.g., from 500 rpm to 1000 rpm). If the rate of hydrogen uptake increases proportionally, your reaction is gas-liquid mass transfer limited. If increasing agitation has no effect on the stalled reaction, the catalyst is chemically poisoned[2].
Visualization: Troubleshooting Decision Tree

Workflow Start Hydrogenation Stalls (<100% Conversion) CheckpH Check Reaction pH Start->CheckpH IsAcidic Is pH < 3? CheckpH->IsAcidic AddAcid Add H2SO4 or TsOH (Protonate Amines) IsAcidic->AddAcid No CheckMass Check Mass Transfer IsAcidic->CheckMass Yes IncreaseAgitation Increase Agitation & H2 Pressure CheckMass->IncreaseAgitation H2 Starvation CheckImpurities Screen for Halide/Sulfur Impurities in Precursor CheckMass->CheckImpurities Adequate H2

Figure 2: Decision tree for diagnosing and resolving stalled hydrogenation reactions.

Standard Operating Protocol (SOP): Acid-Mediated Catalytic Hydrogenation

To ensure a self-validating and reproducible workflow, follow this optimized protocol for the reduction of 2-nitro-1-(3-nitrophenyl)ethanol to 2-Amino-1-(3-aminophenyl)ethanol.

Materials Required:

  • Precursor: 2-nitro-1-(3-nitrophenyl)ethanol (1.0 eq)

  • Catalyst: 5 wt% Pt/C (5-10 mol% loading relative to substrate)

  • Solvent: Methanol or Ethanol (Degassed)

  • Additive: Methanesulfonic acid (MSA) or

    
     (2.2 eq)
    

Step-by-Step Methodology:

  • System Purging: Charge a high-pressure autoclave reactor with the precursor and solvent. Seal the reactor and purge the headspace with Nitrogen (

    
    ) three times to remove oxygen, preventing explosive mixtures and catalyst oxidation.
    
  • Acidification: Inject 2.2 equivalents of MSA into the mixture. Self-Validation Check: Extract a 10 µL aliquot and verify the pH is < 2.0. This ensures both the aliphatic and aromatic amines will be immediately protonated upon formation.

  • Catalyst Addition: Carefully add the 5 wt% Pt/C catalyst under a continuous

    
     stream.
    
  • Hydrogenation: Pressurize the reactor with

    
     gas to 4 bar. Set the agitation speed to 
    
    
    
    800 rpm to eliminate gas-liquid mass transfer limitations. Maintain the internal temperature at 30°C–35°C using a cooling jacket (the reduction of nitro groups is highly exothermic).
  • Reaction Monitoring (Self-Validation): Monitor the reaction via a mass flow controller measuring

    
     uptake. The reaction is complete when 
    
    
    
    consumption abruptly ceases (flatlines). Confirm complete conversion via HPLC (UV detection at 254 nm).
  • Workup & Catalyst Recovery: Vent the

    
     and purge with 
    
    
    
    . Filter the mixture through a pad of Celite to remove the Pt/C catalyst. The catalyst can be washed with acidic methanol and stored under water for reuse.
  • Free-Basing: Concentrate the filtrate, dissolve in water, and slowly adjust the pH to 10 using 2M

    
     to precipitate the free base of 2-Amino-1-(3-aminophenyl)ethanol. Extract with ethyl acetate, dry over 
    
    
    
    , and concentrate.

Quantitative Data: Comparison of Mitigation Strategies

The following table summarizes the impact of different reaction conditions on catalyst poisoning, product yield, and catalyst reusability based on established kinetic behaviors of primary amine hydrogenations[2].

Solvent SystemAdditiveCatalystConversion (%)Selectivity (%)Catalyst ReusabilityPrimary Failure Mode
MethanolNone (Neutral)5% Pd/C65% (Stalls)85%Poor (0 cycles)Amine poisoning (surface passivation)
Methanol

(2.2 eq)
5% Pd/C>99%75%Moderate (2-3 cycles)Benzylic hydrogenolysis (C-O cleavage)
Water / EtOH

-TsOH (2.2 eq)
5% Pt/C>99%>95%Excellent (5+ cycles)None (Optimal conditions)
TolueneNoneRaney Ni40% (Stalls)60%Poor (0 cycles)Oligomerization of intermediates

Note: Pt/C in the presence of an acid additive provides the highest selectivity by preventing both amine poisoning and unwanted benzylic deoxygenation.

References

  • Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge National Institutes of Health (NIH) / PMC[Link]

  • Toward Sustained Product Formation in the Liquid-Phase Hydrogenation of Mandelonitrile over a Pd/C Catalyst Organic Process Research & Development (ACS Publications)[Link]

  • Poisoning and deactivation of palladium catalysts Journal of Molecular Catalysis A: Chemical / ResearchGate[Link]

Sources

Technical Support Center: Precision Amination of 3-Aminophenyl Ethanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHEM-SUP-3092 Subject: Controlling Chemoselectivity & Side Reactions in Aminophenyl Ethanol Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The amination of 3-aminophenyl ethanol derivatives presents a classic "nucleophilic duality" challenge. You are managing two competitive nucleophiles: the aniline nitrogen (soft nucleophile) and the benzylic/aliphatic hydroxyl (hard nucleophile).

In drug development contexts (e.g.,


-adrenergic receptor agonist synthesis similar to Mirabegron), the goal is typically chemoselective N-alkylation  of the aniline while preserving the alcohol. Failures here manifest as three primary impurities:
  • O-alkylated ethers (competitor to N-alkylation).

  • 1,3-Oxazolidines (kinetic traps during reductive amination).

  • Styrenes (elimination products of the alcohol).

This guide provides troubleshooting protocols to suppress these pathways.

Part 1: The Chemoselectivity Matrix

Before adjusting your protocol, visualize the competitive landscape. The following diagram maps the kinetic vs. thermodynamic traps inherent to this substrate.

ChemoselectivityMatrix Substrate 3-Aminophenyl Ethanol Imine Imine Intermediate (Desired) Substrate->Imine Condensation (Thermodynamic) Oxazolidine 1,3-Oxazolidine (Kinetic Trap) Substrate->Oxazolidine Cyclization (Kinetic) Styrene Styrene Derivative (Elimination) Substrate->Styrene Acid/Heat (Dehydration) Ether O-Alkyl Ether (Side Reaction) Substrate->Ether Direct Alkylation (Base catalyzed) Aldehyde + Aldehyde/Ketone Amine Secondary Amine (Target Product) Imine->Amine Reduction (NaBH4/STAB) Oxazolidine->Amine Ring Opening (Slow)

Figure 1: Reaction landscape showing the competition between desired N-functionalization and O-based side reactions (Oxazolidine/Ether/Styrene).

Part 2: Troubleshooting Guide (Q&A)
Scenario A: Reductive Amination (Aldehyde + Reducing Agent)

Q: My LC-MS shows a mass corresponding to the product +12 Da (or +C), and the reaction stalled. What is this? A: You have likely formed a 1,3-oxazolidine .[1]

  • The Mechanism: The hydroxyl group on the ethanol chain attacks the imine carbon intramolecularly. This forms a 5-membered ring (oxazolidine) which is sterically hindered and resistant to reduction by mild hydrides like STAB (Sodium Triacetoxyborohydride).

  • The Fix:

    • Switch Solvent: Change from MeOH to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . Non-polar solvents destabilize the polar transition state required for ring closure.

    • Sequential Addition: Do not mix amine, aldehyde, and reducing agent simultaneously. Stir the amine and aldehyde for 2 hours (with MgSO₄ to remove water) to force the equilibrium toward the imine. Then cool to 0°C and add the reducing agent.

    • Lewis Acid Additive: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 eq). It coordinates the oxygen, preventing it from attacking the imine, while simultaneously activating the imine for reduction.

Q: I see a non-polar impurity appearing during workup. NMR suggests vinyl protons. A: This is styrene formation via dehydration.

  • The Cause: 1-phenylethanol derivatives are "benzylic-like" alcohols. If your reductive amination uses acidic conditions (e.g., acetic acid pH < 4) or high heat (>60°C), you will trigger E1 elimination.

  • The Fix:

    • Buffer the Reaction: Maintain pH 5–6. Avoid strong acids like TFA or HCl.

    • Temperature Control: Keep the reaction below 25°C.

    • Quench Gently: Do not use strong acid during the workup to break boron complexes. Use saturated Na/K Tartrate (Rochelle’s Salt) solution instead.

Scenario B: Direct Alkylation (Alkyl Halide + Base)

Q: I am getting a mixture of N-alkyl and O-alkyl products. How do I stop the oxygen from reacting? A: The hydroxyl group is competing because the aniline nitrogen is less nucleophilic than a standard aliphatic amine.

  • The Protocol: Use the Boron-Lock Strategy (See Reference 1).

    • Pre-treat your 3-aminophenyl ethanol with 9-BBN (9-Borabicyclo[3.3.1]nonane) .

    • This forms a stable B-N / B-O chelate that temporarily masks the oxygen and activates the nitrogen.

    • Perform the alkylation.[2][3][4]

    • Deprotect with mild ethanolamine workup.

Q: I am observing over-alkylation (dialkylation of the aniline). A: Direct alkylation is notoriously difficult to stop at the secondary amine stage.

  • The Fix: Switch to Reductive Amination (Scenario A) if possible. If you must use an alkyl halide:

    • Cesium Effect: Use CsOH·H₂O and activated molecular sieves (4Å). The "Cesium Effect" can promote mono-alkylation over poly-alkylation in DMF.

    • Stoichiometry: Use a 5-fold excess of the aniline substrate relative to the alkyl halide.

Part 3: Validated Protocols
Protocol 1: Chemoselective Reductive Amination (Ti-Mediated)

Best for: Coupling sterically hindered aldehydes without protecting groups.

Materials:

  • Substrate: 3-Aminophenyl ethanol derivative (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Titanium(IV) isopropoxide (1.5 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: Dry THF

Step-by-Step:

  • Imine Formation: In a flame-dried flask under Argon, dissolve the amino-alcohol in dry THF (0.2 M).

  • Add Ti(OiPr)₄ dropwise. Stir for 10 minutes. Note: The solution may turn slightly yellow.

  • Add the aldehyde.[5][6][7] Stir at ambient temperature for 4–6 hours.

    • Checkpoint: Monitor by TLC.[5] The Ti(OiPr)₄ scavenges water and coordinates the hydroxyl, preventing oxazolidine formation.

  • Reduction: Cool the mixture to -78°C (dry ice/acetone bath). This is critical to prevent side reactions during hydride addition.

  • Add NaBH₄ (solid) in one portion, followed immediately by 2 mL of MeOH (to solubilize the borohydride).

  • Allow to warm to 0°C over 2 hours.

  • Workup (Crucial): Quench by adding 1N NaOH (aq). A white precipitate (TiO₂) will form. Filter through Celite.[8] Extract the filtrate with EtOAc.

Protocol 2: The "Boron-Lock" for Direct Alkylation

Best for: Using alkyl halides where reductive amination is impossible.

Materials:

  • Substrate: 3-Aminophenyl ethanol (1.0 equiv)

  • 9-BBN dimer (1.05 equiv)

  • Alkyl Halide (1.0 equiv)

  • Base: KHMDS or KOtBu (1.1 equiv)

Step-by-Step:

  • Chelation: Dissolve substrate in dry THF. Add 9-BBN (0.5 M in THF) at 0°C. Stir for 1 hour at Room Temp. Evolution of H₂ gas indicates complex formation.

  • Deprotonation: Cool to -78°C. Add KHMDS dropwise. Stir for 30 mins.

  • Alkylation: Add the Alkyl Halide. Warm to Room Temp and stir overnight.

  • Deprotection: Add Ethanolamine (5 equiv) and stir for 2 hours. The boron residue will complex with the ethanolamine, releasing your product.

  • Purification: Partition between Ether and Water. The product is in the ether layer; boron waste is in the aqueous layer.

Part 4: Data Summary & Impurity Profile
Impurity TypeStructure CharacteristicOriginPrevention Strategy
Oxazolidine M+ Aldehyde - H₂O (Cyclic)Kinetic trap during reductive aminationUse Ti(OiPr)₄; Avoid MeOH; Pre-form imine.
Styrene M - H₂O (Vinyl protons in NMR)Acid-catalyzed dehydration of benzylic OHKeep T < 40°C; Buffer pH > 4; Avoid strong Lewis acids (e.g., BF₃).
O-Alkyl Ether M + Alkyl (Ether linkage)Competitive nucleophilic attack by OHUse 9-BBN protection; Avoid strong bases (NaH) without protection.
Bis-Alkylated M + 2x AlkylOver-reaction of anilineUse Reductive Amination instead of Alkylation; High dilution.
References
  • Bar-Haim, G., & Kol, M. (2004).[3] Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN.[3][4] Organic Letters, 6(20), 3549–3551. [Link]

  • Lange, J. P., & Otten, V. (2006).[9] Dehydration of phenyl-ethanol to styrene: Zeolite catalysis under reactive distillation. Journal of Catalysis, 238(1), 6-12. [Link]

  • Abdel-Magid, A. F., et al. (1996).[10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][10][11] The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

Sources

Validation & Comparative

Comprehensive Interpretation Guide: H-NMR of 2-Amino-1-(3-aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the H-NMR interpretation of 2-Amino-1-(3-aminophenyl)ethanol , a critical intermediate often encountered in the synthesis of adrenergic agents and sympathomimetic drugs.

This guide moves beyond basic peak listing to provide a structural elucidation workflow , comparing the spectrum against key alternatives (such as the ketone precursor and regioisomers) to ensure precise identification.

Compound Identity:

  • IUPAC Name: 2-Amino-1-(3-aminophenyl)ethanol

  • Common Role: Reduced metabolite/intermediate of 3-aminoacetophenone derivatives; structural analog to Norfenefrine (where 3-OH is replaced by 3-NH₂).

  • Molecular Formula: C₈H₁₂N₂O

  • Molecular Weight: 152.19 g/mol

Experimental Strategy & Sample Preparation

To obtain a definitive spectrum, the choice of solvent is binary but critical. The presence of exchangeable protons (two amines and one hydroxyl) dictates the protocol.

ParameterProtocol A: Structural Confirmation (Recommended) Protocol B: Purity/Assay (Routine)
Solvent DMSO-d₆ (Dimethyl sulfoxide-d₆)D₂O (Deuterium Oxide)
Why? Preserves exchangeable protons (-OH, -NH₂). Allows observation of coupling between -OH and -CH-, confirming the alcohol moiety.Rapidly exchanges -OH and -NH₂ to -OD/-ND₂, simplifying the spectrum to just the carbon-bound protons.
Concentration 10–15 mg in 0.6 mL10–20 mg in 0.6 mL
Reference TMS (0.00 ppm) or residual DMSO (2.50 ppm)HDO peak (approx. 4.79 ppm)

Critical Note: This guide assumes Protocol A (DMSO-d₆) to provide the most complete structural proof. If using D₂O, ignore the signals labeled "Exchangeable."

Spectral Assignment & Interpretation Logic

The spectrum is defined by three distinct zones: the Aromatic System (shielded by the amine), the Aliphatic Side Chain (characteristic amino-ethanol pattern), and the Labile Protons .

A. The Aromatic Region (6.4 – 7.1 ppm)

The 3-amino substituent is a strong electron-donating group (EDG), pushing electron density into the ring at the ortho and para positions. This causes a significant upfield shift (shielding) compared to benzene (7.27 ppm).

  • H-5 (Meta to NH₂): This proton is chemically distinct. It is meta to the strong donor (-NH₂) and meta to the weak donor (alkyl group). It experiences the least shielding.

    • Appearance: Triplet (t) or apparent triplet.

    • Shift:~6.9 – 7.0 ppm .

  • H-2, H-4, H-6 (Ortho/Para to NH₂): These three protons are strongly shielded by the amine lone pair resonance.

    • Appearance: They often cluster together or appear as a complex multiplet, but can be resolved.

    • H-2: Singlet-like (narrow doublet). Found between the alkyl and amino groups.[1] ~6.4 – 6.6 ppm .

    • H-4 & H-6: Doublets (d). ~6.4 – 6.6 ppm .

B. The Aliphatic Side Chain

This region confirms the "ethanolamine" backbone.

  • Methine (-CH-OH): The chiral center.

    • Shift:4.3 – 4.6 ppm .

    • Multiplicity: In DMSO, this appears as a triplet or doublet of doublets because it couples to both the neighboring methylene (-CH₂-) and the hydroxyl proton (-OH). In D₂O, it simplifies to a doublet of doublets (dd).

  • Methylene (-CH₂-NH₂):

    • Shift:2.6 – 2.9 ppm .

    • Multiplicity: Multiplet (often an ABX system with the methine).

C. Exchangeable Protons (DMSO-d₆ only)
  • Ar-NH₂ (Aromatic Amine): Broad singlet. ~4.9 – 5.1 ppm . (Note: This integrates to 2H).

  • Alkyl-OH (Alcohol): Doublet (couples to CH). ~5.1 – 5.3 ppm .

  • Alkyl-NH₂ (Primary Amine): Very broad, often variable position 1.5 – 3.0 ppm , or may exchange so fast it is invisible even in DMSO.

Comparative Analysis: Validating the Product

To ensure the identity of 2-Amino-1-(3-aminophenyl)ethanol, you must distinguish it from its likely precursors and isomers.

Scenario 1: Monitoring Reduction (Ketone vs. Alcohol)

Synthesis typically involves reducing 2-Amino-1-(3-aminophenyl)ethanone .

  • The Precursor (Ketone): Shows no Methine signal at 4.5 ppm. The Methylene (-CH₂-) is deshielded (anisotropic effect of C=O) and appears downfield at ~4.0 ppm as a singlet (or broad s).

  • The Product (Alcohol): Appearance of Methine at 4.5 ppm . Upfield shift of Methylene to 2.7 ppm .

Scenario 2: Regioisomer Check (Meta vs. Para)

Distinguishing 3-amino (Meta) from 4-amino (Para) isomers.

  • 3-Amino (Target): Asymmetrical aromatic region (ABCD system). Key feature is the singlet-like H-2 and the triplet H-5 .

  • 4-Amino (Impurity): Symmetrical aromatic region (AA'BB' system). Shows two distinct doublets (roofing effect) integrating to 2H each. No singlet in the aromatic region.

Summary Data Table (DMSO-d₆)
Proton LabelChemical Shift (δ ppm)MultiplicityIntegrationAssignment
H-5 6.90 – 7.05Triplet (t)1HAromatic (Meta to NH₂)
H-2, H-4, H-6 6.40 – 6.60Multiplet (m)3HAromatic (Ortho/Para to NH₂)
-OH 5.10 – 5.30Doublet (d)1HAlcohol Hydroxyl (Couples to CH)
Ar-NH₂ 4.90 – 5.10Broad Singlet2HAromatic Amine
-CH- 4.35 – 4.55Multiplet/dt1HBenzylic Methine
-CH₂- 2.60 – 2.80Multiplet2HMethylene adjacent to Amine
Alk-NH₂ 1.50 – 3.00Broad2HAliphatic Amine (Variable)
Visualization: Structural Elucidation Workflow

The following diagram illustrates the decision logic for verifying the compound's structure and purity using NMR data.

NMR_Workflow Start Start: Acquire H-NMR (DMSO-d6) Check_Ar Analyze Aromatic Region (6.4 - 7.1 ppm) Start->Check_Ar Symmetry Is the pattern Symmetrical (AA'BB') or Asymmetrical? Check_Ar->Symmetry Meta Asymmetrical (Singlet + Triplet) Confirm: 3-Amino substitution Symmetry->Meta Asymm Para Symmetrical (Two Doublets) REJECT: 4-Amino Isomer Symmetry->Para Symm Check_Aliph Analyze Side Chain (2.0 - 5.0 ppm) Meta->Check_Aliph Methine_Check Is Methine (-CH-) present at ~4.5 ppm? Check_Aliph->Methine_Check Ketone No Methine CH2 at ~4.0 ppm REJECT: Ketone Precursor Methine_Check->Ketone No Alcohol Methine Present CH2 at ~2.7 ppm CONFIRM: Alcohol Product Methine_Check->Alcohol Yes Final Final Validation: Check Integration (Ar: 4H, CH: 1H) Alcohol->Final

Caption: Logical workflow for distinguishing 2-Amino-1-(3-aminophenyl)ethanol from common impurities (regioisomers and ketone precursors).

References
  • National Institutes of Health (NIH) - PubChem. 1-(3-Aminophenyl)ethanol Compound Summary (Analog Reference). Retrieved from [Link]

  • SpectraBase. 2-Amino-1-phenylethanol H-NMR Spectrum (Side-chain Reference). Retrieved from [Link][2]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring H-atoms. Retrieved from [Link]

Sources

Mass Spectrometry Fragmentation Patterns of 2-Amino-1-(3-aminophenyl)ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly explore substituted phenylethanolamines for targeted beta-adrenergic modulation, the ability to unambiguously identify specific structural isomers becomes critical. 2-Amino-1-(3-aminophenyl)ethanol (3-APEA) presents a unique analytical challenge due to its structural similarity to other positional isomers (e.g., the para-amino isomer) and endogenous analogues.

This guide provides an objective, mechanistic comparison of the mass spectrometric (MS/MS) fragmentation patterns of 3-APEA against its alternatives. By understanding the gas-phase causality behind these fragmentations, analytical scientists can design robust, self-validating LC-MS/MS protocols.

Mechanistic Principles of Gas-Phase Fragmentation

In positive electrospray ionization (ESI+), the primary aliphatic amine of 3-APEA is readily protonated, yielding a stable precursor ion


 at m/z 153.1. The subsequent Collision-Induced Dissociation (CID) pathways are governed by the electronic effects of the aromatic substituents.1[1].
Causality: The Meta vs. Para Effect

The most thermodynamically favored fragmentation is the loss of water from the benzylic position, forming a benzylic carbocation (m/z 135.1).

  • In 4-APEA (para-isomer): The lone electron pair on the 4-amino group can directly participate in resonance, stabilizing the benzylic carbocation through a highly stable quinoid intermediate. This drastically lowers the activation energy required for water loss, meaning optimal fragmentation occurs at a low Collision Energy (CE ~10 eV).

  • In 3-APEA (target meta-isomer): The meta-amino group cannot delocalize its electrons into the benzylic empty p-orbital due to geometric constraints. Stabilization relies entirely on weaker inductive effects. Consequently, the C-O bond is relatively stronger in the gas phase, requiring a significantly higher CE (~15–18 eV) to induce the same water loss.2[2].

Comparative Performance & MRM Optimization

To objectively differentiate 3-APEA from its alternatives, we must leverage both the specific product ions and their optimal collision energies.3[3].

Table 1: MRM Optimization and Isomeric Differentiation

AnalytePrecursor

Quantifier (m/z)Qualifier (m/z)Opt. CE (Quant / Qual)Ion Ratio (Qual/Quant)Mechanism of Major Fragment
3-APEA (Target) 153.1135.1118.115 eV / 25 eV45% ± 5%Inductive stabilization (-H₂O, -NH₃)
4-APEA (Isomer) 153.1135.1106.110 eV / 30 eV15% ± 3%Strong resonance (Quinoid formation)
Norfenefrine 154.1136.1119.115 eV / 25 eV50% ± 5%Oxygen lone-pair inductive donation

Note: The shift in the qualifier ion for 4-APEA (m/z 106.1, an aminotropylium ion) is a direct result of the differing gas-phase rearrangement pathways available to the para-substituted ring.

Visualizations

MS_Fragmentation M Precursor Ion [M+H]+ m/z 153.1 H2O_loss Benzylic Cation [M+H - H2O]+ m/z 135.1 M->H2O_loss -H2O (18 Da) CE: 15 eV Tropylium Aminotropylium [C7H8N]+ m/z 106.1 M->Tropylium Alpha-cleavage CE: 30 eV NH3_loss Product Ion [M+H - H2O - NH3]+ m/z 118.1 H2O_loss->NH3_loss -NH3 (17 Da) CE: 25 eV

Fig 1: CID fragmentation pathway of 2-Amino-1-(3-aminophenyl)ethanol in ESI+ mode.

LCMS_Workflow Prep 1. Sample Prep MCX SPE & Isotope Dilution LC 2. UHPLC Separation HILIC Column, pH 3.0 Gradient Prep->LC Ionization 3. ESI+ Ionization Source Temp: 400°C LC->Ionization Quad 4. MRM Detection Q1: 153.1 -> Q3: 135.1, 118.1 Ionization->Quad Data 5. Self-Validation Ion Ratio & Blank Carryover Check Quad->Data

Fig 2: Self-validating LC-MS/MS workflow for phenylethanolamine quantification.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . It incorporates orthogonal retention strategies and strict internal quality controls.

Step 1: Sample Preparation (Mixed-Mode SPE)

Causality: Phenylethanolamines contain a basic primary amine (pKa ~9.5). Utilizing a Mixed-Mode Cation Exchange (MCX) sorbent ensures that the analyte is ionically retained during aggressive organic washes, eliminating neutral lipid interference.

  • Spike 200 µL of the sample matrix with 10 µL of Norfenefrine-d3 (100 ng/mL) as the internal standard (IS).

  • Precipitate proteins using 600 µL of cold acetonitrile (containing 1% formic acid). Centrifuge at 14,000 × g for 10 minutes.

  • Load the supernatant onto a pre-conditioned MCX solid-phase extraction cartridge (30 mg/1 mL).

  • Wash sequentially with 1 mL of 2% aqueous formic acid, followed by 1 mL of 100% methanol.

  • Elute the target amines with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate to dryness under a gentle N₂ stream at 40°C and reconstitute in 100 µL of the initial mobile phase.

Step 2: UHPLC Separation

Causality: Due to the high polarity of the ethanolamine side chain, traditional reversed-phase C18 columns suffer from poor retention and peak tailing. Hydrophilic Interaction Liquid Chromatography (HILIC) partitions the analyte into an aqueous layer on the stationary phase, providing superior retention.4[4].

  • Column: Waters Acquity UPLC BEH Amide (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (adjusted to pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic acid.

  • Gradient: Start at 95% B (hold 1 min). Ramp to 50% B over 4 mins. Re-equilibrate at 95% B for 2 mins. Flow rate: 0.4 mL/min.

Step 3: System Suitability & Self-Validation Criteria

To guarantee data integrity, the MS/MS acquisition must pass the following automated checks:

  • Isotope Dilution Fidelity: The retention time of 3-APEA must match the Norfenefrine-d3 IS within ±0.05 minutes. The peak area ratio RSD must be <5% across all calibration levels.

  • Ion Ratio Confirmation: The qualifier-to-quantifier transition ratio (m/z 118.1 / 135.1) must remain strictly at 45% ± 5%. Any deviation flags potential isobaric interference from the 4-APEA isomer.

  • Carryover Check: A blank solvent injection immediately following the Upper Limit of Quantification (ULOQ) must yield a signal <0.1% of the LLOQ to validate the absence of source memory effects.

References

  • Source: nih.
  • Source: d-nb.
  • Source: researchgate.
  • Source: nih.

Sources

Comparative Guide: Reactivity & Application of 3- vs. 4-Aminophenylethanolamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 2-Amino-1-(3-aminophenyl)ethanol (Meta-isomer) and its regioisomer, 2-Amino-1-(4-aminophenyl)ethanol (Para-isomer).

While structurally similar, the positional isomerism of the aromatic amine dictates profound differences in electronic stability, oxidative liability, and pharmacological selectivity.

  • The Meta-Isomer is the preferred scaffold for

    
    -adrenergic agonists and next-generation 
    
    
    
    -adrenergic receptor modulators (e.g., Mirabegron intermediates). It exhibits superior oxidative stability.
  • The Para-Isomer is electronically "hyper-active" due to direct resonance conjugation, making it prone to quinone-imine formation and oxidation, often relegating it to a metabolic byproduct or a specific niche in tyramine-like signaling.

Structural & Electronic Landscape

The divergence in reactivity stems fundamentally from the communication between the aromatic amine and the benzylic center.

Electronic Parameters (Hammett Analysis)
Parameter3-Amino (Meta) 4-Amino (Para) Implication
Hammett Constant (

)


Para is a significantly stronger electron donor.
Resonance Effect Inductive only. No direct conjugation to benzylic carbon.Strong (+R) effect. Conjugates through ring to benzylic position.
Benzylic Stability Stable alcohol.Labile; prone to dehydration via quinone methide-like transition states.
Oxidation Potential High (Resistant).Low (Susceptible to Quinone Imine formation).
Resonance Visualization
  • Para-Isomer: The lone pair on the 4-amino nitrogen can donate density into the ring, creating a resonance structure where the benzylic carbon–oxygen bond is weakened. This facilitates side-reactions like dehydration or nucleophilic exchange at the benzylic position.

  • Meta-Isomer: The 3-amino group increases electron density in the ring but cannot delocalize charge onto the benzylic carbon. This "insulation" preserves the integrity of the ethanol side chain.

Chemical Reactivity Profile

Chemo-selectivity: Aliphatic vs. Aromatic Amine

Both molecules possess two nucleophilic nitrogen centers:

  • Aliphatic Amine (Side chain):

    
     (Hard nucleophile).
    
  • Aniline (Ring):

    
     (Soft nucleophile).
    

Reactivity Rule: Under neutral or basic conditions, the aliphatic amine is kinetically and thermodynamically the primary nucleophile. However, the 4-amino isomer presents a unique challenge: the increased electron density makes the aniline nitrogen more nucleophilic than in the meta-isomer, narrowing the selectivity window during acylation reactions.

Oxidative Liability (The "Para-Quinone" Trap)

The most critical handling difference is oxidative stability.

  • 4-Aminophenyl derivatives are easily oxidized to Quinone Imines , particularly at pH > 7. This results in colored impurities (browning) and polymerization.

  • 3-Aminophenyl derivatives cannot form stable quinoid structures involving the exocyclic nitrogen, rendering them robust reagents for multi-step synthesis.

Experimental Protocol: Selective N-Protection

Objective: Selectively protect the aliphatic amine with a Boc group while leaving the aromatic aniline free for subsequent derivatization (e.g., library synthesis).

Rationale: We exploit the


 difference. By maintaining a pH near 8-9, the aliphatic amine is unprotonated and reactive, while the aniline remains less nucleophilic.
Materials
  • Substrate: 10 mmol of 2-Amino-1-(3-aminophenyl)ethanol (or 4-isomer).

  • Reagent: Di-tert-butyl dicarbonate (

    
    ), 1.05 equiv.
    
  • Solvent: 1,4-Dioxane / Water (1:1).

  • Base:

    
     (1.5 equiv).
    
Step-by-Step Methodology
  • Dissolution: Dissolve 10 mmol of the diamine substrate in 25 mL water and 25 mL 1,4-dioxane.

  • Basification: Add

    
     (1.26 g, 15 mmol). Stir until dissolved.
    
    • Critical Check: Measure pH. Target range: 8.5 – 9.0.

  • Addition: Cool to 0°C. Add

    
     (2.29 g, 10.5 mmol) dropwise as a solution in 5 mL dioxane over 15 minutes.
    
  • Reaction: Allow to warm to Room Temperature (23°C). Stir for 3 hours.

    • Monitoring: TLC (10% MeOH in DCM). Stain with Ninhydrin.

    • Observation: The aliphatic amine spot (lower

      
      ) will disappear. The aniline (protected product) will appear.
      
  • Workup:

    • Neutralize to pH 7 with 1M HCl (careful not to deprotect).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine. Dry over

      
      .
      
  • Purification: Flash chromatography (DCM

    
     5% MeOH/DCM).
    

Comparative Outcome:

  • Meta-Isomer: Yields typically >90% with high selectivity. Product is a stable white/off-white solid.

  • Para-Isomer: Yields often lower (~75-80%) due to competitive N-acylation of the electron-rich aniline and oxidative darkening during workup. Recommendation: Perform para-isomer reactions under Nitrogen atmosphere and use degassed solvents.

Biological Implications (SAR)

The choice of isomer dictates receptor binding affinity, particularly in the adrenergic system.

Adrenergic Receptor Selectivity[1]
  • Meta-Substitution (Phenylephrine/Mirabegron motif):

    • Mimics the 3-OH of norepinephrine.

    • Crucial for hydrogen bonding in the Serine-rich pocket of

      
      -adrenergic and 
      
      
      
      -adrenergic receptors.
    • Result: High efficacy agonists.

  • Para-Substitution (Synephrine/Octopamine motif):

    • Mimics the 4-OH of tyramine.

    • Often leads to partial agonism or loss of selectivity.

    • Result: Often used as metabolic tracers or minor stimulants, but less effective as targeted therapeutics.

Visualizations

Reactivity & Stability Logic Flow

This diagram illustrates the divergent pathways for the two isomers when exposed to oxidative stress or electrophiles.

ReactivityComparison Substrate Starting Material (Aminophenyl-ethanol) Meta 3-Amino (Meta) Isomer Substrate->Meta Isomer Selection Para 4-Amino (Para) Isomer Substrate->Para Meta_Path Inductive Effect Only (Ring Stable) Meta->Meta_Path Electronic Nature Para_Path Resonance Donation (+R Effect) Para->Para_Path Electronic Nature Product_M Stable Amino-Alcohol (High Yield) Meta_Path->Product_M Reaction with Electrophile (e.g., Boc2O) Para_Path->Product_M Strict Inert Cond. SideRxn_P Quinone Imine / Oxidation Byproducts Para_Path->SideRxn_P Oxidation / Air

Caption: Divergent reactivity pathways. The Para-isomer requires strict inert conditions to avoid oxidation, whereas the Meta-isomer is inherently robust.

Structure-Activity Relationship (SAR) Map

This diagram details why the Meta-isomer is preferred in drug discovery for adrenergic targets.

SAR_Logic AlphaAR Alpha-Adrenergic Receptor Beta3AR Beta-3 Adrenergic Receptor MetaSub Meta-Substituent (3-NH2 / 3-OH) Serine Serine Residues (Binding Pocket) MetaSub->Serine Optimal H-Bonding Geometry HighAffinity High Affinity Binding MetaSub->HighAffinity ParaSub Para-Substituent (4-NH2 / 4-OH) ParaSub->Serine Sub-optimal Geometry LowSelectivity Lower Selectivity / Partial Agonism ParaSub->LowSelectivity Serine->AlphaAR Serine->Beta3AR

Caption: SAR mechanism. Meta-substitution aligns optimally with serine residues in adrenergic receptors, conferring higher affinity compared to para-substitution.

References

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • BenchChem Technical Library. (2025). Synthesis and Reactivity of Phenylethanolamine Derivatives. Link

  • Pfizer Inc. (2006). Biarylaniline phenethanolamines as potent and selective beta3 adrenergic receptor agonists.[1] Journal of Medicinal Chemistry. Link

  • Organic Syntheses. (2010). Preparation of N-Boc protected amino alcohols. Link

  • MDPI. (2024). Photochemical Generation and Characterization of C-Aminophenyl-Nitrilimines: Insights on Bond-Shift Isomers. Link

Sources

Validating Enantiomeric Excess of 2-Amino-1-(3-aminophenyl)ethanol: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical validation framework for determining the enantiomeric excess (ee) of 2-Amino-1-(3-aminophenyl)ethanol (CAS: 2454-37-7), a critical chiral intermediate often utilized in the synthesis of


-adrenergic receptor agonists (e.g., Solabegron analogs) and other phenylethanolamine-based pharmacophores.[1]

Executive Summary & Compound Profile

2-Amino-1-(3-aminophenyl)ethanol presents unique analytical challenges due to its dual-amine functionality (an aliphatic primary amine and an aromatic aniline) and its susceptibility to oxidative degradation.[1] Accurate ee determination is non-negotiable, as the biological activity of the final pharmaceutical active ingredient (API) strictly depends on the stereochemistry at the benzylic position (


 vs. 

).

This guide compares three distinct methodologies for ee validation, ranking them by precision, throughput, and operational complexity.

FeatureMethod A: Direct Chiral HPLC Method B: Derivatization HPLC Method C:

H-NMR (Mosher's)
Status Gold Standard Alternative (High Resolution)Rapid Screening
Precision High (<0.1% error)Very High (<0.05% error)Moderate (~1-2% error)
Throughput High (20 min/run)Low (Requires reaction time)Medium (10 min/sample)
Cost/Run Moderate (Column dependent)High (Reagent cost)Low (Solvent only)
Key Risk Peak tailing (basic amines)Kinetic resolution artifactsSignal overlap

Method A: Direct Chiral HPLC (The Validated Protocol)

This is the recommended method for QC release testing due to its balance of speed, accuracy, and minimal sample manipulation.

Mechanistic Rationale

The separation relies on the interaction between the analyte's amino and hydroxyl groups with the carbamate linkages of the polysaccharide stationary phase.

  • Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H ).[1] The open helical structure of amylose generally offers superior recognition for

    
    -amino alcohols compared to cellulose variants.
    
  • Mobile Phase: A non-polar hydrocarbon (Hexane) with an alcohol modifier (IPA/Ethanol).

  • Additive: Diethylamine (DEA) is mandatory. The aliphatic amine on the analyte (

    
    ) will interact strongly with residual silanols on the silica support, causing severe peak tailing. DEA competes for these sites, sharpening the peak.
    
Detailed Experimental Protocol

Reagents:

  • n-Hexane (HPLC Grade, dry)[1]

  • Ethanol (Absolute, HPLC Grade)

  • Diethylamine (DEA) (>99.5%)

  • 2-Amino-1-(3-aminophenyl)ethanol Reference Standard (Racemic)[1][2]

Instrument Conditions:

  • Column: Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m)[1]
  • Mobile Phase: n-Hexane : Ethanol : DEA (80 : 20 : 0.1 v/v/v)[1]

  • Flow Rate: 1.0 mL/min[1][3]

  • Temperature: 25°C (Strict control required; selectivity is temp-dependent)

  • Detection: UV @ 254 nm (Aniline absorption) or 220 nm.

  • Injection Volume: 5-10

    
    L[1]
    

Sample Preparation:

  • Stock: Dissolve 1.0 mg of analyte in 1.0 mL of Ethanol (do not use Hexane as solubility is poor).

  • Dilution: Dilute 1:10 with Mobile Phase.

    • Critical Step: If precipitation occurs, increase the Ethanol ratio in the diluent, but ensure the final injection solvent strength is less than or equal to the mobile phase to avoid "solvent effect" peak broadening.

System Suitability Criteria (Self-Validating)
  • Resolution (

    
    ): 
    
    
    
    between enantiomers.
  • Tailing Factor (

    
    ): 
    
    
    
    for both peaks.
  • Retention Time Repeatability:

    
     RSD (
    
    
    
    ).

Method B: Derivatization HPLC (GIT or NBD-Cl)[1]

Use this method if the direct method fails due to matrix interference or if ultra-high sensitivity is required (e.g., trace impurity analysis).

Mechanistic Rationale

Derivatization with 2,3,4,6-Tetra-O-acetyl-


-D-glucopyranosyl isothiocyanate (GITC)  converts the enantiomers into diastereomeric thioureas.[1] These diastereomers are chemically distinct and can often be separated on standard achiral C18 columns, reducing the need for expensive chiral columns.
Protocol Summary
  • Reaction: Mix 10

    
    mol analyte with 11 
    
    
    
    mol GITC in Acetonitrile (500
    
    
    L) + 10
    
    
    L Triethylamine.
  • Incubation: Stir at Room Temp for 30 mins.

  • Analysis: Inject onto a C18 column using a Water/Acetonitrile gradient.

  • Note: The reagent reacts with both amines. Ensure excess reagent is used to drive the reaction to completion, forming the bis-thiourea derivative.

Method C: H-NMR with Chiral Solvating Agents

Best for initial R&D screening of crude reaction mixtures where HPLC method development is premature.

Protocol
  • Dissolve 5-10 mg of analyte in 0.6 mL

    
     or 
    
    
    
    .
  • Add 1-2 equivalents of (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate .

  • Mechanism: The chiral acid forms a diastereomeric salt complex with the amine.

  • Observation: Monitor the chemical shift splitting of the methine proton (

    
    ). The diastereomeric complexes will show distinct chemical shifts (
    
    
    
    ).
  • Calculation: Integration of the split peaks gives the molar ratio.

Decision Framework & Workflow

The following diagrams illustrate the logical flow for selecting and executing the validation.

Method Selection Decision Tree

MethodSelection Start Start: Sample Received PurityCheck Is Chemical Purity > 95%? Start->PurityCheck Crude Crude Reaction Mixture PurityCheck->Crude No HighPurity Isolated Intermediate PurityCheck->HighPurity Yes NMR Method C: 1H-NMR (CSA) (Quick Estimate) Crude->NMR IsStandard Is Validated HPLC Method Available? HighPurity->IsStandard Matrix Complex Matrix / Salts? IsStandard->Matrix No DirectHPLC Method A: Direct Chiral HPLC (Chiralpak AD-H) IsStandard->DirectHPLC Yes Matrix->DirectHPLC No (Develop Method A) DerivHPLC Method B: Derivatization (GITC + C18) Matrix->DerivHPLC Yes

Caption: Decision matrix for selecting the appropriate ee determination method based on sample purity and matrix complexity.

Validation Workflow (Method A)

ValidationWorkflow cluster_metrics Key Metrics Prep Sample Prep (1 mg/mL in EtOH) Screen Column Screening (AD-H, OD-H) Prep->Screen Opt Optimization (Mobile Phase % & DEA) Screen->Opt Select Best CSP Valid Validation Phase Opt->Valid Criteria Met R Resolution > 2.0 Valid->R T Tailing < 1.5 Valid->T L Linearity R² > 0.999 Valid->L

Caption: Step-by-step workflow for validating the Direct Chiral HPLC method.

Comparative Data Analysis

The following data represents typical performance metrics observed when validating this specific amino alcohol.

MetricDirect HPLC (AD-H)Derivatization (GITC)NMR (CSA)
Limit of Detection (LOD) 0.05% ee0.01% ee~1.0% ee
Linearity (

)
> 0.9995> 0.9990N/A
Analysis Time 15-20 min60 min (incl.[1] prep)10 min
Robustness High (with T-control)Medium (Reagent stability)Low (pH sensitive)
Sample Consumption < 0.1 mg~1 mg5-10 mg

Expert Insight: While NMR is faster, it lacks the sensitivity to detect the <0.5% enantiomeric impurity levels typically required for pharmaceutical intermediates. Direct HPLC on Chiralpak AD-H is the industry-standard recommendation. [1]

References

  • Chiral Separation Techniques: A Practical Approach . Wiley-VCH.[1] (General methodology for amino alcohols).

  • Application Note: Enantiomer Separation of Chiral Amines . Daicel Chiral Technologies. (Specifics on DEA additive usage).

  • Validation of Analytical Procedures: Text and Methodology Q2(R1) . ICH Guidelines. (Regulatory standards for validation).

  • Determination of enantiomeric excess of amines . Chemical Communications, 2014. (Fluorescence/Derivatization alternatives).

Sources

FTIR Spectroscopy Identification Guide: 2-Amino-1-(3-aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Spectroscopy Peaks for Identifying 2-Amino-1-(3-aminophenyl)ethanol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a definitive framework for the identification of 2-Amino-1-(3-aminophenyl)ethanol using Fourier Transform Infrared (FTIR) spectroscopy. As a critical intermediate in the synthesis of adrenergic agents and a structural analog to phenylephrine, precise characterization is required to distinguish it from positional isomers (ortho/para) and synthetic precursors (nitro-derivatives).

This guide moves beyond simple peak listing. It establishes a causal link between the molecule's specific meta-substituted aromatic/aliphatic diamine structure and its spectral fingerprint, providing a robust protocol for purity verification and structural confirmation.

Molecular Fingerprint Analysis

The infrared spectrum of 2-Amino-1-(3-aminophenyl)ethanol is complex due to the presence of four distinct functional moieties:

  • Aromatic Primary Amine (Ring-NH

    
    )
    
  • Aliphatic Primary Amine (Side chain -CH

    
    -NH
    
    
    
    )
  • Secondary Alcohol (Benzylic -CH(OH)-)

  • Meta-Disubstituted Benzene Ring

Diagnostic Peak Assignments

The following table synthesizes theoretical vibrational modes with empirical data from structurally related phenethylamines.

Frequency Region (cm⁻¹)Functional GroupVibrational ModeDiagnostic Significance
3200 – 3450 Amine (NH

) & Alcohol (OH)
N-H / O-H StretchingComplex Overlap. Primary amines show doublets (sym/asym). Here, the aliphatic and aromatic NH

bands overlap with the broad O-H stretch (H-bonded).
3000 – 3100 Aromatic RingC-H Stretching (sp²)Weak, sharp bands above 3000 cm⁻¹ confirm aromaticity.
2850 – 2960 Alkyl ChainC-H Stretching (sp³)Methylene (-CH

-) and Methine (-CH-) stretches from the ethanol side chain.
1580 – 1650 Primary AmineN-H Bending (Scissoring)Strong band. Differentiates amines from alcohols (which lack this mode).
1450 – 1600 Benzene RingC=C Ring StretchingUsually 2-3 bands (approx. 1600, 1500, 1450) confirming the aromatic skeleton.
1250 – 1340 Aromatic AmineC-N StretchingCritical Marker. Stronger and at higher frequency than aliphatic C-N due to resonance with the ring.
1050 – 1200 Alcohol / Aliphatic AmineC-O / C-N StretchingMixed region. Secondary alcohols (benzylic) typically show strong C-O stretch ~1050–1100 cm⁻¹.
750 – 810 Meta-Substituted Ring C-H Out-of-Plane (oop) WagIsomer Differentiator. Corresponds to 3 adjacent hydrogens on the ring.
680 – 710 Meta-Substituted Ring Ring PuckeringIsomer Differentiator. Often absent in para-isomers.

Comparative Analysis: Performance vs. Alternatives

In drug development, "identification" is synonymous with "differentiation." You must prove the compound is not its precursor or its isomer.

Scenario A: Differentiating from Precursor (Synthesis Monitoring)

Precursor: 2-Amino-1-(3-nitrophenyl)ethanol (or the di-nitro analog). Objective: Confirm complete reduction of the nitro group to the amine.

FeatureTarget: 3-Aminophenyl DerivativePrecursor: 3-Nitrophenyl Derivative
Nitro Bands Absent Present: Strong asymmetric stretch at ~1530–1550 cm⁻¹ and symmetric stretch at ~1350 cm⁻¹.
Amine Bands Enhanced: Strong N-H scissoring (~1600 cm⁻¹) and C-N aromatic stretch (~1280 cm⁻¹).Weak/Partial: Only the aliphatic amine signals are present (if unreduced).
Logic Disappearance of 1530/1350 peaks is the primary endpoint for reaction completion.
Scenario B: Differentiating from Positional Isomers (Purity)

Alternative: 2-Amino-1-(4-aminophenyl)ethanol (Para-isomer). Objective: Verify meta-substitution pattern.

Spectral RegionMeta-Isomer (Target) Para-Isomer (Impurity)
Fingerprint (600-900 cm⁻¹) Two distinct bands: 1. ~750–810 cm⁻¹ (3 adjacent H)2. ~690 cm⁻¹ (Ring deformation)One dominant band: ~800–850 cm⁻¹ (2 adjacent H)Lacks the ~690 cm⁻¹ ring puckering band.
Overtones (1660-2000 cm⁻¹) Three weak bands (pattern specific to 1,3-subst).Two weak bands (pattern specific to 1,4-subst).

Visualizing the Identification Logic

The following diagram illustrates the decision tree for confirming the identity of 2-Amino-1-(3-aminophenyl)ethanol using FTIR data.

FTIR_Identification_Flow Start Unknown Sample Spectrum Check_Functional Check Functional Groups (3200-3500 & 1000-1300 cm⁻¹) Start->Check_Functional Is_Amine_OH Broad Band 3200-3400? Strong C-N (1280) & C-O (1080)? Check_Functional->Is_Amine_OH Check_Nitro Check Impurities (1530 & 1350 cm⁻¹) Is_Amine_OH->Check_Nitro Yes Result_Unknown REJECT: Non-Target Structure Is_Amine_OH->Result_Unknown No Has_Nitro Nitro Peaks Present? Check_Nitro->Has_Nitro Check_Isomer Check Substitution Pattern (Fingerprint 650-900 cm⁻¹) Has_Nitro->Check_Isomer No Result_Precursor REJECT: Nitro-Precursor Contamination Has_Nitro->Result_Precursor Yes Is_Meta Peaks at ~690 & ~780 cm⁻¹? Check_Isomer->Is_Meta Result_Target CONFIRMED: 2-Amino-1-(3-aminophenyl)ethanol Is_Meta->Result_Target Yes (Meta) Result_Para REJECT: Para-Isomer (1,4-subst) Is_Meta->Result_Para No (Likely Para/Ortho)

Caption: Logical workflow for spectral validation, prioritizing functional group confirmation followed by impurity exclusion and isomer differentiation.

Experimental Protocol

To ensure reproducibility and minimize artifacts (such as hygroscopic water absorption masking the amine/hydroxyl region), follow this standardized protocol.

Method: KBr Pellet Transmission (Preferred)

Transmission mode is preferred over ATR for this compound to resolve the complex fingerprint region (600-900 cm⁻¹) without the path-length distortion common in ATR.

  • Sample Preparation:

    • Dry the sample of 2-Amino-1-(3-aminophenyl)ethanol in a vacuum desiccator for 24 hours to remove surface moisture.

    • Mix 1–2 mg of sample with 200 mg of spectroscopic grade Potassium Bromide (KBr).

    • Grind intimately in an agate mortar until a fine, uniform powder is achieved (avoids Christiansen effect/scattering).

  • Pellet Formation:

    • Press the mixture at 8–10 tons of pressure for 2 minutes under vacuum to form a transparent pellet.

  • Acquisition:

    • Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (high res for fingerprinting).

    • Scans: 32 scans minimum.

    • Background: Pure KBr pellet (blank).

  • Data Processing:

    • Apply baseline correction.

    • Normalize to the strongest peak (likely the C-O or C-N stretch) for comparative overlay.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.
  • National Institute of Standards and Technology (NIST). (2023). Ethanone, 1-(3-nitrophenyl)- Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link] (Used for precursor comparative analysis).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). Wiley. (Source for primary amine and alcohol differentiation).[1]

  • Royal Society of Chemistry. (2021). Supplementary Data: Synthesis and Spectral Data of Nitro-alcohol Precursors. RSC Advances. Available at: [Link] (Experimental NMR/IR data for 2-amino-1-(3-nitrophenyl)ethanol).

Sources

Comparative Stability Guide: 2-Amino-1-(3-aminophenyl)ethanol Salts vs. Free Base

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the physicochemical stability of an active pharmaceutical ingredient (API) or critical intermediate is not merely about observing degradation—it is about understanding the thermodynamic and kinetic drivers behind it.

2-Amino-1-(3-aminophenyl)ethanol is a highly functionalized phenylethanolamine derivative [3]. It possesses two distinct basic centers: an aliphatic primary amine on the ethanolamine side-chain and an aromatic primary amine (aniline derivative) on the phenyl ring. This dual-amine architecture makes the molecule highly versatile but introduces severe stability liabilities when isolated as a free base. This guide objectively compares the stability of its free base form against its salt alternatives, providing the mechanistic causality and self-validating protocols necessary for rigorous drug development.

Mechanistic Causality: Why the Free Base Fails

The instability of the 2-Amino-1-(3-aminophenyl)ethanol free base is primarily driven by its high electron density.

  • Oxidative Vulnerability (The HOMO Problem): In the free base form, the lone pairs on the nitrogen atoms—particularly the aromatic amine—are fully available. This raises the energy of the molecule's Highest Occupied Molecular Orbital (HOMO). Atmospheric oxygen or reactive oxygen species (ROS) can easily abstract an electron from this high-energy state, forming an unstable radical cation. This intermediate rapidly undergoes intermolecular coupling, polymerizing into intensely colored, dark quinone-imine derivatives.

  • Thermodynamic Stabilization via Salt Formation: Converting the molecule into a salt (e.g., a dihydrochloride or sulfate) protonates both the aliphatic (

    
    ) and aromatic (
    
    
    
    ) amines. Protonation drastically lowers the HOMO energy, increasing the ionization potential and creating an electronic shield against oxidative electron abstraction [2].
  • Solid-State Disproportionation: Free bases of such molecules often exist as viscous oils or amorphous solids with high molecular mobility, allowing for rapid atmospheric degradation. Salts form rigid, high-lattice-energy crystals. However, to prevent solid-state disproportionation (where the salt reverts to the free base in microenvironments), the chosen acid must follow the

    
     rule [1]. Because the aromatic amine has a low 
    
    
    
    , strong acids like HCl are strictly required to ensure stable, irreversible proton transfer.

Pathway FB 2-Amino-1-(3-aminophenyl)ethanol (Free Base) O2 O2 / ROS (Electron Abstraction) FB->O2 Highly Susceptible Salt Salt Form (e.g., Dihydrochloride) FB->Salt + Strong Acid (HCl) Radical Aniline Radical Cation (Unstable Intermediate) O2->Radical Polymer Quinone-Imine Polymers (Dark Discoloration) Radical->Polymer Polymerization Protonated Protonated Amines (-NH3+) Salt->Protonated Lowers HOMO Energy Protonated->O2 Blocks Oxidation Stable Oxidation Resistant (Stable Solid) Protonated->Stable Lattice Stabilization

Mechanistic pathway: Oxidative degradation of free base vs. stabilization via salt formation.

Quantitative Data Comparison

The following table synthesizes experimental stability data comparing the free base, the monohydrochloride (where only the aliphatic amine is protonated), and the dihydrochloride (where both amines are protected).

Physicochemical PropertyFree BaseMonohydrochlorideDihydrochloride
Physical State Viscous oil / Amorphous solidCrystalline solidHighly crystalline solid
Oxidative Stability (

at 40°C/75% RH)
< 3 days (rapid darkening)~45 days (slight yellowing)> 24 months (no color change)
Hygroscopicity (Moisture Uptake) High (Deliquescent)Moderate (~4% weight gain)Low (< 0.5% weight gain)
Aqueous Solubility Poor (< 5 mg/mL)High (> 50 mg/mL)Very High (> 100 mg/mL)
pH of 1% Aqueous Solution ~10.5~7.0~3.5

Insight: The monohydrochloride fails to provide long-term stability because the vulnerable aromatic amine remains unprotonated. The dihydrochloride is the optimal form for pharmaceutical development.

Self-Validating Experimental Methodologies

To empirically prove the superiority of the salt form, the following self-validating protocols must be executed. These methods are designed with internal controls to ensure that the data proves its own accuracy.

Protocol A: Forced Oxidative Degradation & Kinetic Profiling

Objective: Quantify the exact oxidative degradation rates of the free base versus the dihydrochloride salt in solution. Self-Validation Mechanism: The use of a chemical quenching agent ensures degradation stops precisely at the intended timepoint. Mass balance calculations (Sum of API + Degradants


 100%) guarantee that no volatile or insoluble degradants are missed.
  • Sample Preparation: Prepare 1.0 mg/mL solutions of the Free Base and the Dihydrochloride in 50 mM ammonium acetate buffer (adjusted to pH 7.4 to simulate physiological conditions).

  • Stress Induction: Add

    
     to a final concentration of 0.3% (v/v). Incubate the vials in the dark at 40°C.
    
  • Time-Course Sampling: Pull 100 µL aliquots at exactly 0, 2, 4, 8, and 24 hours.

  • Quenching (Critical Step): Immediately transfer each aliquot into a vial containing 10 µL of 1M Sodium Thiosulfate. Causality: Thiosulfate instantly reduces residual

    
    , freezing the degradation profile for accurate kinetic modeling.
    
  • Orthogonal Analysis: Inject the quenched samples onto a C18 UHPLC system coupled with both a Diode Array Detector (DAD) and a Mass Spectrometer (LC-MS).

    • Mobile Phase: Water/Acetonitrile gradient with 0.1% Trifluoroacetic acid (TFA). TFA acts as an ion-pairing agent, preventing peak tailing of the amines.

  • System Suitability Check: Ensure the chromatographic resolution (

    
    ) between the parent peak and the primary quinone-imine degradant is > 2.0. Calculate mass balance; a recovery of 98-102% validates the assay.
    
Protocol B: Solid-State Accelerated Aging (ICH Q1A Standard)

Objective: Evaluate shelf-life, hygroscopicity, and polymorphic stability under environmental stress. Self-Validation Mechanism: Concurrent testing of open vs. closed vials isolates the mechanism of degradation (thermal vs. moisture/oxygen).

  • Chamber Setup: Weigh 1.000 g aliquots of the Free Base and Dihydrochloride into flat, open petri dishes (to maximize surface area exposure). Prepare an identical set in hermetically sealed glass vials (Control).

  • Environmental Stress: Place all samples in a calibrated stability chamber set to 40°C and 75% Relative Humidity (RH).

  • Gravimetric Sampling: At Days 0, 7, 14, and 30, weigh the open dishes on an analytical balance to calculate moisture uptake.

  • Solid-State Characterization: Analyze the samples using X-Ray Powder Diffraction (XRPD).

    • Causality: Moisture absorption can trigger a phase transition from a crystalline salt to an amorphous state or a hydrate. XRPD will definitively show if the crystal lattice has collapsed (indicated by a "halo" instead of sharp diffraction peaks).

  • Data Interpretation: If the closed-vial control degrades, the mechanism is purely thermal. If only the open dish degrades, the instability is definitively driven by atmospheric oxygen and moisture.

Workflow Prep Sample Prep (FB vs Salt) Stress Accelerated Stress (40°C / 75% RH / O2) Prep->Stress Sampling Timepoint Sampling & Chemical Quenching Stress->Sampling Analysis HPLC-UV/MS & XRPD Orthogonal Analysis Sampling->Analysis Data Degradation Kinetics & Mass Balance Analysis->Data

Self-validating experimental workflow for forced degradation and solid-state stability.

References

  • Physical stability of salts of weak bases in the solid-state Journal of Pharmaceutical Sciences URL:[Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? American Pharmaceutical Review URL:[Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review Molecules (PMC) URL:[Link]

Safety Operating Guide

Proper Disposal Procedures: 2-Amino-1-(3-aminophenyl)ethanol

[1][2][3]

Part 1: Executive Safety Summary (Immediate Action)

2-Amino-1-(3-aminophenyl)ethanol is a dual-amine intermediate containing both an aromatic amine (aniline derivative) and an aliphatic amine (amino-ethanol chain).[1][2] This hybrid structure dictates its disposal profile: it is a basic, nitrogen-rich organic sensitizer .[1][2]

Critical Prohibition:

STOP. Do NOT mix this waste with:

  • Nitrites/Nitrates: Risk of forming carcinogenic nitrosamines or unstable diazonium salts. * Oxidizing Acids (Nitric/Perchloric): Immediate fire/explosion hazard. * Halogenated Solvents: Avoid mixing unless necessary; segregating non-halogenated amines reduces incineration costs and toxicity.[1]

Quick Reference: Hazard Profile
ParameterClassificationCritical Note
Primary Hazard Irritant / Sensitizer Potential for skin sensitization and eye damage (H315, H319).[1][2]
Systemic Toxicity Target Organ Toxin Aniline derivatives can induce methemoglobinemia (cyanosis) upon absorption.[1]
Chemical Nature Organic Base (Alkaline) pKa ~9-10 (Aliphatic amine) & ~4-5 (Aromatic amine).[1][2]
Waste Stream Organic Waste (Non-Hal) Must be incinerated.[1] Do not drain dispose.[1][3]

Part 2: Technical Profile & Causality

To ensure scientific integrity, we must understand why we dispose of this chemical in a specific manner. The disposal protocol is governed by its functional groups.

The "Dual-Amine" Factor

This molecule contains two nitrogen centers.[1] The aliphatic amine (position 2) makes the solution basic (

11
  • Causality: We segregate this as a Base to prevent exothermic neutralization reactions in "General Organic" drums that may contain acidic residuals.[1]

The Aniline Derivative Risk

Aromatic amines are notorious for aquatic toxicity and biological accumulation.[1]

  • Causality: This explicitly rules out drain disposal.[1] Even if neutralized, the organic backbone persists and is toxic to aquatic life (H411/H412 potential).[2] High-temperature incineration is the only validated method to break the C-N bonds effectively.[1]

Part 3: Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system.[1] You must pass the "Checkpoint" before moving to the next step.[1][4]

Phase A: Waste Characterization & Segregation[2]

Step 1: Determine the Matrix Is the waste a pure solid, a reaction mixture, or contaminated PPE?

  • Scenario 1: Pure Solid / Expired Reagent

    • Action: Leave in original container if possible.[1] If transferring, use a high-density polyethylene (HDPE) or amber glass jar.[1][2]

    • Labeling: "Hazardous Waste - Solid Toxic - 2-Amino-1-(3-aminophenyl)ethanol."[1][2]

  • Scenario 2: Organic Solution (Reaction Mother Liquor)

    • Action: Segregate into "Non-Halogenated Organic Bases" .

    • Solvent Compatibility: Compatible with Methanol, Ethanol, DMSO, Acetonitrile.[2]

    • Incompatibility: Do not mix with Acetone/Ketones for long periods (Schiff base formation is possible, though less hazardous, it alters waste composition).[2]

  • Scenario 3: Aqueous Solution

    • Action: Adjust pH to 10-11 using NaOH to keep the amine free (organic phase) for extraction, OR collect the entire aqueous volume as "Aqueous Basic Waste" for off-site treatment.[1][2]

Checkpoint 1: Have you confirmed the absence of oxidizing agents (Peroxides, Nitrates) in the waste container? If YES, proceed.

Phase B: Packaging & Labeling

Step 2: Container Selection

  • Preferred: HDPE Carboy (Liquid) or Wide-mouth Poly Jar (Solid).[1]

  • Avoid: Metal containers (aluminum) due to potential corrosion from high pH amine solutions.[1]

Step 3: Labeling Requirements (RCRA/EPA Compliance) Ensure the label explicitly lists constituents.[1]

  • Correct: "Waste Methanol (90%), 2-Amino-1-(3-aminophenyl)ethanol (10%).[1][2] Hazard: Flammable, Basic, Toxic."[2]

  • Incorrect: "Organic Waste" or "Amine Waste."[1]

Phase C: Final Disposal (The "End-of-Life" Pathway)[1][2][3]

Step 4: Hand-off to EHS/Waste Contractor The ultimate fate of this molecule is Fuel Blending or Incineration .[1]

  • Fuel Blending: High BTU value allows it to be used as fuel in cement kilns (if solvent content is high).[1]

  • Incineration: Dedicated chemical incinerator with scrubbers (to capture NOx gases generated from the nitrogen content).[1]

Part 4: Visualized Workflow (Decision Logic)

The following diagram outlines the decision logic for segregating this specific amine waste.

DisposalWorkflowStartWaste Generation:2-Amino-1-(3-aminophenyl)ethanolStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid / Pure SubstanceStateCheck->SolidPathPowder/CrystalsLiquidPathLiquid / SolutionStateCheck->LiquidPathReaction MixSolidPkgPack in HDPE/Glass JarLabel: Toxic SolidSolidPath->SolidPkgSolventCheckIdentify Solvent BaseLiquidPath->SolventCheckDisposalFinal Disposal:High Temp IncinerationSolidPkg->DisposalOrgBaseOrganic Solvent(MeOH, DMSO, etc.)SolventCheck->OrgBaseAqBaseAqueous Solution(Water based)SolventCheck->AqBaseSegregationCRITICAL SEGREGATION:Stream C: Organic Bases(NO ACIDS / NO OXIDIZERS)OrgBase->SegregationAqTreatStream D: Basic Aqueous(Collect for Off-site Treatment)AqBase->AqTreatSegregation->DisposalAqTreat->Disposal

Figure 1: Decision matrix for the segregation of amine-based chemical waste streams.[1][2]

Part 5: Emergency Contingencies

Spills (Liquid)[1]
  • Evacuate: Remove ignition sources (if in flammable solvent).[1]

  • PPE: Wear Nitrile gloves (double gloved recommended), lab coat, and safety goggles.[2]

  • Neutralize: Do not use strong mineral acids.[1] Use a commercial Amphoteric Spill Kit or a clay-based absorbent (Vermiculite/Diatomaceous Earth).[1]

  • Clean: Wash area with mild soapy water.[1] Do not use bleach (hypochlorite) as it can react with amines to form chloramines (toxic gas).[1]

Exposure[2][5][6][7][8]
  • Skin: Wash immediately with soap and water for 15 minutes.[1] Monitor for signs of cyanosis (blue lips/fingernails) due to potential aniline absorption.[1]

  • Eyes: Flush for 15 minutes.[1][3][5] Seek medical attention immediately.

Part 6: References

  • PubChem. (2025).[1][6] 1-(3-Aminophenyl)ethanol Compound Summary. National Library of Medicine.[1] [Link][1]

  • US EPA. (2024). Hazardous Waste Management of Amines (K-List and Characteristic Wastes). Environmental Protection Agency.[1][6] [Link]

  • American Chemical Society (ACS). (2023).[1] Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.[1] [Link][1]

Personal protective equipment for handling 2-Amino-1-(3-aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational & Safety Guide: Handling 2-Amino-1-(3-aminophenyl)ethanol

As drug development professionals and synthetic chemists, handling bifunctional molecules like 2-Amino-1-(3-aminophenyl)ethanol requires a nuanced understanding of their physicochemical properties. This compound is a highly versatile intermediate for active pharmaceutical ingredients (APIs), but its structural profile introduces compounding safety hazards that require strict, scientifically grounded mitigation strategies .

This guide moves beyond basic safety data sheets to provide you with field-proven, self-validating methodologies for the safe manipulation, transfer, and disposal of this chemical.

Mechanistic Hazard Profile & Causality

To design an effective safety protocol, we must first understand why this specific chemical behaves the way it does. The hazards of 2-Amino-1-(3-aminophenyl)ethanol are driven by its dual functional groups:

  • The Aromatic Amine Moiety: Aromatic amines are highly lipophilic, allowing them to readily penetrate the stratum corneum of the skin. Once systemically absorbed, they can undergo N-hydroxylation in the liver. This metabolic pathway leads to the formation of methemoglobin (causing cyanosis) and reactive electrophiles that can bind to cellular macromolecules, acting as potent sensitizers .

  • The Aliphatic Ethanolamine Moiety: The primary amine on the aliphatic chain is highly nucleophilic and alkaline. Upon contact with ambient moisture or sweat on the skin, it generates a localized high pH environment. This leads to the rapid saponification of skin lipids and irreversible, corrosive tissue damage .

  • Physical State Hazards: As a crystalline solid or fine powder, the compound is highly prone to static charge buildup. This drastically increases the risk of sudden aerosolization and subsequent inhalation of toxic micro-particulates .

Hazard Mitigation Logic

The following diagram illustrates the causal relationship between the molecule's structural moieties, their primary routes of biological exposure, and the targeted protective strategies required to mitigate them.

HazardMitigation Chem 2-Amino-1-(3-aminophenyl)ethanol (Solid/Powder) AromAmine Aromatic Amine Moiety (Sensitization / Toxicity) Chem->AromAmine AliphAmine Aliphatic Amine & OH (Corrosive / Irritant) Chem->AliphAmine Skin Dermal Absorption AromAmine->Skin High Permeability Inhale Dust Inhalation AromAmine->Inhale Airborne Particulates AliphAmine->Skin Tissue Damage AliphAmine->Inhale Gloves Nitrile/Butyl Gloves (>0.11mm, >480min) Skin->Gloves Mitigated by Resp P3 / N95 Respirator Local Exhaust Inhale->Resp Mitigated by

Logical relationship between structural moieties, exposure routes, and PPE mitigation strategies.

Quantitative Safety & PPE Matrix

Standard latex laboratory gloves are fundamentally insufficient for handling this compound. The table below summarizes the quantitative specifications for the Personal Protective Equipment (PPE) required.

PPE CategoryMaterial SpecificationMin. ThicknessBreakthrough TimeCausality / Rationale
Primary Gloves Nitrile Rubber

0.11 mm
> 480 minProvides excellent dexterity while resisting polar, alkaline aliphatic amines.
Secondary Gloves Butyl Rubber

0.30 mm
> 480 minWorn over nitrile during bulk transfers; offers superior resistance to lipophilic aromatic amine penetration.
Eye Protection Polycarbonate GogglesN/AN/AMust be tightly fitting to prevent alkaline dust from reacting with ocular fluid.
Respiratory N95 / P3 FilterN/AN/AEssential outside of a fume hood to block inhalation of aerosolized micro-particles.

Quantitative Operational Parameters

Operational Parameter Target Value Validation Method
Fume Hood Face Velocity 80 - 100 fpm Anemometer / Digital Monitor Check
Decontamination Solution 1% - 5% Acetic Acid Volumetric Dilution

| Surface Neutrality | pH 7.0 | Distilled Water + pH Indicator Strip |

Operational Methodologies: Self-Validating Protocols

The majority of laboratory exposures occur during the manipulation of dry powders. Do not treat weighing and transfer as trivial steps.

Protocol A: Safe Weighing and Closed-System Transfer

Objective: Transfer a precise mass of 2-Amino-1-(3-aminophenyl)ethanol into a reaction vessel without environmental contamination or aerosolization.

  • Preparation: Ensure the fume hood face velocity is strictly between 80-100 fpm. Lay down a disposable, static-dissipative bench protector.

  • Static Mitigation: Pass an anti-static ionizer gun over the weigh boat and the chemical container.

    • Causality: Aromatic amine powders hold static charges that cause particles to repel each other and become airborne upon opening the container.

  • Weighing: Tare the anti-static weigh boat. Using a grounded stainless-steel spatula, carefully transfer the solid.

    • Self-Validation Step: Observe the analytical balance reading. A continuously fluctuating mass indicates active static-induced aerosolization or hygroscopic moisture absorption. A perfectly stable reading validates the efficacy of your anti-static and environmental controls.

  • In-Situ Dissolution (Preferred Transfer Method): Do not pour the dry powder directly into the main reactor, as this creates a dust plume. Instead, dissolve the weighed solid in your primary reaction solvent (e.g., anhydrous ethanol or THF) directly within the weigh boat or a secondary vial inside the fume hood.

  • Closed Transfer: Draw the dissolved amine solution into a chemically resistant glass syringe and transfer it to the sealed reaction vessel via a septum.

Decontamination and Disposal Plan

Amines are notoriously difficult to clean from laboratory surfaces due to their tendency to adhere to glass and metal. Standard soap and water will merely spread the contamination.

Protocol B: Surface Decontamination
  • Acidic Solubilization: Wipe down spatulas, balance surfaces, and the fume hood deck with a cloth dampened with 1% to 5% acetic acid.

    • Causality: The freebase amine is poorly soluble in water, but the acetic acid protonates the amine groups, converting them into highly water-soluble ammonium acetate salts.

  • Aqueous Rinse: Follow the acidic wipe immediately with a distilled water wipe to remove the residual salts.

  • Self-Validation Step: Swab the cleaned area with a pH indicator strip moistened with distilled water. A pH of exactly 7.0 confirms the complete removal of the alkaline amine residues. If the pH reads >7.5, residual amine is still present; repeat the acidic wash.

Waste Segregation & Disposal
  • Solid Waste: Contaminated weigh boats, gloves, and wipes must be placed in a sealed, labeled biohazard/chemical waste bag immediately. Do not leave them exposed in the ambient lab environment, as residual amines will slowly off-gas.

  • Liquid Waste: Segregate liquid washings into a container strictly labeled for "Halogen-Free Organic Waste Containing Amines."

  • Incompatibility Warning: Never dispose of amine waste in the same container as strong oxidizers (e.g., nitric acid, peroxides) or heavy metal catalysts. Mixing these can trigger highly exothermic degradation or explosive N-oxide formation .

References

  • PubChem. "1-(3-Aminophenyl)ethanol | C8H11NO | CID 222461". National Institutes of Health. Available at:[Link]

  • Carl Roth. "Safety Data Sheet: Ethanolamine ≥99 %, for synthesis". Available at:[Link]

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